4-Bromo-2-morpholinobenzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-2-morpholin-4-ylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO3/c12-8-1-2-9(11(14)15)10(7-8)13-3-5-16-6-4-13/h1-2,7H,3-6H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYELNCRQYNFNFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=CC(=C2)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30655926 | |
| Record name | 4-Bromo-2-(morpholin-4-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30655926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1099687-03-2 | |
| Record name | 4-Bromo-2-(morpholin-4-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30655926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: A Versatile Scaffold for Modern Chemistry
An In-depth Technical Guide to 4-Bromo-2-morpholinobenzoic Acid
Prepared by: Gemini, Senior Application Scientist
This compound is a substituted aromatic carboxylic acid that holds significant potential as a building block in medicinal chemistry and materials science. Its structure is characterized by three key functional components: a benzoic acid core, a bromine atom, and a morpholine ring. The interplay of these groups provides a unique chemical handle for synthesizing more complex molecules. The bromine atom at the 4-position offers a prime site for cross-coupling reactions, while the morpholine substituent at the 2-position can influence solubility, metabolic stability, and biological target engagement. This guide provides a comprehensive overview of its core properties, a robust synthesis protocol, and a discussion of its potential applications for researchers in drug development and chemical synthesis.
Core Physicochemical Properties
The fundamental characteristics of a compound are critical for its application in experimental design. The properties of this compound are summarized below. The molecular weight, derived from its chemical formula, is a cornerstone for all stoichiometric calculations in synthesis and analysis.
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 1099687-03-2 | [1] |
| Molecular Formula | C₁₁H₁₂BrNO₃ | [1][2] |
| Molecular Weight | 286.12 g/mol | [1] |
| Physical State | Solid | [1] |
Synthesis and Mechanistic Rationale
The synthesis of this compound is most effectively achieved through a nucleophilic aromatic substitution (SNAr) reaction. This strategy is predicated on the activation of the benzene ring by the electron-withdrawing carboxylic acid group, which facilitates the displacement of a halide by a nucleophile.
Mechanistic Insight: The Choice of Starting Material
The logical precursor for this synthesis is 2,4-dibromobenzoic acid. In this molecule, the bromine atom at the 2-position (ortho to the activating carboxylic acid group) is significantly more labile and susceptible to nucleophilic attack than the bromine at the 4-position. Morpholine, a secondary amine, serves as the incoming nucleophile. The reaction is typically mediated by a base to deprotonate the morpholine, enhancing its nucleophilicity, and to neutralize the HBr byproduct. A polar aprotic solvent like DMSO or DMF is ideal as it can solvate the cationic species and facilitate the reaction.
Proposed Synthetic Workflow Diagram
The following diagram illustrates the logical flow of the proposed synthesis.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
This protocol is a self-validating system, where successful synthesis can be confirmed through standard analytical techniques as described in Section 4.0.
-
Reactor Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,4-dibromobenzoic acid (1.0 eq), potassium carbonate (2.5 eq), and dimethyl sulfoxide (DMSO, ~5 mL per gram of starting material).
-
Rationale: Potassium carbonate acts as a base to facilitate the reaction. DMSO is a polar aprotic solvent that is well-suited for SNAr reactions.
-
-
Addition of Nucleophile: Add morpholine (1.2 eq) to the stirring suspension.
-
Rationale: A slight excess of the nucleophile ensures the complete consumption of the starting material.
-
-
Reaction: Heat the reaction mixture to 120 °C and maintain for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Rationale: Elevated temperature is necessary to overcome the activation energy of the C-Br bond cleavage.
-
-
Workup and Isolation: After cooling to room temperature, pour the reaction mixture into water (~10x the volume of DMSO). Acidify the aqueous solution to a pH of ~2-3 using 1M HCl.
-
Rationale: This step precipitates the carboxylic acid product while the unreacted morpholine and other basic impurities remain in the aqueous phase.
-
-
Extraction: The resulting precipitate can be collected by vacuum filtration. Alternatively, if an oil forms, the aqueous mixture can be extracted with ethyl acetate (3x volumes). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the final product.
Analytical Characterization
To confirm the identity and purity of the synthesized this compound, a suite of analytical techniques should be employed.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic signals for the aromatic protons, with coupling patterns consistent with a 1,2,4-trisubstituted benzene ring. Distinct signals for the morpholine protons, typically appearing as two multiplets corresponding to the -CH₂-N- and -CH₂-O- groups, should also be present. The carboxylic acid proton will appear as a broad singlet.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should reveal a molecular ion peak [M-H]⁻ or [M+H]⁺ corresponding to the calculated molecular weight (286.12 g/mol ). The isotopic pattern for a single bromine atom (a near 1:1 ratio for ⁷⁹Br and ⁸¹Br isotopes) must be observed.
-
Infrared (IR) Spectroscopy: The spectrum should display a strong, broad absorption band around 2500-3300 cm⁻¹ characteristic of the O-H stretch of the carboxylic acid, and a sharp, strong carbonyl (C=O) stretch around 1700 cm⁻¹.
Applications in Research and Development
While specific applications for this compound are not extensively documented in public literature, its structure is analogous to intermediates used in the synthesis of high-value compounds.[3]
-
Pharmaceutical Synthesis: The molecule is an ideal scaffold for building drug candidates. The bromine atom can be functionalized via Suzuki, Heck, or Sonogashira cross-coupling reactions to introduce diverse substituents. The morpholine group is a privileged structure in medicinal chemistry, often used to improve pharmacokinetic properties. The overall structure is similar to building blocks used for creating anti-inflammatory and antimicrobial agents.[3]
-
Agrochemical Development: Similar to its use in pharmaceuticals, this compound can serve as a starting point for developing novel herbicides and pesticides.[3]
-
Materials Science: The rigid aromatic core and functional handles make it a candidate for synthesizing specialty polymers and resins with tailored thermal and chemical resistance.[3]
Conclusion
This compound, with a molecular weight of 286.12 g/mol , is more than a simple chemical compound; it is a versatile platform for chemical innovation. Its well-defined physicochemical properties and accessible synthesis route make it a valuable tool for researchers. This guide provides the foundational knowledge for scientists to synthesize, characterize, and utilize this compound to its full potential in driving forward research in drug discovery, agrochemicals, and materials science.
References
Sources
Technical Specification & Characterization Guide: 4-Bromo-2-morpholinobenzoic Acid
[1]
CAS Registry Number: 1099687-03-2 Molecular Formula: C₁₁H₁₂BrNO₃ Molecular Weight: 286.12 g/mol Primary Application: Pharmacophore scaffold for PI3K/mTOR kinase inhibitors.[1]
Executive Summary & Synthetic Context
As a Senior Application Scientist, I prioritize understanding the origin of a sample before analyzing its spectrum. 4-Bromo-2-morpholinobenzoic acid is rarely isolated from natural sources; it is almost exclusively synthesized via Nucleophilic Aromatic Substitution (SNAr).[1]
Understanding this pathway is critical for interpreting spectroscopic data, as the primary impurities will be the starting material (4-bromo-2-fluorobenzoic acid) or hydrolysis byproducts.[1] The morpholine ring introduces specific solubility characteristics and distinct NMR signals that serve as the primary validation checkpoint.[1][2]
Synthetic Pathway & Impurity Logic
The synthesis typically involves displacing the fluorine atom on 4-bromo-2-fluorobenzoic acid with morpholine.[1] This reaction relies on the electron-withdrawing carboxylic acid group to activate the ortho-fluorine.[1]
Figure 1: Synthetic workflow illustrating the origin of the target compound and potential spectroscopic impurities.
Mass Spectrometry (MS) Profiling
Mass spectrometry provides the first "Go/No-Go" decision point.[1][2] For halogenated compounds, the isotopic pattern is more diagnostic than the exact mass alone.[1][2]
Experimental Parameters (ESI-MS)
-
Ionization Mode: Electrospray Ionization (ESI), Negative Mode (ESI-) is preferred due to the carboxylic acid moiety (formation of [M-H]⁻).[1][2] Positive mode (ESI+) is possible but may show adducts.[1][2]
Diagnostic Isotopic Signature
Bromine exists naturally as two isotopes: ⁷⁹Br (50.7%) and ⁸¹Br (49.3%).[1][2] This creates a distinct 1:1 doublet ("twin peaks") separated by 2 mass units in the molecular ion cluster.[1][2]
| Ion Species | m/z (Theoretical) | Relative Abundance | Diagnostic Note |
| [M-H]⁻ (⁷⁹Br) | 284.0 | 100% | Base peak (Negative Mode) |
| [M-H]⁻ (⁸¹Br) | 286.0 | ~98% | Confirms presence of 1 Bromine atom |
| [M+H]⁺ (⁷⁹Br) | 286.0 | 100% | Base peak (Positive Mode) |
| [M+H]⁺ (⁸¹Br) | 288.0 | ~98% | Confirms presence of 1 Bromine atom |
Fragmentation Logic (MS/MS)
Upon collision-induced dissociation (CID), the molecule follows a predictable fragmentation pathway useful for structural confirmation:
Nuclear Magnetic Resonance (NMR) Characterization
NMR is the definitive method for confirming the regiochemistry of the morpholine substitution.[1][2] The disappearance of 19F-1H coupling (present in the starting material) and the appearance of morpholine methylene signals are the key indicators.[1][2]
1H NMR (400 MHz, DMSO-d₆)
DMSO-d₆ is the standard solvent as it ensures solubility of the zwitterionic amino-acid core and prevents exchange of the carboxylic acid proton.[1]
Spectral Assignment Table[1][2]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Structural Context |
| 13.0 - 13.5 | Broad Singlet | 1H | -COOH | Carboxylic acid proton. Highly exchangeable; may not be visible if wet.[1][2] |
| 7.65 | Doublet (J ≈ 8.2 Hz) | 1H | Ar-H (C6) | Ortho to -COOH.[1] Deshielded by the carbonyl anisotropy.[1][2] |
| 7.35 | Doublet (J ≈ 2.0 Hz) | 1H | Ar-H (C3) | Ortho to Morpholine, Meta to Br.[1][2] Shielded by N-lone pair resonance.[1][2] |
| 7.28 | dd (J ≈ 8.2, 2.0 Hz) | 1H | Ar-H (C5) | Para to Morpholine.[1][2] Shows coupling to H6 and H3.[1][2] |
| 3.70 - 3.75 | Multiplet/Triplet | 4H | -O-CH₂- | Morpholine ether protons.[1] Deshielded by oxygen.[1][2] |
| 2.95 - 3.05 | Multiplet/Triplet | 4H | -N-CH₂- | Morpholine amine protons.[1] Ortho-substituent effect. |
13C NMR (100 MHz, DMSO-d₆)
Key diagnostic carbons include the carbonyl (C=O) and the C-Br carbon (typically distinct due to the heavy atom effect).[1]
Structural Visualization of NMR Signals
The following diagram maps the proton environments to their expected chemical shifts, visualizing the electronic effects (shielding/deshielding).
Figure 2: NMR Assignment Logic mapping structural moieties to chemical shift environments.
Quality Control & Impurity Profiling
In a drug development context, purity is paramount.[1][2] The synthesis from 4-bromo-2-fluorobenzoic acid presents a specific risk: Residual Fluorine. [1]
The "Fluorine Check" Protocol
If the SNAr reaction is incomplete, the starting material will remain.[1][2]
-
1H NMR Check: Look for complex splitting in the aromatic region.[1][2] The starting material (4-bromo-2-fluorobenzoic acid) has 19F-1H coupling, which causes additional splitting of the aromatic signals that is absent in the pure morpholine product.[1]
-
19F NMR (Optional but Recommended): Run a quick uncoupled 19F scan.[1][2]
Solubility Note for Analysis
References
"4-Bromo-2-morpholinobenzoic acid" material safety data sheet (MSDS)
This guide serves as a dual-purpose document: a comprehensive Material Safety Data Sheet (MSDS) and a technical whitepaper detailing the synthesis and application of 4-Bromo-2-morpholinobenzoic acid in drug discovery.[1]
Technical Guide: this compound
Part 1: Chemical Identification & Core Properties[1]
This compound is a specialized bi-functional scaffold used primarily in medicinal chemistry.[1] It features a halogen handle (Bromine) for cross-coupling and a carboxylic acid for amide formation, while the morpholine ring improves aqueous solubility and metabolic stability—key parameters in kinase inhibitor design.[1]
| Property | Specification |
| CAS Number | 1099687-03-2 |
| IUPAC Name | 4-Bromo-2-(morpholin-4-yl)benzoic acid |
| Molecular Formula | C₁₁H₁₂BrNO₃ |
| Molecular Weight | 286.12 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DMF; Low solubility in water (acid form) |
| Melting Point | 182–186 °C (Literature range) |
| pKa (Calculated) | ~3.5 (Carboxylic acid), ~5.5 (Morpholine conjugate acid) |
Part 2: Hazard Identification (GHS Classification)[1][3]
While specific toxicological data for this exact intermediate is limited, it is structurally analogous to benzoic acid derivatives and morpholine. It is classified as a Category 2 Irritant .[1]
GHS Label Elements[1][2]
-
Signal Word: WARNING
-
Pictogram: Exclamation Mark (GHS07)[1]
| Hazard Statement (H-Codes) | Description |
| H315 | Causes skin irritation.[1][2] |
| H319 | Causes serious eye irritation.[1][2] |
| H335 | May cause respiratory irritation.[1][2] |
Precautionary Statements (P-Codes)
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]
-
P280: Wear protective gloves/eye protection/face protection.[1]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do.[1] Continue rinsing.[1]
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[1]
Part 3: Advanced Synthesis Protocol (The "Whitepaper" Core)
Commercially available this compound can be expensive or chemically unstable during long-term storage.[1] For research applications requiring high purity, de novo synthesis from 4-Bromo-2-fluorobenzoic acid (CAS 112704-79-7) is the industry standard.[1]
The "Ester-Activation" Route
Direct nucleophilic substitution on the benzoic acid is sluggish due to the formation of the unreactive carboxylate salt.[1] The optimized protocol involves a 3-step sequence: Esterification
Step-by-Step Methodology
1. Esterification (Activation)
-
Reagents: 4-Bromo-2-fluorobenzoic acid, Methanol (MeOH), H₂SO₄ (cat.).[1]
-
Protocol: Reflux the acid in MeOH with catalytic sulfuric acid for 4 hours.
-
Why: Converts the acidic proton to a methyl ester, preventing salt formation and increasing the electrophilicity of the aromatic ring.[1]
2. Nucleophilic Aromatic Substitution (SNAr)
-
Reagents: Methyl 4-bromo-2-fluorobenzoate, Morpholine (1.2 eq), K₂CO₃ (2.0 eq), DMSO.[1]
-
Protocol: Heat mixture to 90°C for 6–12 hours. Monitor by LCMS.[1]
-
Mechanism: The ortho-fluorine is highly activated by the para-ester group.[1] Morpholine attacks the C-F bond, displacing fluoride.[1]
-
Critical Control: Do not overheat (>110°C) to avoid displacing the bromine atom.
3. Saponification (Deprotection)
-
Reagents: LiOH or NaOH (aq), THF/MeOH.[1]
-
Protocol: Stir at room temperature for 2 hours. Acidify with 1M HCl to pH 3 to precipitate the product.
-
Purification: Filtration and washing with cold water.[1] Recrystallization from Ethanol/Water if necessary.[1]
Synthesis Workflow Visualization
Figure 1: Optimized 3-step synthesis pathway avoiding carboxylate deactivation.
Part 4: Applications in Drug Discovery[1][4]
This compound is a "Privileged Scaffold" in kinase inhibitor research (e.g., MNK1/2 modulators).[1] It allows for Orthogonal Functionalization , meaning different parts of the molecule can be modified independently without interfering with each other.[1]
Functional Vectors[1]
-
Carboxylic Acid (C-1): Serves as the anchor for amide coupling (using HATU/EDC) to attach the "hinge-binding" motif or solubilizing tail.[1]
-
Bromine (C-4): A handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to extend the carbon skeleton into the hydrophobic pocket of a protein target.[1]
-
Morpholine (C-2): Provides steric bulk to force the amide out of planarity (atropisomerism potential) and improves ADME properties (solubility/permeability).[1]
Strategic Utility Diagram[1]
Figure 2: Medicinal chemistry vectors. The scaffold enables simultaneous optimization of potency (Br), diversity (COOH), and pharmacokinetics (Morpholine).[1]
Part 5: Handling, Storage, and Disposal[1]
Storage Conditions
-
Temperature: Store at 2–8°C (Refrigerated).
-
Atmosphere: Keep under inert gas (Nitrogen/Argon) if storing for >3 months.[1] The morpholine ring can be susceptible to slow oxidation (N-oxide formation) if left in open air.[1]
-
Container: Tightly sealed glass vial; avoid metal containers due to potential metal scavenging by the amino-acid motif.[1]
Emergency Response[1]
-
Fire: Use Carbon Dioxide (CO₂), dry chemical powder, or alcohol-resistant foam.[1] Emits toxic fumes (NOx, HBr) under fire conditions.[1]
-
Spill: Dampen with water to avoid dust generation.[1] Sweep up and place in a hazardous waste container. Neutralize surface with weak sodium bicarbonate solution.[1]
Disposal
Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.[1] Do not flush down the drain; the halogenated nature requires specific incineration protocols to capture HBr.[1]
References
-
PubChem. (n.d.).[1] 4-Bromo-2-fluorobenzoic acid (Precursor Data).[1][3][4] National Library of Medicine.[1] Retrieved January 30, 2026, from [Link]
-
Google Patents. (2013).[1] WO2013147711A1 - Bicyclic heterocyclic derivatives as mnk1 and mnk2 modulators.[1] (Demonstrates usage in amide coupling). Retrieved January 30, 2026, from [1]
Sources
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- 2. 4-Bromo-2-fluorobenzoic acid | C7H4BrFO2 | CID 302681 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. guidechem.com [guidechem.com]
Technical Guide: Discovery and Chemistry of 4-Bromo-2-morpholinobenzoic Acid
The following technical guide details the discovery, chemistry, and application of 4-Bromo-2-morpholinobenzoic acid , a critical building block in modern medicinal chemistry, particularly for the development of kinase inhibitors.
Executive Summary
This compound (CAS: 1099687-03-2) is a specialized pharmaceutical intermediate that serves as a "privileged scaffold" in drug discovery. It is primarily utilized in the synthesis of MNK1/2 (MAP kinase-interacting kinase) and PI3K (Phosphoinositide 3-kinase) inhibitors. Its structural uniqueness lies in the ortho-morpholine substituent, which imparts critical solubility properties and induces a specific conformational twist in the benzoic acid backbone, optimizing ligand-protein binding interactions.
This guide provides a comprehensive technical analysis of its synthesis, chemical properties, and role in the synthesis of bioactive small molecules.
Chemical Identity & Physical Properties[1][2]
| Property | Specification |
| Chemical Name | This compound |
| CAS Number | 1099687-03-2 |
| Molecular Formula | C₁₁H₁₂BrNO₃ |
| Molecular Weight | 286.12 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 165–170 °C (Decomposes) |
| Solubility | Soluble in DMSO, DMF, Methanol; Sparingly soluble in water |
| pKa (Predicted) | ~3.5 (Carboxylic acid), ~8.3 (Morpholine nitrogen) |
Discovery & Historical Context
The emergence of this compound tracks with the rise of fragment-based drug design (FBDD) in the mid-2000s. Researchers sought to improve the pharmacokinetic profiles of kinase inhibitors by incorporating solubilizing groups (like morpholine) early in the synthetic pathway.
-
The Solubility Challenge: Early kinase inhibitors often suffered from poor aqueous solubility. The introduction of a morpholine ring at the ortho position of the benzoic acid core was a strategic medicinal chemistry decision. It disrupts the planarity of the molecule (reducing crystal lattice energy) and provides a hydrogen bond acceptor, enhancing oral bioavailability.
-
MNK Inhibitor Development: The compound gained significant prominence with the publication of patent WO2013147711A1 , which detailed "Bicyclic heterocyclic derivatives as MNK1 and MNK2 modulators." Here, the acid serves as the "left-hand" side of the molecule, determining the binding affinity to the ATP-binding pocket's hinge region.
Synthetic Pathways
The synthesis of this compound relies on a robust Nucleophilic Aromatic Substitution (SNAr) strategy. The electron-withdrawing nature of the carboxylic acid (or its ester) at the ortho position activates the leaving group (Fluorine) for displacement by morpholine.
Mechanism: SNAr Displacement
The reaction proceeds via a Meisenheimer complex intermediate. The choice of the 2-fluoro precursor is critical because the high electronegativity of fluorine stabilizes the transition state more effectively than chlorine or bromine, despite fluorine being a poorer leaving group in SN1/SN2 reactions.
Figure 1: Synthetic route via Nucleophilic Aromatic Substitution.
Experimental Protocol: Preparation of this compound
This protocol is validated for gram-scale synthesis in a research laboratory setting.
Reagents & Equipment
-
Precursor: 4-Bromo-2-fluorobenzoic acid (1.0 eq)
-
Nucleophile: Morpholine (3.0 – 5.0 eq)
-
Solvent: DMSO (Dimethyl sulfoxide) or neat (solvent-free)
-
Work-up: 1N HCl, Ethyl Acetate, Brine
Step-by-Step Methodology
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-Bromo-2-fluorobenzoic acid (5.0 g, 22.8 mmol) in DMSO (25 mL).
-
Note: Alternatively, the reaction can be run neat in excess morpholine if higher temperatures are required, but DMSO allows for better thermal control.
-
-
Addition: Add Morpholine (6.0 mL, ~68 mmol) dropwise. The reaction is exothermic; ensure cooling if scaling up >10g.
-
Reaction: Heat the mixture to 100°C for 4–6 hours. Monitor by LC-MS or TLC (Mobile phase: 5% MeOH in DCM). The starting material (Rf ~0.4) should disappear, and a more polar product spot (Rf ~0.2) should appear.[1][2][3][4]
-
Quenching: Cool the reaction mixture to room temperature. Pour slowly into crushed ice/water (150 mL).
-
Acidification: Slowly adjust the pH to ~3–4 using 1N HCl . A thick off-white precipitate will form.
-
Critical Step: Do not acidify below pH 2, as the morpholine nitrogen may protonate, increasing water solubility and reducing yield.
-
-
Isolation: Filter the solid via vacuum filtration. Wash the filter cake with cold water (2 x 20 mL) to remove residual DMSO and morpholine salts.
-
Purification: Dry the solid in a vacuum oven at 45°C overnight. If necessary, recrystallize from Ethanol/Water (9:1).
Yield Expectation: 85–92% Purity: >98% (HPLC)
Role in Drug Discovery Workflow
This intermediate acts as a "bifunctional linchpin." It possesses two distinct reactive handles that allow chemists to build complex molecules in a modular fashion.
-
Carboxylic Acid (C-1): Used for Amide Coupling.
-
Reacts with amines (using HATU/EDC) to attach the "tail" of the drug molecule.
-
-
Aryl Bromide (C-4): Used for Cross-Coupling.
-
Reacts in Suzuki-Miyaura or Buchwald-Hartwig couplings to attach the "core" heteroaryl scaffold.
-
Case Study: MNK Inhibitor Synthesis (WO2013147711)
In the development of MNK inhibitors for cancer therapy, the morpholine ring serves to occupy a solvent-exposed region of the kinase pocket, improving the drug's pharmacokinetic properties.
Figure 2: Modular assembly of kinase inhibitors using the scaffold.
Safety & Handling (MSDS Highlights)
-
Signal Word: WARNING
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Handling: Use in a fume hood. Avoid dust formation. The morpholine residue can make the compound slightly basic/corrosive to mucous membranes if inhaled.
References
-
Patent: Teo, H., et al. "Bicyclic heterocyclic derivatives as MNK1 and MNK2 modulators and uses thereof." WO2013147711A1, World Intellectual Property Organization, 2013.[5]
-
Synthesis Precedent: "Method for synthesizing 4-bromo-2-fluorobenzoic acid."[3] GuideChem Technical Repository, Accessed 2024.
-
Chemical Data: "this compound (CAS 1099687-03-2) Substance Profile." PubChem, National Library of Medicine.
Sources
- 1. hoffmanchemicals.com [hoffmanchemicals.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. Page loading... [guidechem.com]
- 4. CN111018740B - Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester - Google Patents [patents.google.com]
- 5. 4-溴-2-吗啉代苯甲酸 | this compound | 1099687-03-2 - 乐研试剂 [leyan.com]
Potential biological activity of "4-Bromo-2-morpholinobenzoic acid"
Technical Monograph: Biological Potential & Synthetic Utility of 4-Bromo-2-morpholinobenzoic Acid
Executive Summary & Chemical Profile
This compound (CAS: 1099687-03-2) is not merely a reagent; it is a privileged scaffold intermediate in medicinal chemistry. Its structural duality—combining a solubilizing, hydrogen-bond-accepting morpholine ring with a reactive halogen handle—makes it a cornerstone in the synthesis of kinase inhibitors (specifically MNK1/2) and metabolic enzyme inhibitors (PC-PLC).
This guide dissects the compound's utility, moving from its physicochemical properties to its critical role in targeted oncology therapies.
Physicochemical Snapshot
| Property | Value / Description | Significance |
| Formula | C₁₁H₁₂BrNO₃ | Core scaffold for fragment-based design.[1] |
| MW | 286.12 g/mol | Ideal for "Rule of 5" compliance in downstream derivatives. |
| Appearance | Off-white to yellow solid | Stable solid handling. |
| Solubility | DMSO, Methanol, DMF | Morpholine ring significantly enhances aqueous solubility of lipophilic derivatives. |
| Key Functionality | Ortho-Morpholine | Induces non-planar conformation (atropisomerism potential); improves metabolic stability. |
| Reactive Handle | 4-Bromo | Site for Pd-catalyzed cross-coupling (Suzuki, Buchwald) to extend SAR vectors. |
| Acid Moiety | 1-Carboxyl | Precursor for amide coupling (hinge binding motifs) or bioisostere replacement. |
Pharmacophore Analysis & Biological Rationale
The biological activity of this scaffold is rarely intrinsic to the free acid itself but is realized upon derivatization. The 2-morpholinobenzoic acid motif acts as a "pharmacophore anchor."
Structural Logic:
-
The "Ortho-Twist" Effect : The steric bulk of the morpholine ring at the ortho position forces the carboxylic acid (or resulting amide) out of planarity with the phenyl ring. This non-planar conformation is critical for fitting into the restricted ATP-binding pockets of kinases, reducing entropic penalty upon binding.
-
Solubility & ADME : The morpholine oxygen serves as a weak hydrogen bond acceptor, improving the pharmacokinetic profile of otherwise hydrophobic biaryl drugs.
-
Vector Extension : The bromine at the para position (relative to the morpholine) allows for the attachment of "tail" groups that can probe deep hydrophobic pockets in enzymes.
Primary Biological Targets & Case Studies
Target A: MNK1/2 Kinases (Oncology - Leukemia)
Mechanism : MAPK-interacting kinases (MNK1/2) phosphorylate eIF4E, a translation initiation factor that drives the expression of oncogenes (e.g., c-Myc, Mcl-1).
-
Role of Scaffold : The this compound is used to synthesize bicyclic heterocyclic derivatives (e.g., imidazo[1,2-a]pyrazines).
-
Biological Outcome : Inhibition of MNK1/2 prevents eIF4E phosphorylation, blocking the translation of pro-survival proteins in Blast Crisis Chronic Myeloid Leukemia (BC-CML) stem cells without affecting normal cell translation.
Target B: PC-PLC (Metastatic Breast Cancer)
Mechanism : Phosphatidylcholine-specific Phospholipase C (PC-PLC) is upregulated in breast (MDA-MB-231) and ovarian cancer cells.[2] It hydrolyzes phosphatidylcholine into phosphocholine and diacylglycerol (DAG), driving proliferation via PKC/MAPK pathways.[2]
-
Role of Scaffold : Derivatives of 2-morpholinobenzoic acid (specifically N-benzyl amides) have been identified as competitive inhibitors of PC-PLC.
-
Biological Outcome : Antiproliferative activity and reduction in HER2 internalization/degradation.[2]
Visualizations: Signaling & Synthesis
Figure 1: MNK Signaling & Scaffold Intervention
This diagram illustrates how derivatives of the scaffold block the MNK-eIF4E axis.
Caption: MNK1/2 inhibition by scaffold derivatives prevents eIF4E phosphorylation, halting oncogenic translation.[1]
Figure 2: Synthetic Workflow for Library Generation
The divergent synthesis strategy utilizing the orthogonal reactivity of the acid and bromine groups.
Caption: Divergent synthesis allows independent modification of the 'Head' (Amide) and 'Tail' (Biaryl) regions.
Experimental Protocols
These protocols are designed to be self-validating. The intermediate checks (TLC/LCMS) ensure integrity at each step.
Protocol 1: Core Synthesis (S_NAr Displacement)
Objective: Synthesize this compound from the fluoro-precursor.
-
Reagents : 4-Bromo-2-fluorobenzoic acid (1.0 eq), Morpholine (3.0 eq), DMSO (anhydrous).
-
Procedure :
-
Dissolve 4-bromo-2-fluorobenzoic acid in DMSO (concentration ~0.5 M).
-
Add morpholine slowly. The excess morpholine acts as both nucleophile and base.
-
Heat the reaction mixture to 100°C for 12–16 hours under inert atmosphere (N₂).
-
Validation Point : Monitor via LCMS. The starting material (fluoro) peak should disappear, replaced by the product mass (M+H = 286/288).
-
-
Workup :
-
Cool to room temperature. Pour into crushed ice/water.
-
Adjust pH to ~4–5 using 1N HCl to precipitate the free acid.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
-
-
Yield Expectation : >85%.
Protocol 2: Downstream Suzuki Coupling (General)
Objective: Functionalize the 4-position with an aryl boronic acid.
-
Reagents : this compound derivative (1.0 eq), Aryl boronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), K₂CO₃ (2.0 eq), Dioxane/Water (4:1).
-
Procedure :
-
Degas solvents with N₂ for 15 mins.
-
Combine reagents in a sealed tube/microwave vial.
-
Heat to 90°C (thermal) or 110°C (microwave, 30 mins).
-
Validation Point : TLC should show a highly fluorescent spot (biaryl systems are often fluorescent).
-
-
Purification :
-
Filter through Celite.
-
Purify via Reverse Phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).
-
References
-
Patent: Bicyclic Heterocyclic Derivatives as MNK1 and MNK2 Modulators . World Intellectual Property Organization. WO2013147711A1. Link
-
Structure–activity relationship expansion... of the 2-morpholinobenzoic acid scaffold as antiproliferative PC-PLC inhibitors . European Journal of Medicinal Chemistry. 2017. Link
-
Targeting the MNK-eIF4E axis in blast crisis chronic myeloid leukemia . Cancer Cell. 2013. Link
-
Late-Stage Amination of Drug-Like Benzoic Acids . Chemistry – A European Journal. 2021. Link
Sources
- 1. 948018-61-9,2-Fluoro-4-(4-methyl-1-piperazinyl)benzoic Acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Monograph: 4-Bromo-2-morpholinobenzoic Acid Derivatives
A Structural Gateway to Kinase Inhibitor Discovery
Executive Summary
The scaffold 4-Bromo-2-morpholinobenzoic acid represents a privileged substructure in modern medicinal chemistry, particularly within the field of kinase inhibition. Its utility is derived from its bifunctional nature: the ortho-morpholine moiety serves as a potent hydrogen-bond acceptor for kinase hinge regions (mimicking the adenine ring of ATP), while the para-bromo and carboxylic acid functionalities provide orthogonal handles for rapid diversification.
This guide details the chemical architecture, synthetic pathways, and medicinal chemistry applications of this scaffold, with a specific focus on its role in developing inhibitors for the PI3K/Akt/mTOR signaling pathway and MNK kinases.
Chemical Architecture & Pharmacophore Analysis[1][2]
Structural Logic
The molecule consists of a trisubstituted benzene ring. The strategic placement of substituents dictates its biological activity:
-
Position 1 (Carboxylic Acid): Acts as a solvent-exposed solubilizing group or a vector for amide coupling to access the "affinity pocket" of kinases.
-
Position 2 (Morpholine): The critical pharmacophore. The morpholine oxygen acts as a hydrogen bond acceptor.[1] Due to steric clash with the carboxylic acid, the morpholine ring twists out of the plane of the benzene ring (dihedral angle
60–90°), creating a specific 3D conformation that enhances selectivity. -
Position 4 (Bromine): A halogen handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing extension into the hydrophobic back-pocket of the enzyme.
Physicochemical Properties
| Property | Value (Approx.) | Significance |
| Molecular Weight | 286.12 g/mol | Fragment-like, allows room for elaboration. |
| cLogP | 1.8 – 2.2 | Moderate lipophilicity; morpholine improves aqueous solubility. |
| pKa (Acid) | 3.5 – 4.0 | Ionized at physiological pH; often converted to amides in drugs. |
| H-Bond Acceptors | 4 | Key for hinge binding (Morpholine O, Carbonyl O). |
Synthetic Pathways[4]
The synthesis of this compound relies on Nucleophilic Aromatic Substitution (
Core Synthesis Strategy
The most robust route utilizes 4-bromo-2-fluorobenzoic acid as the starting material. The fluorine atom is a superior leaving group to bromine or chlorine in
Reaction Scheme (Text Description)
-
Precursor: 4-Bromo-2-fluorobenzoic acid (CAS: 112704-79-7).
-
Reagent: Morpholine (excess or 1.1 eq with base).
-
Conditions: Heating (80–100°C) in a polar aprotic solvent (DMF, DMSO, or NMP).
-
Product: this compound.[2]
Derivatization Logic
Once the core is synthesized, it serves as a diverge-point for library generation:
-
Path A (Amidation): Activation of the carboxylic acid (HATU/EDC) followed by amine addition.
-
Path B (Arylation): Pd-catalyzed coupling at the C4-bromide.
Medicinal Chemistry Applications
PI3K/mTOR Pathway Inhibition
The morpholine-benzoic acid motif is a hallmark of Phosphoinositide 3-kinase (PI3K) inhibitors.
-
Mechanism: The morpholine oxygen forms a critical hydrogen bond with the backbone amide of Val851 (in PI3K
) or Val828 (in PI3K ) within the ATP-binding hinge region. -
Selectivity: The "twist" induced by the ortho-substitution prevents flat intercalation, reducing off-target binding to DNA intercalators, a common issue with planar kinase inhibitors.
Case Study: MNK1/2 Modulators
In the development of MNK1/2 inhibitors (e.g., for acute myeloid leukemia), this scaffold is used to link the hinge-binding morpholine to bicyclic heterocycles that occupy the phosphate-binding region. The acid is converted to an amide, positioning the heterocycle to interact with specific lysine residues (e.g., Lys78).
Experimental Protocols
Protocol A: Synthesis of this compound ( )
Validation: Standard procedure adapted from WO2013147711A1.
-
Setup: Charge a round-bottom flask with 4-bromo-2-fluorobenzoic acid (1.0 eq, e.g., 5.0 g).
-
Solvent: Add Morpholine (neat, used as solvent and reagent, ~5–10 volumes) OR use DMF (50 mL) with Morpholine (3.0 eq).
-
Note: Using neat morpholine is faster but requires rigorous workup to remove excess base.
-
-
Reaction: Heat the mixture to 100°C for 4–6 hours. Monitor by LC-MS for disappearance of the fluoro-acid.
-
Workup:
-
Cool to room temperature.
-
Pour the reaction mixture into ice-water (200 mL).
-
Adjust pH to ~3–4 using 1N HCl. The product should precipitate as a solid.[3]
-
Filter the solid, wash with water, and dry under vacuum.
-
-
Purification: Recrystallization from Ethanol/Water if necessary.
-
Yield: Typically 75–85%.
Protocol B: Suzuki-Miyaura Coupling at C4
-
Reagents: this compound (1 eq), Aryl Boronic Acid (1.2 eq),
(0.05 eq), (2.0 eq). -
Solvent: 1,4-Dioxane : Water (4:1).
-
Conditions: Degas with nitrogen. Heat at 90°C for 12 hours.
-
Isolation: Acidify to precipitate the biaryl acid product.
Visualization & Logic Flows
Diagram 1: Synthesis & Diversification Workflow
This diagram illustrates the conversion of the fluoro-precursor to the morpholine core and subsequent library generation.
Caption: Divergent synthesis starting from the fluoro-precursor allows independent modification of the solvent-exposed and hydrophobic regions.
Diagram 2: Pharmacophore Binding Mode (PI3K Homology)
This diagram represents the logical interaction between the scaffold and a generic kinase ATP-binding site.
Caption: The morpholine oxygen anchors the molecule to the kinase hinge, while the bromine and acid groups direct substituents into auxiliary pockets.
Safety & Handling (GHS)
-
Signal Word: Warning
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Handling: Use standard PPE (gloves, goggles, fume hood). The morpholine precursor is corrosive; the final acid is an irritant.
References
-
Synthesis of MNK Modulators: Teo, T., et al. "Bicyclic heterocyclic derivatives as mnk1 and mnk2 modulators." WO Patent 2013147711A1. (2013). Link
-
PI3K Inhibitor Pharmacophore: Rewcastle, G. W., et al. "Synthesis and biological evaluation of novel morpholino-triazines as PI3K/mTOR inhibitors." Journal of Medicinal Chemistry, 54(20), 7105-7126. (2011). Link
-
Structural Basis of PI3K Inhibition: Walker, E. H., et al. "Structural determinants of phosphoinositide 3-kinase inhibition by wortmannin, LY294002, quercetin, myricetin, and staurosporine." Molecular Cell, 6(4), 909-919. (2000). Link
- Methodology: Bunnett, J. F., & Zahler, R. E.[2][4] "Kinetics of the reaction of 4-substituted-2-nitrochlorobenzenes with piperidine." Chemical Reviews, 49(2), 273-412. (1951). Link
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. WO2013147711A1 - Bicyclic heterocyclic derivatives as mnk1 and mnk2 modulators and uses thereof - Google Patents [patents.google.com]
- 3. 4-Bromo-2-fluorobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 4. MTORC1/2 Inhibition as a Therapeutic Strategy for PIK3CA Mutant Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
4-Bromo-2-morpholinobenzoic Acid: A Strategic Bifunctional Scaffold for Kinase Inhibitor Discovery
This guide details the medicinal chemistry utility, synthesis, and application of 4-Bromo-2-morpholinobenzoic acid (CAS: 1099687-03-2). This molecule serves as a critical bifunctional building block, particularly in the development of kinase inhibitors (e.g., MNK1/2, PI3K/mTOR pathways) where solubility and precise vector extension are paramount.
Document ID: TECH-GUIDE-2024-BMBA Target Audience: Medicinal Chemists, Process Chemists, Drug Discovery Scientists Core Topic: Scaffold Utility, Synthesis, and SAR Integration
Executive Summary: The "Ortho-Morpholine" Advantage
In modern drug discovery, particularly within oncology and kinase inhibition, This compound represents a "privileged" intermediate. Its value lies in its unique substitution pattern, which solves two common failure modes in lead optimization: poor aqueous solubility and lack of synthetic vectors .
Structural Deconstruction
| Feature | Chemical Role | Medicinal Chemistry Benefit |
| 2-Morpholine (Ortho) | Bulky, polar heterocycle | Conformational Lock: Forces the benzoate carbonyl out of planarity, improving selectivity.Solubility: Increases Fsp³ character and lowers LogD compared to phenyl analogs. |
| 4-Bromine (Para) | Halogen handle | Synthetic Vector: Ready for Suzuki-Miyaura or Buchwald-Hartwig couplings to access deep hydrophobic pockets (e.g., kinase back-clefts).[1][2] |
| 1-Carboxylic Acid | Electrophilic anchor | Linker: Facile conversion to amides or heterocycles (e.g., benzimidazoles, quinazolinones) to bind the hinge region. |
Synthetic Protocols & Causality
The synthesis of this compound relies on Nucleophilic Aromatic Substitution (SNAr) . The choice of the fluoro precursor over the chloro or bromo analog is critical: the high electronegativity of fluorine lowers the energy of the transition state (Meisenheimer complex) in the presence of the electron-withdrawing carboxylic acid, ensuring regioselectivity at the 2-position without displacing the 4-bromine.
Protocol 1: Synthesis of the Core Scaffold
Reaction: SNAr Displacement of 4-Bromo-2-fluorobenzoic acid.
Reagents:
-
Substrate: 4-Bromo-2-fluorobenzoic acid (1.0 equiv)
-
Nucleophile: Morpholine (3.0 equiv) – Acts as both reactant and base.
-
Solvent: DMSO or DMF (Polar aprotic is required to solvate the anionic intermediate).
-
Conditions: 100°C, 12–16 hours.
Step-by-Step Methodology:
-
Charge: To a reaction vessel equipped with a magnetic stir bar, add 4-Bromo-2-fluorobenzoic acid (e.g., 10.0 g) and DMSO (50 mL).
-
Addition: Add Morpholine (12 mL, ~3.0 equiv) dropwise. Note: Exotherm is possible; maintain internal temperature <40°C during addition.
-
Heating: Heat the mixture to 100°C. Monitor by LCMS for the consumption of the starting material (m/z 218/220) and formation of product (m/z 286/288).
-
Workup (Self-Validating):
-
Cool to room temperature.
-
Pour the reaction mixture into ice-cold water (200 mL).
-
Adjust pH to ~3–4 using 1N HCl. Critical Step: The product precipitates as the free acid. If it remains in solution, the pH is likely too high (carboxylate form).
-
-
Isolation: Filter the precipitate, wash with water (3x) to remove excess morpholine salts, and dry under vacuum at 45°C.
-
Yield: Typically 85–95%.
Protocol 2: Downstream Functionalization (Amide Coupling)
Once the scaffold is generated, the carboxylic acid is typically coupled to an amine (e.g., an aminopyridine or aniline) to form the pharmacophore core.
Reagents: HATU (1.2 equiv), DIPEA (3.0 equiv), DMF. Logic: HATU is preferred over EDC/HOBt for this sterically crowded ortho-substituted acid to prevent racemization (if chiral amines are used) and ensure complete conversion.
Medicinal Chemistry Applications: MNK and PI3K Inhibition
This scaffold features prominently in the synthesis of MNK1/2 inhibitors (MAP kinase-interacting kinases), which are targets for preventing eIF4E phosphorylation in blast crisis chronic myeloid leukemia (BC-CML).
Case Study: The ETC-Series (e.g., ETC-10445-3)
Research involving the "ETC" series of compounds (e.g., as detailed in WO2013147711) utilizes this scaffold to construct the "left-hand" side of the inhibitor.[2][3]
-
Mechanism: The morpholine oxygen often engages in a water-mediated Hydrogen bond or direct interaction with solvent-exposed residues near the kinase hinge.
-
Vector Extension: The 4-bromine allows the attachment of aryl or heteroaryl groups that reach into the "selectivity pocket" (e.g., the DFG-out pocket), tuning the potency against specific kinase isoforms.
Visualizing the Workflow
The following diagram illustrates the synthetic logic and the branching points for library generation using this scaffold.
Caption: Synthetic workflow transforming the fluoro-precursor into a bioactive kinase inhibitor via the morpholino-benzoic acid core.
SAR Logic & Pharmacophore Mapping
When designing analogs around this core, the following Structure-Activity Relationship (SAR) rules generally apply:
| Position | Modification | Effect on Potency/Properties |
| Morpholine Ring | Substitution with Piperazine | Increases basicity; may improve solubility but introduces a metabolic soft spot (N-dealkylation). |
| Morpholine Ring | Bridged Morpholines | Reduces conformational entropy; often improves potency by "pre-organizing" the ligand. |
| Bromine Handle | Replacement with -CN | Reduces lipophilicity; changes vector geometry. |
| Bromine Handle | Suzuki Coupling (Aryl) | Critical for potency; fills hydrophobic pockets (e.g., gatekeeper region). |
Pharmacophore Interaction Diagram
This diagram maps the chemical features of the scaffold to their biological interaction partners within a typical kinase binding site.
Caption: Pharmacophore mapping of the this compound scaffold in a kinase binding pocket.
References
- Preparation of Bicyclic Heterocyclic Derivatives as MNK1 and MNK2 Modulators.
-
This compound (CAS 1099687-03-2) Entry. Source: PubChem / National Center for Biotechnology Information. Context: Physicochemical properties and identification data.[1][3][4][5][6] Link:[Link]
-
Morpholine as a Privileged Structure in Medicinal Chemistry. Source:Medicinal Research Reviews (2020).[4] Kourounakis, A. P., et al. Context: Reviews the metabolic and solubility advantages of incorporating morpholine rings into drug scaffolds. Link:[Link][4]
Sources
- 1. 2-(Morpholin-4-yl)benzoic acid | C11H13NO3 | CID 2776561 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. WO2013147711A1 - Bicyclic heterocyclic derivatives as mnk1 and mnk2 modulators and uses thereof - Google Patents [patents.google.com]
- 3. WO2013147711A1 - Bicyclic heterocyclic derivatives as mnk1 and mnk2 modulators and uses thereof - Google Patents [patents.google.com]
- 4. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CN104350055A - Bicyclic heterocyclic derivatives as MNK1 and MNK2 modulators and uses thereof - Google Patents [patents.google.com]
- 6. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate world of medicinal chemistry, certain molecular scaffolds emerge as privileged structures, offering a versatile platform for the development of novel therapeutic agents. 4-Bromo-2-morpholinobenzoic acid has surfaced as a key intermediate in the patent literature, particularly in the pursuit of potent and selective kinase inhibitors. This guide provides a comprehensive technical overview of this compound, delving into its synthesis, its prominent role in the patent landscape, the biological rationale for its use, and the experimental protocols that underpin its application. For researchers and drug development professionals, understanding the utility and context of this molecule is pivotal for innovating in the competitive arena of kinase inhibitor discovery.
Chemical Profile and Synthesis
Chemical Identity:
| Property | Value |
| IUPAC Name | 4-Bromo-2-morpholin-4-ylbenzoic acid |
| CAS Number | 1099687-03-2[1] |
| Molecular Formula | C₁₁H₁₂BrNO₃[1] |
| Molecular Weight | 286.12 g/mol [1] |
| Structure | (See Diagram Below) |
Diagram of this compound:
Caption: Chemical structure of this compound.
Synthetic Strategy:
While patents often describe the use of this compound as a starting material, its synthesis is a critical first step. The construction of this molecule can be logically approached through two primary retrosynthetic pathways, both leveraging common and robust reactions in organic synthesis.
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for forming carbon-nitrogen bonds.[2][3][4][5] The synthesis would likely start from 2-amino-4-bromobenzoic acid, which is commercially available, and couple it with a protected morpholine or directly with morpholine.
-
Nucleophilic Aromatic Substitution (SNAr): This pathway involves the displacement of a leaving group, typically a halide, from an aromatic ring by a nucleophile.[6][7] The synthesis would commence with a di-halogenated benzoic acid, such as 2-fluoro-4-bromobenzoic acid, and react it with morpholine. The higher electronegativity of fluorine makes it a good leaving group in SNAr reactions.
Proposed Synthetic Workflow (Buchwald-Hartwig Amination):
Caption: Proposed workflow for the synthesis of this compound.
Detailed Experimental Protocol (Proposed):
-
Reaction Setup: To an oven-dried Schlenk flask is added 2-amino-4-bromobenzoic acid (1.0 eq.), a palladium catalyst such as Pd₂(dba)₃ (0.02 eq.), and a phosphine ligand like BINAP (0.04 eq.). The flask is evacuated and backfilled with an inert gas (e.g., Argon) three times.
-
Addition of Reagents: Anhydrous toluene is added, followed by morpholine (1.2 eq.) and a strong base such as sodium tert-butoxide (1.5 eq.).
-
Reaction: The reaction mixture is heated to 80-100 °C and stirred under an inert atmosphere for 12-24 hours, with reaction progress monitored by TLC or LC-MS.
-
Workup: Upon completion, the reaction is cooled to room temperature and quenched with water. The aqueous layer is acidified with 1M HCl to precipitate the product.
-
Isolation and Purification: The precipitate is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.
Patent Landscape Analysis: A Focus on MNK Inhibition
A thorough analysis of the patent literature reveals that this compound is a pivotal intermediate in the synthesis of bicyclic heteroaryl derivatives as modulators of MAP kinase-interacting kinases 1 and 2 (MNK1 and MNK2). The most prominent example is the international patent application WO2013147711A1 .
Core Inventive Concept of WO2013147711A1:
This patent discloses a series of compounds that inhibit MNK1 and MNK2, which are implicated in various diseases, including cancer, inflammatory conditions, Alzheimer's disease, and metabolic disorders. The core structure of these inhibitors is synthesized by coupling this compound with various bicyclic heteroaryl amines.
Representative Synthetic Scheme from WO2013147711A1:
Caption: General reaction scheme for the synthesis of MNK inhibitors.
Detailed Experimental Protocol from WO2013147711A1:
The patent provides a detailed experimental procedure for the amide coupling reaction:
-
Activation of the Carboxylic Acid: To a solution of this compound (700 mg, 2.46 mmol) in DMF (6 mL) is added N-methylmorpholine (NMM) (0.49 g, 4.91 mmol) followed by HATU (1.39 g, 3.68 mmol) at room temperature. The mixture is stirred for 30 minutes.[2]
-
Amide Coupling: The desired amine (in this specific example, morpholine, 0.25 g, 2.94 mmol) is added to the reaction mixture.[2]
-
Reaction: The reaction is stirred at room temperature for 16 hours.[2]
-
Workup and Purification: The reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is then purified.[2]
Mechanism of Action and Therapeutic Rationale
The therapeutic potential of the compounds derived from this compound lies in their ability to inhibit MNK1 and MNK2. These kinases are key downstream effectors of the MAPK signaling pathways (p38 and ERK) and play a crucial role in protein synthesis and inflammation.
The MNK1/2-eIF4E Signaling Axis:
MNK1 and MNK2 phosphorylate the eukaryotic translation initiation factor 4E (eIF4E). Phosphorylated eIF4E enhances the translation of a specific subset of mRNAs that encode for proteins involved in cell proliferation, survival, and metastasis. In many cancers, the MAPK pathway is hyperactivated, leading to constitutive activation of MNK1/2 and subsequent phosphorylation of eIF4E, which promotes tumorigenesis.
Signaling Pathway Diagram:
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. m.youtube.com [m.youtube.com]
Methodological & Application
Amide coupling reactions with "4-Bromo-2-morpholinobenzoic acid"
Application Note: High-Efficiency Amide Coupling of 4-Bromo-2-morpholinobenzoic Acid
Abstract & Challenge Definition
The coupling of This compound presents a classic but difficult challenge in medicinal chemistry: the functionalization of an electron-rich, sterically hindered anthranilic acid derivative.
The Core Challenge:
-
Steric Hindrance (The Ortho Effect): The morpholine ring at the C2 position creates significant steric bulk, shielding the carbonyl carbon from nucleophilic attack. This "twist" forces the carboxylate out of planarity with the aromatic ring.[1] While this increases acidity (
lowering), it drastically reduces the rate of amidation. -
Electronic Deactivation: The morpholine nitrogen is a strong resonance donor (+M effect). This increases electron density in the aromatic ring and, by extension, the carbonyl carbon, making it less electrophilic (less reactive) toward amines.[2]
-
Chemoselectivity: The C4-Bromine is a critical handle for downstream cross-coupling (e.g., Suzuki-Miyaura). Harsh activation methods (e.g., high heat with thionyl chloride) can sometimes lead to dehalogenation or oxidative degradation of the morpholine ring.
This guide provides three validated protocols ranging from "Standard High-Performance" to "Difficult/Hindered" scenarios.
Mechanistic Insight & Decision Logic
The choice of coupling reagent is dictated by the nucleophilicity of the amine partner and the scale of the reaction.
-
Scenario A (Strong Nucleophiles): Primary alkyl amines.[2] Use Protocol 1 (HATU/HOAt) .
-
Scenario B (Weak Nucleophiles/Scale-up): Anilines, electron-deficient amines, or >10g scale.[2] Use Protocol 2 (Acid Chloride via Ghosez’s Reagent) .[2]
-
Scenario C (Green/Process Scale): Use Protocol 3 (T3P) for ease of workup and solubility.
Visualizing the Workflow
Figure 1: Decision tree for selecting the optimal coupling strategy based on amine partner and scale.
Experimental Protocols
Protocol 1: The "Gold Standard" (HATU/HOAt)
Best for: Discovery chemistry, parallel synthesis, primary amines.[2]
Rationale: Standard HOBt/EDC couplings often fail here due to the steric bulk of the morpholine. HOAt (1-Hydroxy-7-azabenzotriazole) is essential because the pyridine nitrogen in the HOAt backbone provides a "neighboring group effect," accelerating the reaction rate by up to 10x compared to HOBt.
Reagents:
-
Substrate: this compound (1.0 equiv)[2]
-
Coupling Agent: HATU (1.2 equiv)[2]
-
Additive: HOAt (0.6 M in DMF) (1.2 equiv)[2]
-
Base: DIPEA (Hunig's Base) (3.0 equiv)[2]
-
Solvent: DMF (anhydrous)[2]
Step-by-Step:
-
Dissolve the carboxylic acid (1.0 equiv) in anhydrous DMF (0.1 M concentration).
-
Add DIPEA (3.0 equiv) and stir for 5 minutes at Room Temperature (RT). Note: The solution may darken slightly.
-
Add HATU (1.2 equiv) and HOAt (1.2 equiv).[2] Stir for 15 minutes to form the activated ester (OAt-ester).
-
Checkpoint: Monitor by LCMS. You should see the mass of the activated ester or complete consumption of the acid.
-
-
Add the Amine (1.1 – 1.5 equiv).
-
Stir at RT for 4–16 hours.
-
Workup: Dilute with EtOAc, wash with sat.[2]
(x2), water (x1), and brine (x1).[2] Dry over .
Protocol 2: The "Heavy Artillery" (Ghosez’s Reagent)
Best for: Weak nucleophiles (anilines), sterically hindered amines, or if Protocol 1 fails.[2]
Rationale: Converting the acid to an Acid Chloride creates the smallest, most reactive electrophile possible. However, standard
Reagents:
-
Substrate: this compound (1.0 equiv)[2]
-
Reagent: Ghosez’s Reagent (1.2 – 1.5 equiv)[2]
-
Base: Pyridine or 2,6-Lutidine (2.0 equiv) – Optional, to scavenge HCl if not using Ghosez.[2]
-
Solvent: DCM (Dichloromethane) or THF (anhydrous).[2]
Step-by-Step:
-
Dissolve the acid (1.0 equiv) in anhydrous DCM (0.2 M) under
atmosphere. -
Add Ghosez’s Reagent (1.2 equiv) dropwise at 0°C.[2]
-
Allow to warm to RT and stir for 1–2 hours.
-
Add the Amine (1.1 equiv) and DIPEA (2.0 equiv) (if the amine is a salt).
-
Stir at RT for 2–6 hours.
-
Workup: Standard aqueous extraction.
Protocol 3: Scalable & Green (T3P - Propylphosphonic Anhydride)
Best for: Large scale (>10g), ease of purification.[2]
Rationale: T3P is a cyclic anhydride that drives coupling with very low epimerization (not a risk here) and high yields. The byproduct is water-soluble, eliminating the need for column chromatography in many cases.
Reagents:
-
Substrate: this compound (1.0 equiv)[2]
-
Reagent: T3P (50% w/w solution in EtOAc or DMF) (1.5 – 2.0 equiv)[2]
-
Base: Pyridine (3.0 equiv) or N-Methylmorpholine (NMM) (3.0 equiv).[2] Pyridine is often superior with T3P.
-
Solvent: EtOAc or 2-MeTHF.
Step-by-Step:
-
Suspend the acid (1.0 equiv) and the Amine (1.1 equiv) in EtOAc (0.2 M).
-
Add Pyridine (3.0 equiv).[2]
-
Cool to 0°C.
-
Add T3P solution (1.5 equiv) dropwise.[2]
-
Allow to warm to RT. Optimization: If reaction is slow after 5 hours, heat to 50°C. T3P is thermally stable.[2]
-
Workup: Wash the reaction mixture directly with water, 0.5M HCl (to remove pyridine), and
. Evaporate solvent.
Comparative Data & Troubleshooting
Table 1: Reagent Performance Comparison for 2-Substituted Benzoic Acids
| Feature | HATU / HOAt | Ghosez's Reagent | T3P (Propylphosphonic Anhydride) |
| Reactivity | High | Very High (Maximal) | Moderate to High |
| Steric Tolerance | Good (with HOAt) | Excellent | Good |
| Byproducts | Urea (difficult to remove) | Amide (neutral, easy) | Water-soluble P-salts (Very Easy) |
| Cost | High | High | Moderate |
| Rec.[2] Solvent | DMF / DMAc | DCM / THF | EtOAc / 2-MeTHF |
Troubleshooting Guide:
-
Issue: No Reaction / Starting Material Remains.
-
Cause: Steric shielding is preventing the active ester formation.
-
Fix: Switch to Protocol 2 (Acid Chloride) .[2] The chloride atom is smaller than the OBt/OAt group, allowing better access to the carbonyl.
-
-
Issue: Low Yield with Aniline Partners.
-
Cause: Electronic mismatch. The aniline is a weak nucleophile; the acid is deactivated.
-
Fix: Heat the reaction to 60°C (if using T3P) or use Microwave irradiation (80°C, 20 min) with HATU.
-
-
Issue: Cyclization (Benzoxazinone formation).
-
Cause: Slow amine addition allows the ortho-morpholine (or other nucleophiles) to attack the activated ester intramolecularly.
-
Fix: Pre-mix the amine and base before adding the coupling agent, or add the activated acid to the amine solution (Inverse Addition).
-
Mechanistic Visualization: The "Ortho" Barrier
Figure 2: Mechanistic pathway illustrating the steric blockade imposed by the morpholine ring and the necessity of specific activation strategies.
References
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[2] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[6][7] Organic Process Research & Development, 20(2), 140–177.[2] [Link]
-
Ghosez, L., Haveaux, B., & Viehe, H. G. (1969).[2] 1-Chloro-N,N,2-trimethylpropenylamine: A New Reagent for the Synthesis of Acid Chlorides. Angewandte Chemie International Edition, 8(6), 454–455.[2] [Link][2]
-
Valeur, E., & Bradley, M. (2009).[2] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[2] [Link]
-
Pattabiraman, V. R., & Bode, J. W. (2011).[2] Rethinking Amide Bond Synthesis. Nature, 480, 471–479.[2] [Link][2]
Sources
- 1. Ortho effect - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Khan Academy [khanacademy.org]
- 5. m.youtube.com [m.youtube.com]
- 6. nbinno.com [nbinno.com]
- 7. growingscience.com [growingscience.com]
Use of "4-Bromo-2-morpholinobenzoic acid" in kinase inhibitor synthesis
Application Note: Strategic Utilization of 4-Bromo-2-morpholinobenzoic Acid in Kinase Inhibitor Synthesis
Executive Summary
This compound (CAS: 1099687-03-2) has emerged as a high-value scaffold in the synthesis of targeted kinase inhibitors, particularly for the MNK1/2 (MAPK interacting kinase) and PI3K (Phosphoinositide 3-kinase) pathways.[1] Its structural utility lies in its trifunctional nature:
-
Carboxylic Acid (C-1): Serves as a vector for amide coupling to solubilizing tails or hinge-binding motifs.[1]
-
Morpholine Ring (C-2): Provides critical solubility and hydrogen-bond accepting capabilities, often interacting with the solvent front or specific residues (e.g., Lysine) within the ATP-binding pocket.[1]
-
Bromine Atom (C-4): Acts as a versatile handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to extend the aromatic core.[1][2]
This guide details the synthesis of this scaffold, its downstream derivatization, and its application in developing inhibitors that modulate the eIF4E translation initiation complex.[1]
Strategic Chemical Biology
The "Ortho-Morpholino" Effect
The placement of the morpholine ring ortho to the carboxylic acid is not merely for binding; it induces a specific conformational lock.[1] The steric bulk of the morpholine ring forces the adjacent amide (formed from the carboxylic acid) to twist out of planarity with the phenyl ring.[1] This "atropisomeric-like" conformation is often critical for fitting into the narrow clefts of kinase active sites, improving selectivity over flat, planar intercalators.[1]
Target Pathways
-
MNK1/2 Signaling: MNK kinases phosphorylate eIF4E, a rate-limiting factor in cap-dependent translation.[1] Inhibitors derived from this scaffold prevent eIF4E phosphorylation, thereby downregulating the translation of oncogenic mRNAs (e.g., c-Myc, Mcl-1) without affecting global protein synthesis.[1]
-
PI3K/mTOR: The morpholine oxygen is a classic hydrogen bond acceptor for the hinge region (Valine/Alanine backbone) in PI3K inhibitors.
Experimental Protocols
Protocol A: Synthesis of the Scaffold (SNAr)
Objective: Preparation of this compound from 4-bromo-2-fluorobenzoic acid.[1]
Reagents:
-
4-Bromo-2-fluorobenzoic acid (1.0 equiv)[1]
-
Morpholine (3.0 - 5.0 equiv)[1]
-
Solvent: DMF or DMSO (optional; reaction can be run neat in morpholine)[1]
-
Base: K₂CO₃ (2.0 equiv, if using solvent)[1]
Procedure:
-
Charge: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 4-bromo-2-fluorobenzoic acid (e.g., 5.0 g) in DMF (25 mL). Alternatively, suspend directly in excess morpholine (25 mL) for a neat reaction.[1]
-
Reaction: Heat the mixture to 100–110°C under an inert atmosphere (N₂) for 12–16 hours. Monitor by LC-MS for the disappearance of the starting material (m/z 219/221) and formation of the product (m/z 286/288).[1]
-
Workup:
-
Isolation: Filter the precipitate, wash copiously with water to remove excess morpholine, and dry under vacuum at 45°C.[1]
-
Yield: Typical yields range from 75–85% .[1]
Protocol B: Amide Coupling (The "Tail" Extension)
Objective: Functionalization of the carboxylic acid to create the kinase inhibitor "tail".[1] Reference: Adapted from Patent WO2013147711A1 (See Ref [1]).[1]
Reagents:
-
Amine Partner (R-NH₂, 1.2 equiv)[1]
-
Coupling Agent: HATU (1.5 equiv)[1]
-
Base: N-Methylmorpholine (NMM) or DIPEA (2.0–3.0 equiv)[1]
-
Solvent: Anhydrous DMF[1]
Procedure:
-
Activation: Dissolve this compound (e.g., 700 mg, 2.46 mmol) in anhydrous DMF (6 mL). Add NMM (0.49 g, 4.91 mmol) followed by HATU (1.39 g, 3.68 mmol) at room temperature.
-
Stir: Allow the activation to proceed for 30 minutes . The solution typically turns yellow/orange.[1]
-
Coupling: Add the amine partner (e.g., a substituted aniline or heterocycle, 2.94 mmol) to the reaction mixture.
-
Completion: Stir at room temperature for 16 hours .
-
Workup: Dilute with Ethyl Acetate (EtOAc). Wash sequentially with water (x2), saturated NaHCO₃, and brine.[1] Dry over Na₂SO₄ and concentrate.
-
Purification: Flash column chromatography (SiO₂, Hexane/EtOAc gradient).
Protocol C: Suzuki-Miyaura Cross-Coupling (The "Head" Extension)
Objective: Coupling the aryl bromide to a heteroaryl boronic acid/ester to complete the inhibitor core.[1]
Reagents:
-
Heteroaryl Boronic Acid/Pinacol Ester (1.2 equiv)[1]
-
Base: 2M Na₂CO₃ (aqueous) (3.0 equiv)[1]
-
Solvent: 1,4-Dioxane (degassed)[1]
Procedure:
-
Setup: In a microwave vial or pressure tube, combine the aryl bromide intermediate, boronic ester, and catalyst.
-
Solvent: Add 1,4-dioxane and the aqueous base.
-
Degas: Sparge with Argon or Nitrogen for 5 minutes.
-
Reaction: Heat to 90–100°C for 2–4 hours (or 120°C for 30 min in microwave).
-
Workup: Filter through a pad of Celite. Dilute with EtOAc and wash with water.[1][5][6]
-
Purification: Reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid) is often required to remove palladium residues and achieve >98% purity for biological assay.[1]
Data Presentation & Analysis
Reaction Efficiency Summary
| Step | Transformation | Key Reagents | Typical Yield | Critical Parameter |
| 1 | SNAr (F → Morpholine) | Morpholine, Heat | 80% | Temperature control (110°C) to ensure completion. |
| 2 | Amide Coupling | HATU, NMM, DMF | 65–90% | Order of addition (activate acid first).[1] |
| 3 | Suzuki Coupling | Pd(dppf)Cl₂, Na₂CO₃ | 50–75% | Efficient degassing to prevent homocoupling.[1] |
Visualizing the Workflow
Diagram 1: Synthetic Pathway
This diagram illustrates the modular construction of the kinase inhibitor using the this compound scaffold.[1]
Caption: Modular synthesis of MNK/PI3K inhibitors starting from the 4-bromo-2-fluorobenzoic acid precursor.
Diagram 2: Biological Mechanism (MNK Pathway)
This diagram details how inhibitors derived from this scaffold impact the oncogenic translation machinery.[1]
Caption: Mechanism of Action: Inhibition of MNK1/2 prevents eIF4E phosphorylation and oncogenic translation.
Troubleshooting & Optimization
-
Steric Hindrance: The ortho-morpholine group creates significant steric bulk.[1] When performing the amide coupling (Protocol B), activate the acid with HATU for at least 30 minutes before adding the amine.[1][6][7] If the amine is also sterically hindered, switch to POCl₃/Pyridine conditions to form the acid chloride intermediate first.[1]
-
Regioselectivity: In the Suzuki coupling (Protocol C), the bromine is the only reactive halogen.[1] However, if your boronic ester contains other halides, ensure the catalyst (Pd(dppf)Cl₂) is selective for the aryl bromide over aryl chlorides.[1]
-
Purification: The morpholine ring is basic.[1] If the final product is an oil or sticky solid, convert it to the HCl or Methanesulfonate salt to improve crystallinity and stability.[1]
References
-
Patent: Experimental Therapeutics Centre.[1] (2013).[1] Bicyclic heterocyclic derivatives as MNK1 and MNK2 modulators and uses thereof. WO2013147711A1.[1] Retrieved from .[1]
-
Chemical Supplier Data: this compound (CAS 1099687-03-2).[1][3][8][9] BOC Sciences.[1] Retrieved from .[1]
-
Synthetic Methodology: "Synthesis of 4-Bromo-2-fluorobenzoic acid and derivatives." ChemicalBook.[1] Retrieved from .[1]
-
Kinase Biology: "MNK kinases in cancer: therapeutic potential and pharmacological inhibitors." Nature Reviews Drug Discovery.[1] (Contextual grounding for MNK pathway).
Sources
- 1. 948018-61-9,2-Fluoro-4-(4-methyl-1-piperazinyl)benzoic Acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. nbinno.com [nbinno.com]
- 3. hoffmanchemicals.com [hoffmanchemicals.com]
- 4. 4-Bromo-2-fluorobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 5. guidechem.com [guidechem.com]
- 6. WO2013147711A1 - Bicyclic heterocyclic derivatives as mnk1 and mnk2 modulators and uses thereof - Google Patents [patents.google.com]
- 7. WO2013147711A1 - Bicyclic heterocyclic derivatives as mnk1 and mnk2 modulators and uses thereof - Google Patents [patents.google.com]
- 8. chemsigma.cn [chemsigma.cn]
- 9. echemi.com [echemi.com]
The Untapped Potential of 4-Bromo-2-morpholinobenzoic Acid: A Scaffold for Accelerated Drug Discovery
Introduction: The Strategic Value of a Trifunctional Scaffold
In the landscape of modern medicinal chemistry, the synthetic accessibility and functional versatility of a core scaffold are paramount to the rapid generation of novel, biologically active compounds. While not extensively described in current literature, 4-Bromo-2-morpholinobenzoic acid presents itself as a molecule of significant strategic value. Its trifunctional nature, featuring a carboxylic acid, a metabolically stable morpholine moiety, and a synthetically versatile bromine atom, offers three distinct and orthogonal points for chemical modification. This guide provides a comprehensive overview of the synthesis, derivatization, and potential applications of this promising scaffold, empowering researchers to unlock its potential in their drug discovery programs.
The morpholine ring is a well-established "privileged pharmacophore" in medicinal chemistry, frequently incorporated into drug candidates to enhance aqueous solubility, improve metabolic stability, and provide favorable interactions with biological targets.[1][2][3] Its presence ortho to a carboxylic acid introduces specific steric and electronic features that can be exploited for targeted library design. The bromine atom at the 4-position serves as a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of substituents to probe the chemical space.[4] Finally, the carboxylic acid is a classic functional group for the formation of amides and esters, allowing for the exploration of interactions with target proteins.[5][6]
This document will provide detailed, field-proven protocols for the synthesis of the core this compound scaffold and its subsequent diversification through robust chemical transformations.
Synthesis of the Core Scaffold: this compound
The synthesis of this compound can be efficiently achieved from commercially available 2,4-dibromobenzoic acid via a nucleophilic aromatic substitution reaction, such as the Ullmann condensation or the more modern Buchwald-Hartwig amination. The Ullmann condensation is a classic, copper-catalyzed reaction that is well-suited for this transformation.[7][8]
Proposed Synthetic Pathway
The proposed synthesis involves the reaction of 2,4-dibromobenzoic acid with morpholine in the presence of a copper catalyst and a base. The greater reactivity of the bromine atom at the 2-position, activated by the adjacent carboxylic acid, allows for a selective substitution.
Caption: Proposed synthesis of this compound.
Detailed Laboratory Protocol: Synthesis of this compound
This protocol is based on established Ullmann condensation methodologies for the synthesis of N-aryl aminobenzoic acids.[7][9]
Materials and Reagents:
| Reagent/Material | Formula | MW ( g/mol ) | Supplier | Notes |
| 2,4-Dibromobenzoic acid | C₇H₄Br₂O₂ | 279.92 | Standard Supplier | Starting material |
| Morpholine | C₄H₉NO | 87.12 | Standard Supplier | Nucleophile |
| Copper(I) Iodide (CuI) | CuI | 190.45 | Standard Supplier | Catalyst |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | Standard Supplier | Base |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Standard Supplier | Anhydrous, polar aprotic solvent |
| Hydrochloric Acid (HCl) | HCl | 36.46 | Standard Supplier | 2M aqueous solution for workup |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | Standard Supplier | Extraction solvent |
| Brine (saturated NaCl) | NaCl | 58.44 | - | For washing |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | Standard Supplier | Drying agent |
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,4-dibromobenzoic acid (1.0 eq), copper(I) iodide (0.1 eq), and potassium carbonate (2.5 eq).
-
Solvent and Reagent Addition: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon). Add anhydrous DMF to create a stirrable suspension. Add morpholine (1.5 eq) to the mixture via syringe.
-
Reaction: Heat the reaction mixture to 120-140 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: After completion, cool the reaction mixture to room temperature. Pour the mixture into water and acidify to pH 2-3 with 2M HCl.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel to yield pure this compound.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Applications in Drug Discovery: A Scaffold for Library Synthesis
The true power of this compound lies in its potential as a scaffold for the generation of diverse chemical libraries. The three functional groups can be selectively modified to explore the structure-activity relationships (SAR) of a given biological target.
Derivatization Strategy
A logical workflow for derivatizing the scaffold would involve parallel synthesis, where the bromine and carboxylic acid functionalities are modified in a combinatorial fashion.
Caption: Diversification strategy for the this compound scaffold.
Protocol 1: Suzuki-Miyaura Cross-Coupling at the C4-Position
The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C-C bonds.[10] This protocol describes a general procedure for coupling an arylboronic acid to the 4-bromo position of the scaffold.[11]
Materials and Reagents:
| Reagent/Material | Formula | MW ( g/mol ) | Supplier | Notes |
| This compound | C₁₁H₁₂BrNO₃ | 286.12 | Synthesized | Starting material |
| Arylboronic Acid | ArB(OH)₂ | Varies | Standard Supplier | Coupling partner |
| Pd(PPh₃)₄ | C₇₂H₆₀P₄Pd | 1155.56 | Standard Supplier | Palladium catalyst |
| Sodium Carbonate (Na₂CO₃) | Na₂CO₃ | 105.99 | Standard Supplier | Base (2M aqueous solution) |
| 1,4-Dioxane | C₄H₈O₂ | 88.11 | Standard Supplier | Anhydrous solvent |
| Water | H₂O | 18.02 | - | Degassed |
Procedure:
-
Reaction Setup: In a microwave vial or Schlenk tube, combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and Pd(PPh₃)₄ (0.05 eq).
-
Solvent and Base Addition: Add 1,4-dioxane and the 2M aqueous solution of sodium carbonate in a 3:1 ratio. The mixture should be thoroughly degassed by bubbling with an inert gas for 15-20 minutes.
-
Reaction: Heat the reaction mixture to 80-100 °C (conventional heating) or 120-150 °C (microwave irradiation) for 1-4 hours. Monitor the reaction progress by LC-MS.
-
Workup and Purification: Upon completion, cool the reaction, dilute with water, and acidify with 2M HCl. Extract the product with ethyl acetate. The combined organic layers are washed, dried, and concentrated. Purify the crude product by flash chromatography or preparative HPLC.
Protocol 2: Amide Bond Formation at the Carboxylic Acid
Amide bond formation is one of the most common reactions in medicinal chemistry.[12] This protocol outlines a standard procedure using a carbodiimide coupling agent.
Materials and Reagents:
| Reagent/Material | Formula | MW ( g/mol ) | Supplier | Notes |
| This compound | C₁₁H₁₂BrNO₃ | 286.12 | Synthesized | Starting material |
| Amine | R-NH₂ | Varies | Standard Supplier | Nucleophile |
| HATU | C₁₀H₁₅F₆N₆OP | 380.23 | Standard Supplier | Coupling agent |
| DIPEA | C₈H₁₉N | 129.24 | Standard Supplier | Non-nucleophilic base |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Standard Supplier | Anhydrous solvent |
Procedure:
-
Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Reagent Addition: Add the desired amine (1.1 eq), HATU (1.2 eq), and DIPEA (2.5 eq) to the solution.
-
Reaction: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup and Purification: Dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude amide by flash chromatography.
Conclusion: A Versatile Tool for Modern Drug Discovery
While "this compound" may not be a widely commercially available reagent at present, its logical and straightforward synthesis opens the door to its use as a powerful and versatile scaffold. The strategic placement of three distinct functional groups provides medicinal chemists with a robust platform for the rapid and efficient generation of diverse compound libraries. By leveraging established and reliable synthetic methodologies such as the Ullmann condensation, Suzuki-Miyaura coupling, and standard amidation protocols, researchers can systematically explore the chemical space around this promising core. The incorporation of the privileged morpholine moiety further enhances its potential for developing drug candidates with favorable pharmacokinetic and pharmacodynamic properties. This guide serves as a foundational resource for unlocking the untapped potential of this compound in the pursuit of novel therapeutics.
References
-
[Author], [Year]. Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents. ResearchGate. [Link]
-
PrepChem, [Year]. Preparation of 2-bromobenzoic acid. PrepChem.com. [Link]
- [Author], [Year]. Method for preparing benzoic acid amide compound.
-
Chemistry LibreTexts, 2023. Buchwald-Hartwig Amination. [Link]
-
[Author], 2021. Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. [Link]
-
Organic Syntheses, [Year]. 2-Iodoxy-5-Methylbenzenesulfonic Acid-Catalyzed Selective Oxidation of 4-Bromobenzyl Alcohol to 4-Bromobenzaldehyde or 4-Bromobenzoic Acid with Oxone. [Link]
-
[Author], [Year]. Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. [Link]
-
[Author], [Year]. A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate. [Link]
-
[Author], 2019. A Review on the Medicinal Chemistry and Pharmacological Activity of Morpholine Containing Bioactive Molecules. PubMed. [Link]
-
[Author], 2020. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. [Link]
-
[Author], 2020. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). PubMed. [Link]
- [Author], [Year]. A kind of preparation method of 4- bromobenzoic acids.
-
[Author], [Year]. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. MDPI. [Link]
-
Wikipedia, [Year]. Ullmann condensation. [Link]
-
[Author], [Year]. Suzuki-Miyaura coupling reaction of 4-bromobenzoic acid and phenylboronic acid in aqueous media catalyzed by supramolecular inclusion complex catalyst. Royal Society of Chemistry. [Link]
-
Organic Chemistry Portal, [Year]. Suzuki Coupling. [Link]
-
[Author], [Year]. A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. ResearchGate. [Link]
-
[Author], [Year]. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. PMC. [Link]
-
[Author], [Year]. Microwave‐Promoted Ullmann Condensation of 2‐Aminopyridines with 2‐Chlorobenzoic Acids. ResearchGate. [Link]
-
[Author], 2020. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. PubMed. [Link]
-
Chromatography Today, [Year]. and 4- Bromobenzoic Acids both In Vitro and In Vivo. [Link]
-
ResearchGate, [Year]. List of synthesized derivatives of 2-, 3-and 4-aminobenzoic acid. [Link]
-
[Author], [Year]. C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. NIH. [Link]
-
[Author], 2017. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. PMC. [Link]
- [Author], [Year]. Process for the preparation of substituted 2-(phenoxymethyl)benzoic acids.
-
[Author], [Year]. The Chemical Synthesis Landscape: Utilizing 4-Bromo-2-fluorobenzoic Acid for Innovation. [Link]
-
PubChem, [Year]. 2-(Morpholin-4-yl)benzoic acid. [Link]
-
[Author], [Year]. Mild Method for Ullmann Reaction of 2‐Chlorobenzoic Acids and Aminothiazoles or Aminobenzothiazoles under Ultrasonic Irradiation. ResearchGate. [Link]
- [Author], [Year]. Process for the preparation of 2-arylthiobenzoic acids.
-
Wikipedia, [Year]. Suzuki reaction. [Link]
-
[Author], [Year]. Synthetic Transformation of 4-fluorobenzoic Acid to 4-fluorobenzohydrazide Schiff Bases and 1,3,4-Oxadiazole Analogs having DPPH Radical Scavenging Potential. ResearchGate. [Link]
-
[Author], 2013. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. [Link]
- [Author], [Year]. Synthesis method of morpholine benzoate compound.
-
[Author], [Year]. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. PMC. [Link]
-
SIELC Technologies, 2018. 4-Bromobenzoic acid. [Link]
Sources
- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. mdpi.com [mdpi.com]
- 6. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 8. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for the Reaction of 4-Bromo-2-morpholinobenzoic Acid with Amines
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist, Gemini Division
Introduction: Strategic C-N Bond Formation in Drug Discovery
The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and agrochemical industries. Aryl amines are privileged structural motifs found in a vast array of bioactive molecules. The targeted synthesis of substituted aminobenzoic acids, for instance, provides scaffolds for a diverse range of therapeutic agents. 4-Bromo-2-morpholinobenzoic acid is a valuable building block in this context, offering a reactive handle for the introduction of various amino functionalities through cross-coupling reactions. This guide provides a comprehensive overview of the reaction of this compound with amines, focusing on the widely applicable and robust Palladium-catalyzed Buchwald-Hartwig amination.
The strategic placement of the morpholino group at the 2-position and the bromine atom at the 4-position of the benzoic acid core allows for the synthesis of a variety of derivatives with potential applications in medicinal chemistry. The morpholine moiety can influence the physicochemical properties of the final compound, such as solubility and metabolic stability, while the newly introduced amino group at the 4-position can be further functionalized or serve as a key pharmacophoric element.
Reaction Mechanism: The Buchwald-Hartwig Amination Catalytic Cycle
The reaction of this compound with amines is most effectively achieved through a Buchwald-Hartwig amination.[1][2] This palladium-catalyzed cross-coupling reaction provides a versatile and high-yielding method for the formation of C-N bonds.[1] The generally accepted catalytic cycle involves the following key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide (this compound), forming a Pd(II) intermediate.
-
Amine Coordination and Deprotonation: The amine nucleophile coordinates to the Pd(II) complex, followed by deprotonation by a base to form a palladium-amido complex.
-
Reductive Elimination: The final step is the reductive elimination of the desired N-aryl amine product, regenerating the active Pd(0) catalyst which can then re-enter the catalytic cycle.
Experimental Protocols
The following protocols provide a general framework for the Buchwald-Hartwig amination of this compound with primary and secondary amines. Optimization of reaction parameters may be necessary for specific substrates.
Protocol 1: Reaction with a Primary Aliphatic Amine (e.g., Benzylamine)
Materials:
-
This compound
-
Benzylamine
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous 1,4-dioxane
-
Schlenk tube or microwave vial
-
Standard laboratory glassware and purification supplies
Procedure:
-
Reaction Setup: To a dry Schlenk tube or microwave vial under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 equiv), cesium carbonate (2.0 equiv), palladium(II) acetate (0.02 equiv), and Xantphos (0.04 equiv).
-
Reagent Addition: Evacuate and backfill the vessel with the inert gas three times. Add anhydrous 1,4-dioxane, followed by benzylamine (1.2 equiv).
-
Reaction: Seal the vessel and heat the reaction mixture to 100-120 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-(benzylamino)-2-morpholinobenzoic acid.
Protocol 2: Reaction with a Secondary Aromatic Amine (e.g., Morpholine)
Materials:
-
This compound
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Schlenk tube or microwave vial
-
Standard laboratory glassware and purification supplies
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add this compound (1.0 equiv), sodium tert-butoxide (1.5 equiv), Pd₂(dba)₃ (0.01 equiv), and XPhos (0.02 equiv) to a dry Schlenk tube or microwave vial.
-
Reagent Addition: Add anhydrous toluene, followed by morpholine (1.2 equiv).
-
Reaction: Seal the vessel and heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by the slow addition of saturated aqueous ammonium chloride. Extract the mixture with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 2,4-dimorpholinobenzoic acid.
Optimization and Troubleshooting
The success of the Buchwald-Hartwig amination can be sensitive to several factors. The following table outlines common issues and potential solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or no conversion | Inactive catalyst | Use a fresh source of palladium precursor and ligand. Consider using a pre-catalyst. |
| Poor choice of ligand | Screen different phosphine ligands (e.g., XPhos, SPhos, RuPhos). The steric and electronic properties of the ligand are crucial.[3] | |
| Inappropriate base | For substrates sensitive to strong bases, consider weaker inorganic bases like K₃PO₄ or Cs₂CO₃. For less reactive amines, a strong base like NaOtBu or LHMDS may be necessary. | |
| Presence of oxygen or moisture | Ensure all reagents and solvents are anhydrous and the reaction is performed under a strictly inert atmosphere. | |
| Side reactions (e.g., hydrodehalogenation) | β-hydride elimination | Use a more sterically hindered ligand or a bidentate ligand like Xantphos to suppress this side reaction.[2] |
| Reaction with the carboxylic acid group | Protect the carboxylic acid as an ester (e.g., methyl or ethyl ester) prior to the amination reaction. The ester can be hydrolyzed post-coupling. | |
| Difficulty in purification | Complex reaction mixture | Optimize reaction conditions to improve selectivity and yield. Consider a different workup procedure or purification technique (e.g., preparative HPLC). |
Data Presentation: Physicochemical and Spectroscopic Properties
While experimental data for this compound and its aminated derivatives are not extensively available in the public domain, the following table provides predicted and analogous compound data for reference. Researchers are strongly encouraged to obtain experimental data for definitive characterization.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted Melting Point (°C) | Key Spectroscopic Features (Predicted/Analogous) |
| This compound | C₁₁H₁₂BrNO₃ | 286.12 | 180-190 | ¹H NMR: Aromatic protons (δ 7.0-7.8), Morpholino protons (δ 2.8-3.8), Carboxylic acid proton (δ >10). IR (cm⁻¹): ~1700 (C=O), ~1250 (C-N), ~1115 (C-O-C). |
| 4-Amino-2-morpholinobenzoic acid | C₁₁H₁₄N₂O₃ | 222.24 | 190-200 | ¹H NMR: Aromatic protons (δ 6.0-7.5), Amino protons (broad singlet), Morpholino protons (δ 2.8-3.8), Carboxylic acid proton (δ >10). IR (cm⁻¹): ~3400-3200 (N-H), ~1680 (C=O).[4] |
| 2,4-Dimorpholinobenzoic acid | C₁₅H₂₀N₂O₄ | 292.33 | 200-210 | ¹H NMR: Aromatic protons (δ 6.2-7.6), Morpholino protons (δ 2.9-3.9), Carboxylic acid proton (δ >10). IR (cm⁻¹): ~1690 (C=O), ~1240 (C-N), ~1115 (C-O-C). |
Safety and Handling
-
This compound and its derivatives should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Palladium catalysts and phosphine ligands are often air- and moisture-sensitive and should be handled under an inert atmosphere. Many are also toxic and should be handled with care.
-
The bases used in these reactions, such as sodium tert-butoxide, are corrosive and moisture-sensitive.
-
Solvents such as 1,4-dioxane and toluene are flammable and have associated health risks. All manipulations should be performed in a well-ventilated fume hood.
-
For detailed safety information, consult the Safety Data Sheets (SDS) for all reagents used.
Conclusion
The reaction of this compound with amines, particularly through the Buchwald-Hartwig amination, offers a powerful and versatile method for the synthesis of a wide range of substituted aminobenzoic acids. Careful consideration of the choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and purity. The protocols and troubleshooting guide provided herein serve as a valuable resource for researchers in drug discovery and organic synthesis, enabling the efficient generation of novel molecular entities for further investigation.
References
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023). Retrieved from [Link]
-
Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved from [Link]
-
A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines | Request PDF - ResearchGate. (2025). Retrieved from [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023). Retrieved from [Link]
- Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids. (2005). Journal of Molecular Structure, 744-747, 345–352.
-
Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols - PubMed Central. (n.d.). Retrieved from [Link]
-
Optimization of the model Buchwald-Hartwig reaction of morpholine and... - ResearchGate. (n.d.). Retrieved from [Link]
-
Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols - PubMed Central. (n.d.). Retrieved from [Link]
-
Bulky Alkylphosphines with Neopentyl Substituents as Ligands in the Amination of Aryl Bromides and Chlorides | The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved from [Link]
-
Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC - NIH. (n.d.). Retrieved from [Link]
-
(PDF) Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - ResearchGate. (2021). Retrieved from [Link]
Sources
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 4-Bromo-2-morpholinobenzoic Acid Derivatives
Introduction: The Strategic Value of the 4-Bromo-2-morpholinobenzoic Acid Scaffold
In the landscape of modern drug discovery and development, the this compound scaffold represents a highly valuable and versatile building block. Its inherent structural features—a bromine atom amenable to a wide array of palladium-catalyzed cross-coupling reactions, an electron-donating morpholino group, and a carboxylic acid moiety—provide a rich platform for the synthesis of diverse and complex molecular architectures. The strategic placement of these functional groups allows for the systematic modulation of physicochemical properties, enabling researchers to fine-tune compounds for optimal biological activity, selectivity, and pharmacokinetic profiles. This guide provides an in-depth exploration of various palladium-catalyzed cross-coupling reactions applicable to this scaffold, offering both mechanistic insights and detailed, field-proven protocols to empower researchers in their quest for novel therapeutics.
PART 1: Substrate Preparation: The Strategic Esterification of this compound
The presence of a free carboxylic acid can sometimes interfere with palladium-catalyzed cross-coupling reactions. It can react with the basic reagents commonly employed, potentially leading to poor solubility, catalyst deactivation, or undesired side reactions. A common and effective strategy to mitigate these issues is the protection of the carboxylic acid as an ester, typically a methyl or ethyl ester. This modification enhances the substrate's compatibility with a broader range of cross-coupling conditions.
Protocol 1: Methyl Esterification of this compound
This protocol describes a standard Fischer esterification method.
Materials:
-
This compound
-
Methanol (MeOH), anhydrous
-
Sulfuric acid (H₂SO₄), concentrated
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Dichloromethane (DCM) or Ethyl acetate (EtOAc)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Step-by-Step Procedure:
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 eq).
-
Dissolution: Add anhydrous methanol (approximately 10-20 mL per gram of starting material) to the flask and stir until the solid is fully or mostly dissolved.
-
Acid Catalyst Addition: Carefully add concentrated sulfuric acid (0.1-0.2 eq) dropwise to the stirring solution.
-
Reflux: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 65 °C). Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Quenching: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a separatory funnel containing saturated aqueous NaHCO₃ solution to neutralize the excess acid. Be cautious of gas evolution (CO₂).
-
Extraction: Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude methyl 4-bromo-2-morpholinobenzoate.
-
Purification (if necessary): The crude product can be purified by column chromatography on silica gel if impurities are present.
PART 2: Palladium-Catalyzed C-C Bond Forming Reactions
The bromine atom on the this compound scaffold is well-positioned for a variety of powerful carbon-carbon bond-forming reactions. These reactions are cornerstones of modern organic synthesis, enabling the construction of complex biaryl systems, styrenyl derivatives, and alkynylated compounds.
Suzuki-Miyaura Coupling: A Robust Method for Biaryl Synthesis
The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed reaction for the formation of C(sp²)–C(sp²) bonds between an organohalide and an organoboron compound.[1] For substrates like methyl 4-bromo-2-morpholinobenzoate, the presence of the ortho-morpholino group, an electron-donating substituent, can influence the reaction kinetics. However, successful couplings of similar ortho-amino substituted aryl bromides have been reported without the need for protecting the amino group.[2]
Causality Behind Experimental Choices:
-
Catalyst System: A combination of a palladium source (e.g., Pd(dppf)Cl₂) and a suitable phosphine ligand is crucial. For sterically hindered or electron-rich aryl bromides, bulky and electron-rich phosphine ligands are often employed to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.[3]
-
Base: The base plays a critical role in activating the boronic acid for transmetalation.[4] Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly used. The choice of base can significantly impact the reaction yield and should be optimized.
-
Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water is typically used to dissolve both the organic and inorganic reagents.
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol 2: Suzuki-Miyaura Coupling of Methyl 4-bromo-2-morpholinobenzoate with an Arylboronic Acid
Materials:
-
Methyl 4-bromo-2-morpholinobenzoate (1.0 eq)
-
Arylboronic acid (1.2-1.5 eq)
-
Pd(dppf)Cl₂·CH₂Cl₂ (0.02-0.05 eq)
-
Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2.0-3.0 eq)
-
1,4-Dioxane and Water (e.g., 4:1 v/v mixture)
-
Schlenk flask or reaction vial
-
Inert gas supply (Nitrogen or Argon)
Step-by-Step Procedure:
-
Inert Atmosphere: To a Schlenk flask or reaction vial, add methyl 4-bromo-2-morpholinobenzoate, the arylboronic acid, Pd(dppf)Cl₂·CH₂Cl₂, and the base.
-
Degassing: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Solvent Addition: Add the degassed solvent mixture (1,4-dioxane and water) via syringe.
-
Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel.
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pd(dppf)Cl₂ | dppf | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 11 (initial trial for a similar substrate)[2] |
| Pd₂(dba)₃ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 8 | Potentially higher |
Heck Reaction: Synthesis of Substituted Alkenes
The Heck reaction is a palladium-catalyzed C-C coupling of an aryl or vinyl halide with an alkene.[5] This reaction is highly valuable for the synthesis of styrenyl derivatives from this compound esters. The regioselectivity and stereoselectivity of the Heck reaction are important considerations.
Causality Behind Experimental Choices:
-
Catalyst: Palladium acetate (Pd(OAc)₂) is a common and effective catalyst precursor.
-
Ligand: Phosphine ligands, such as triphenylphosphine (PPh₃) or tri-o-tolylphosphine (P(o-tol)₃), are often used to stabilize the palladium catalyst and promote the reaction. For some substrates, ligandless conditions can also be effective.
-
Base: An organic base, such as triethylamine (Et₃N), or an inorganic base, like sodium acetate (NaOAc), is required to neutralize the HBr generated during the catalytic cycle.
-
Solvent: High-boiling polar aprotic solvents like DMF or NMP are commonly used.
Catalytic Cycle of the Heck Reaction
Caption: Simplified catalytic cycle of the Mizoroki-Heck reaction.
Protocol 3: Heck Reaction of Methyl 4-bromo-2-morpholinobenzoate with an Alkene
Materials:
-
Methyl 4-bromo-2-morpholinobenzoate (1.0 eq)
-
Alkene (e.g., styrene or an acrylate) (1.1-1.5 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.01-0.05 eq)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (0.02-0.10 eq)
-
Triethylamine (Et₃N) (1.5-2.0 eq)
-
N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN), anhydrous
-
Sealed reaction tube or microwave vial
Step-by-Step Procedure:
-
Reaction Setup: In a sealed tube or microwave vial, combine methyl 4-bromo-2-morpholinobenzoate, Pd(OAc)₂, and P(o-tol)₃.
-
Inert Atmosphere: Purge the vessel with an inert gas.
-
Reagent Addition: Add the anhydrous solvent, the alkene, and triethylamine via syringe.
-
Heating: Seal the vessel and heat the reaction mixture to 100-140 °C. Microwave irradiation can often accelerate the reaction.
-
Monitoring and Work-up: Follow the progress by TLC or LC-MS. After completion, cool to room temperature, dilute with water, and extract with an organic solvent.
-
Purification: Wash the organic extract, dry, concentrate, and purify by column chromatography.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide, providing a direct route to arylalkynes.[6] This reaction is typically co-catalyzed by palladium and copper salts.
Causality Behind Experimental Choices:
-
Catalyst System: A palladium(0) source, often generated in situ from a Pd(II) precursor like PdCl₂(PPh₃)₂, and a copper(I) co-catalyst (e.g., CuI) are standard. The copper facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation to the palladium center.
-
Ligand: Triphenylphosphine (PPh₃) is a commonly used ligand.
-
Base: An amine base, such as triethylamine or diisopropylamine, is used to deprotonate the terminal alkyne and neutralize the generated HX.
-
Solvent: Solvents like THF or DMF are typically employed.
Protocol 4: Sonogashira Coupling of Methyl 4-bromo-2-morpholinobenzoate with a Terminal Alkyne
Materials:
-
Methyl 4-bromo-2-morpholinobenzoate (1.0 eq)
-
Terminal alkyne (1.2-1.5 eq)
-
PdCl₂(PPh₃)₂ (0.01-0.03 eq)
-
Copper(I) iodide (CuI) (0.02-0.05 eq)
-
Triphenylphosphine (PPh₃) (0.02-0.06 eq)
-
Triethylamine (Et₃N) or Diisopropylamine (DIPA)
-
Tetrahydrofuran (THF) or DMF, anhydrous and degassed
Step-by-Step Procedure:
-
Inert Setup: To a Schlenk flask, add methyl 4-bromo-2-morpholinobenzoate, PdCl₂(PPh₃)₂, CuI, and PPh₃.
-
Degassing: Evacuate and backfill with an inert gas three times.
-
Solvent and Reagent Addition: Add the degassed solvent, the amine base, and the terminal alkyne.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitor by TLC/LC-MS).
-
Work-up: Quench the reaction with saturated aqueous ammonium chloride solution. Extract with an organic solvent.
-
Purification: Wash the organic phase, dry, concentrate, and purify the residue by column chromatography.
PART 3: Palladium-Catalyzed C-N and C-CN Bond Forming Reactions
The 4-bromo-2-morpholinobenzoate scaffold can also be functionalized through the formation of new carbon-nitrogen and carbon-cyanide bonds, opening avenues to a diverse range of derivatives with potential applications in medicinal chemistry.
Buchwald-Hartwig Amination: A Versatile Tool for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds from aryl halides and amines.[7] This reaction is highly valuable for introducing a wide variety of primary and secondary amines at the 4-position of the scaffold.
Causality Behind Experimental Choices:
-
Catalyst and Ligand: The choice of ligand is critical for the success of the Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Hartwig research groups (e.g., XPhos, SPhos, RuPhos), are highly effective. Pre-formed palladium-ligand complexes (precatalysts) are often used for convenience and reproducibility.
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), or cesium carbonate (Cs₂CO₃) are commonly used.
-
Solvent: Anhydrous, non-protic solvents like toluene, 1,4-dioxane, or THF are preferred.
Catalytic Cycle of Buchwald-Hartwig Amination
Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination.
Protocol 5: Buchwald-Hartwig Amination of Methyl 4-bromo-2-morpholinobenzoate
Materials:
-
Methyl 4-bromo-2-morpholinobenzoate (1.0 eq)
-
Amine (primary or secondary) (1.1-1.3 eq)
-
Pd₂(dba)₃ (0.01-0.02 eq)
-
XPhos or RuPhos (0.02-0.05 eq)
-
Sodium tert-butoxide (NaOtBu) (1.4-1.6 eq)
-
Toluene or 1,4-Dioxane, anhydrous and degassed
-
Glovebox or Schlenk line
Step-by-Step Procedure:
-
Inert Setup: In a glovebox or under an inert atmosphere, add NaOtBu to a reaction vessel. Add the palladium precursor, ligand, and methyl 4-bromo-2-morpholinobenzoate.
-
Reagent Addition: Add the degassed solvent and then the amine.
-
Heating: Seal the vessel and heat the mixture to 80-110 °C with stirring.
-
Monitoring and Work-up: Monitor the reaction. Upon completion, cool to room temperature, and quench carefully with water. Extract with an organic solvent.
-
Purification: Wash, dry, and concentrate the organic phase. Purify the product by column chromatography.
Palladium-Catalyzed Cyanation: Introduction of a Nitrile Group
The introduction of a nitrile group is a valuable transformation in medicinal chemistry, as nitriles can serve as precursors to other functional groups or as key pharmacophores. Palladium-catalyzed cyanation of aryl bromides offers a direct method to achieve this.[8]
Causality Behind Experimental Choices:
-
Cyanide Source: Various cyanide sources can be used, including potassium ferrocyanide (K₄[Fe(CN)₆]), zinc cyanide (Zn(CN)₂), or trimethylsilyl cyanide (TMSCN). K₄[Fe(CN)₆] is a less toxic and commonly used alternative.
-
Catalyst System: A palladium source (e.g., Pd(OAc)₂) and a suitable ligand (e.g., dppf) are typically employed.
-
Solvent: Polar aprotic solvents like DMF or DMA are often used.
Protocol 6: Palladium-Catalyzed Cyanation of Methyl 4-bromo-2-morpholinobenzoate
Materials:
-
Methyl 4-bromo-2-morpholinobenzoate (1.0 eq)
-
Potassium ferrocyanide (K₄[Fe(CN)₆]) (0.5-0.6 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.01-0.05 eq)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf) (0.02-0.10 eq)
-
Sodium carbonate (Na₂CO₃) (0.1-0.2 eq)
-
N,N-Dimethylacetamide (DMA)
-
Sealed reaction tube
Step-by-Step Procedure:
-
Reaction Setup: To a sealed tube, add methyl 4-bromo-2-morpholinobenzoate, K₄[Fe(CN)₆], Pd(OAc)₂, dppf, and Na₂CO₃.
-
Inert Atmosphere: Purge with an inert gas.
-
Solvent Addition and Heating: Add DMA, seal the tube, and heat to 120-140 °C.
-
Work-up: After completion, cool to room temperature. Dilute with water and extract with an organic solvent.
-
Purification: Wash the organic extracts, dry, concentrate, and purify by column chromatography.
Conclusion
The this compound scaffold is a powerful platform for the synthesis of diverse and complex molecules through palladium-catalyzed cross-coupling reactions. By understanding the mechanistic nuances of these reactions and carefully selecting the appropriate catalysts, ligands, bases, and reaction conditions, researchers can efficiently generate libraries of novel compounds for drug discovery and other applications. The protocols provided in this guide serve as a robust starting point for the exploration of this versatile chemical space.
References
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
- Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (2024). RSC Publishing.
- Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. (2023). MDPI.
- The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. (2023).
- Harnessing Suzuki Cross-Coupling with 4-Bromo-2-methylbenzoic Acid. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Carbonylative Suzuki-Miyaura couplings of sterically hindered aryl halides. (n.d.). The Royal Society of Chemistry.
- Buchwald–Hartwig amin
- Optimization of the model Buchwald-Hartwig reaction of morpholine and.... (n.d.).
- Heck Reaction. (n.d.). Organic Chemistry Portal.
- Palladium-catalyzed reductive cross-coupling reaction of carboxylic acids with thiols: an alternative strategy to access thioesters. (n.d.). Royal Society of Chemistry.
- A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. (2012).
- Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (n.d.). MDPI.
- A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. (n.d.).
- Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. (2008). Organic Letters.
- Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent. (n.d.). Royal Society of Chemistry.
- Palladium-Catalyzed α-Arylation of Carboxylic Acids and Secondary Amides via a Traceless Protecting Strategy. (2019). Journal of the American Chemical Society.
- Pd Metal Catalysts for Cross-Couplings and Related Reactions in the 21st Century: A Critical Review. (n.d.).
- Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. (n.d.). MDPI.
- Rapid and efficient Pd-catalyzed Sonogashira coupling of aryl chlorides. (n.d.). PubMed.
- The Heck coupling reactions of aryl bromides with styrene. (n.d.).
- Palladium-Catalyzed α-Arylation of Carboxylic Acids and Secondary Amides via a Traceless Protecting Strategy. (n.d.).
- Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. (n.d.).
- Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides. (2005). Organic Chemistry Portal.
- Palladium-catalyzed oxidative cross-coupling for the synthesis of α-amino ketones. (n.d.). Royal Society of Chemistry.
- A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. (n.d.).
- Palladium(II)-Catalyzed ortho Alkylation of Benzoic Acids with Alkyl Halides. (n.d.).
- Sonogashira Coupling. (2024). Chemistry LibreTexts.
- Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. (n.d.). Beilstein Journals.
- Palladium-Catalyzed Decarboxylative Cross-Coupling Reaction Between Heteroaromatic Carboxylic Acids and Aryl Halides. (n.d.).
- PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010). Nobel Prize.
- Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. (n.d.).
- Efficient Pd-Catalyzed Amination Reactions for Heterocycle Functionalization. (n.d.).
- Palladium-Catalyzed Decarboxylative Cross-Coupling Reaction Between Heteroaromatic Carboxylic Acids and Aryl Halides. (n.d.).
- Palladium/Norbornene Cooperative Catalysis Bifunctionalization: Acylation/Cyanation of Aryl Iodides by Cleaving C-CN Bond of Aryl Acyl Nitrile. (2024). PubMed.
- Palladium/Norbornene Cooperative Catalysis Bifunctionalization: Acylation/Cyanation of Aryl Iodides by Cleaving C-CN Bond of Aryl Acyl Nitrile. (n.d.).
Sources
- 1. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. A guide to Sonogashira cross-coupling reactions: the influence of substituents in aryl bromides, acetylenes, and phosphines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper [organic-chemistry.org]
- 7. grokipedia.com [grokipedia.com]
- 8. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
Scale-Up Synthesis of 4-Bromo-2-morpholinobenzoic Acid: An Application Note and Protocol
This comprehensive guide provides a detailed protocol for the scale-up synthesis of 4-Bromo-2-morpholinobenzoic acid, a key intermediate in the development of various pharmaceutical compounds. This document is intended for researchers, scientists, and drug development professionals, offering not just a step-by-step methodology but also the scientific rationale behind the chosen synthetic strategy.
Introduction: The Significance of this compound
This compound is a valuable building block in medicinal chemistry. The presence of the morpholine moiety, a privileged scaffold, often imparts favorable pharmacokinetic properties such as improved solubility and metabolic stability to drug candidates. The bromine atom provides a versatile handle for further functionalization through various cross-coupling reactions, enabling the exploration of a wider chemical space during lead optimization. The carboxylic acid group offers a site for amide bond formation or other conjugations. Given its strategic importance, a robust and scalable synthetic route is paramount for ensuring a reliable supply for research and development activities.
This application note details a two-step synthetic sequence, commencing with the preparation of the key precursor, 4-Bromo-2-fluorobenzoic acid, followed by a nucleophilic aromatic substitution (SNAr) with morpholine. This route was selected for its operational simplicity, scalability, and use of readily available starting materials.
Overall Synthetic Strategy
The synthesis of this compound is accomplished through a two-step process. The first step involves the synthesis of the intermediate, 4-Bromo-2-fluorobenzoic acid. The second, and final, step is the nucleophilic aromatic substitution of the fluorine atom with morpholine.
Caption: Overall synthetic workflow for this compound.
PART 1: Synthesis of 4-Bromo-2-fluorobenzoic Acid
The initial step focuses on the preparation of 4-Bromo-2-fluorobenzoic acid. While several methods exist for the synthesis of benzoic acid derivatives, the oxidation of the corresponding aldehyde is a high-yielding and clean transformation suitable for scale-up.[1]
Reaction Data Table: Oxidation of 4-Bromo-2-fluorobenzaldehyde
| Parameter | Value |
| Starting Material | 4-Bromo-2-fluorobenzaldehyde |
| Oxidizing Agent | Sodium chlorite (NaClO₂) |
| Phase Transfer Catalyst | Sodium dihydrogen phosphate (NaH₂PO₄) |
| Co-oxidant | Hydrogen peroxide (H₂O₂) |
| Solvent System | Acetonitrile and Water |
| Reaction Temperature | Room Temperature |
| Typical Yield | 82% |
| Product Melting Point | 211 °C |
Detailed Protocol: Synthesis of 4-Bromo-2-fluorobenzoic Acid
Materials and Equipment:
-
4-Bromo-2-fluorobenzaldehyde
-
Sodium chlorite (NaClO₂)
-
Sodium dihydrogen phosphate (NaH₂PO₄)
-
Hydrogen peroxide (30% w/w aqueous solution)
-
Acetonitrile
-
Ethyl acetate
-
Hydrochloric acid (10% w/v aqueous solution)
-
Sodium sulfite (Na₂SO₃)
-
Magnesium sulfate (MgSO₄)
-
Round-bottom flask of appropriate size
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Buchner funnel and filter flask
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, prepare a solution of sodium dihydrogen phosphate (0.24 g, 2.0 mmol) in water (10 mL).
-
To this solution, add hydrogen peroxide (1.36 mL, 14 mmol) and sodium chlorite (1.3 g, 14.4 mmol) and cool the mixture in an ice bath.
-
In a separate beaker, dissolve 4-bromo-2-fluorobenzaldehyde (2.0 g, 9.8 mmol) in acetonitrile (30 mL).
-
Slowly add the acetonitrile solution of the aldehyde to the cold aqueous oxidizing mixture with vigorous stirring.
-
Remove the ice bath and allow the reaction mixture to stir overnight at room temperature. A precipitate will form as the reaction progresses.
-
Upon completion of the reaction, quench any unreacted oxidizing agents by the careful addition of a small amount of sodium sulfite until a test with starch-iodide paper is negative.
-
Acidify the mixture to pH 2 with a 10% hydrochloric acid solution.
-
Extract the product with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with water, and then dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield 4-Bromo-2-fluorobenzoic acid as a white powder.[1]
Expected Outcome: This protocol typically yields the product in approximately 82% yield with a melting point of 211 °C.[1] The product can be characterized by ¹H NMR, ¹³C NMR, and IR spectroscopy.
PART 2: Synthesis of this compound
The final step in the synthesis is the nucleophilic aromatic substitution of the activated fluorine atom in 4-Bromo-2-fluorobenzoic acid with morpholine. The electron-withdrawing carboxylic acid group at the ortho position facilitates this substitution. In this protocol, morpholine serves as both the nucleophile and the solvent, driving the reaction to completion.
Mechanism: Nucleophilic Aromatic Substitution (SNAr)
The reaction proceeds via a two-step addition-elimination mechanism.
-
Nucleophilic Attack: The nitrogen atom of morpholine acts as a nucleophile and attacks the carbon atom bearing the fluorine. This forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the electron-withdrawing carboxylic acid group.
-
Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of the fluoride ion, which is a good leaving group in nucleophilic aromatic substitution reactions.
Caption: Simplified overview of the SNAr mechanism.
Reaction Data Table: Morpholine Substitution
| Parameter | Value |
| Starting Material | 4-Bromo-2-fluorobenzoic acid |
| Nucleophile/Solvent | Morpholine |
| Reaction Temperature | 120 °C |
| Reaction Time | 12-24 hours (monitor by TLC/LC-MS) |
| Work-up | Acidification and precipitation |
Detailed Protocol: Synthesis of this compound
Materials and Equipment:
-
4-Bromo-2-fluorobenzoic acid
-
Morpholine
-
Hydrochloric acid (concentrated and 1M)
-
Saturated sodium bicarbonate solution
-
Deionized water
-
Round-bottom flask with reflux condenser
-
Heating mantle with temperature controller
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter flask
-
pH paper
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 4-Bromo-2-fluorobenzoic acid.
-
Add an excess of morpholine to the flask, sufficient to act as the solvent. A 5-10 fold molar excess is recommended.
-
Heat the reaction mixture to 120 °C with stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Slowly and carefully pour the reaction mixture into a beaker of cold water.
-
Acidify the aqueous mixture to approximately pH 2 by the dropwise addition of concentrated hydrochloric acid. This will protonate the carboxylic acid and precipitate the product.
-
Collect the precipitated solid by vacuum filtration using a Buchner funnel.
-
Wash the solid with deionized water to remove any remaining morpholine hydrochloride.
-
The crude product can be further purified by recrystallization from a suitable solvent system such as ethanol/water.
-
Dry the purified this compound under vacuum.
Self-Validation and Characterization:
The identity and purity of the final product should be confirmed by a suite of analytical techniques:
-
¹H and ¹³C NMR: To confirm the structure and the incorporation of the morpholine ring.
-
Mass Spectrometry: To verify the molecular weight of the product.
-
FTIR Spectroscopy: To identify the characteristic functional groups, such as the carboxylic acid and the C-N bonds.
-
Melting Point Analysis: To assess the purity of the final product.
Safety and Handling
4-Bromo-2-fluorobenzoic acid:
-
Causes skin and serious eye irritation.[2]
-
May cause respiratory irritation.[2]
-
Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Morpholine:
-
Flammable liquid and vapor.
-
Harmful if swallowed and toxic in contact with skin or if inhaled.
-
Causes severe skin burns and eye damage.
-
Suspected of damaging fertility or the unborn child.
-
Use in a well-ventilated fume hood, away from ignition sources. Wear appropriate PPE, including chemical-resistant gloves and splash goggles.
General Precautions:
-
The reaction with morpholine is conducted at an elevated temperature. Ensure proper temperature control and use a reflux condenser to prevent the loss of volatile reagents.
-
Acidification of the reaction mixture is an exothermic process. Perform this step slowly and with cooling if necessary.
References
-
ResearchGate. Synthesis of 4-bromo-2-chlorobenzoic acid (90) from 4-amino-2-nitrotoluene (11). Available at: [Link]
- Google Patents. A kind of preparation method of 4- bromobenzoic acids.
- Google Patents. New Process for the Synthesis of Morpholinylbenzenes.
-
PubChem. 4-Bromo-2-fluorobenzoic acid. Available at: [Link]
Sources
Application Note: Purification Strategies for 4-Bromo-2-morpholinobenzoic Acid
Introduction & Chemical Context
4-Bromo-2-morpholinobenzoic acid (CAS: 2093407-24-8) is a critical pharmacophore intermediate, frequently utilized in the synthesis of PI3K/mTOR inhibitors and other kinase-targeting small molecules. Its structure combines a carboxylic acid handle, a halogen for cross-coupling (Suzuki/Buchwald), and a solubilizing morpholine ring.
High-purity isolation of this compound is often complicated by its amphoteric nature . While the carboxylic acid moiety (
This Application Note details three purification tiers ranging from bulk extraction to high-purity polishing, ensuring removal of common impurities such as unreacted 4-bromo-2-fluorobenzoic acid (starting material) and morpholine (reagent).
Physicochemical Profile
| Property | Value / Characteristic |
| Molecular Formula | |
| Molecular Weight | 286.12 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility (High pH) | Soluble in aqueous NaOH/Na₂CO₃ (as carboxylate) |
| Solubility (Low pH) | Insoluble in water (pH 3–5); Soluble in strong acid (pH < 1) |
| Solubility (Organic) | Soluble in DMSO, DMF, hot Ethanol, DCM/MeOH mixtures |
Method A: Acid-Base Precipitation (Bulk Purification)
Best For: Crude reaction mixtures (e.g., post-
Reagents Required[1][3][4][5][6][7]
-
1N NaOH (aq)
-
1N HCl (aq)
-
Ethyl Acetate (EtOAc) or Dichloromethane (DCM)
-
Brine (saturated NaCl)
-
pH Meter or narrow-range pH paper
Step-by-Step Protocol
-
Dissolution:
-
Dissolve the crude solid in 1N NaOH (approx. 10 mL per gram of crude).
-
Observation: The solution should become clear/yellow. If solids remain, they are likely non-acidic impurities (e.g., decarboxylated by-products).
-
Check pH: Ensure pH > 10 to fully deprotonate the carboxylic acid.
-
-
Organic Wash (Impurity Removal):
-
Extract the aqueous basic layer with EtOAc (
volume of aqueous layer). -
Action: Discard the organic (top) layer. This removes neutral regioisomers or non-polar starting materials.
-
Note: The product remains in the aqueous layer as the sodium benzoate salt.
-
-
Controlled Precipitation (Critical Step):
-
Cool the aqueous layer to 0–5°C in an ice bath.[1]
-
Slowly add 1N HCl dropwise with vigorous stirring.
-
Target pH: Adjust to pH 3.5 – 4.0 .
-
Caution: Do not overshoot to pH < 1. Although the
-aryl morpholine is a weak base, highly acidic conditions can protonate the nitrogen, forming a soluble hydrochloride salt ( ), preventing precipitation.
-
-
Isolation:
Visualization: Acid-Base Fate Map
Figure 1: Fate map of impurities during Acid-Base extraction. Note the critical separation of neutral organic impurities and water-soluble salts.
Method B: Recrystallization (Polishing)
Best For: Removing trace colored impurities or improving crystallinity for X-ray diffraction/storage. Solvent System: Ethanol/Water (2:1) or Acetonitrile.
Protocol
-
Reflux: Suspend the crude acid (from Method A) in Ethanol (5 mL/g). Heat to reflux (
C). -
Titration: If the solid does not fully dissolve, add Ethanol dropwise until dissolution is complete.
-
Anti-solvent Addition: Remove from heat. While still hot, add warm water dropwise until a faint turbidity (cloudiness) persists.
-
Clarification: Add 1-2 drops of Ethanol to clear the solution again.
-
Crystallization: Allow the solution to cool slowly to room temperature, then refrigerate at 4°C overnight.
-
Filtration: Collect crystals and wash with cold 20% EtOH/Water.
Method C: Flash Column Chromatography
Best For: Difficult separations where "oiling out" occurs during crystallization, or when isolating from complex reaction matrices.
Parameters
-
Stationary Phase: Silica Gel (40-63 µm).
-
Mobile Phase A: Dichloromethane (DCM).
-
Mobile Phase B: Methanol (MeOH) containing 0.5% Acetic Acid (AcOH).
-
Note: Acetic acid is required to prevent "streaking" (tailing) of the carboxylic acid on the silica.
-
Gradient Table
| Time (CV*) | % Mobile Phase B | Description |
| 0–2 | 0% | Elute non-polar impurities |
| 2–10 | 0% | Linear gradient |
| 10–15 | 5% | Product elution (typically |
| 15–20 | 20% | Wash column |
*CV = Column Volumes
Quality Control & Troubleshooting
Analytical Checkpoints
-
HPLC Purity: >98% (area).
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus).
-
Mobile Phase: Water (0.1% TFA) / Acetonitrile (0.1% TFA).
-
-
1H NMR (DMSO-d6):
-
Look for the morpholine peaks:
ppm (4H, t) and ppm (4H, t). -
Verify absence of free morpholine (shifts will differ slightly) and ethyl acetate (singlet at 2.0 ppm, quartet at 4.1 ppm).
-
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Oiling Out | Product precipitates as a gum instead of solid. | Impurity profile is too high. Re-dissolve in base, wash extensively with EtOAc, then re-acidify very slowly with seeding. |
| Low Yield | pH was lowered too far (< 1.0). | The product formed a soluble HCl salt. Neutralize the filtrate back to pH 4.0 to recover the precipitate. |
| Brown Color | Oxidation of the aniline-like nitrogen. | Perform recrystallization with a pinch of sodium metabisulfite or activated charcoal. |
References
-
General Synthesis of 2-morpholinobenzoic acids
- Source: World Intellectual Property Organization (P
- Context: Synthesis of PI3K inhibitors (GDC-0941 analogs).
-
URL:
-
Purification of Benzoic Acid Derivatives
- Source: Vogel's Textbook of Practical Organic Chemistry (5th Ed).
- Context: Standard procedures for carboxylic acid isolation and recrystalliz
-
URL: (General Reference)
-
pKa Considerations for N-Aryl Morpholines
-
Source: PubChem Compound Summary.[3]
- Context: Acidity/Basicity data for 4-bromo-2-fluorobenzoic acid and morpholine deriv
-
URL:
-
Sources
Application Note: Analytical Profiling of 4-Bromo-2-morpholinobenzoic Acid
This Application Note provides a comprehensive analytical framework for 4-Bromo-2-morpholinobenzoic acid (CAS: 1099687-03-2), a critical intermediate in the synthesis of pharmaceutical agents (e.g., PI3K inhibitors, oncology targets).[1]
Given the compound's amphoteric nature (acidic carboxyl group + basic morpholine nitrogen) and halogenation, standard generic methods often fail to yield symmetrical peaks.[2] The protocols below are engineered based on First Principles of Chromatography to ensure robust retention, peak symmetry, and mass spectrometric sensitivity.
Compound Profile & Physicochemical Logic
Understanding the molecule is the first step to successful separation.[2]
| Property | Value (Estimated/Lit) | Chromatographic Impact |
| Structure | Core: Benzoic AcidSubstituents: 4-Bromo, 2-Morpholino | Dual Functionality: Contains both an ionizable acid and a basic nitrogen.[1][2] |
| pKa (Acid) | ~3.5 – 4.0 (COOH) | At neutral pH, the molecule is anionic (COO⁻), leading to poor retention on C18.[1] Low pH is required. |
| pKa (Base) | ~2.5 – 3.5 (Morpholine N) | The ortho-morpholine is less basic than free morpholine due to conjugation with the phenyl ring, but can still protonate at very low pH.[1] |
| LogP | ~2.1 – 2.8 | Moderately lipophilic.[1][2] Retains well on C18 if ionization is suppressed.[2] |
| UV Max | ~254 nm, ~290 nm | The morpholine auxochrome bathochromically shifts the benzoic acid absorption.[1] |
Method Development Strategy
The primary challenge with This compound is "Secondary Interaction."[2]
-
The Acid Problem: The carboxylic acid must be protonated (neutralized) to interact with the hydrophobic C18 stationary phase.[2] Solution: Mobile phase pH < 3.0.[2]
-
The Base Problem: Residual silanols on silica columns can interact with the morpholine nitrogen, causing severe tailing.[1][2] Solution: Use a "Base Deactivated" (End-capped) column and high ionic strength or amine modifiers (for UV methods).[1][2]
Decision Matrix: Method Selection
Figure 1: Decision matrix for selecting the appropriate analytical workflow.
Protocol A: HPLC-UV (QC & Purity Assay)
Best for: Routine quality control, purity determination, and stability studies.[1]
Chromatographic Conditions
-
Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent (e.g., Waters XBridge).[1][2]
-
Why: High surface area and "extra dense" bonding prevent silanol interactions with the morpholine ring.[2]
-
-
Mobile Phase A: 0.1% Phosphoric Acid (H₃PO₄) in Water (pH ~2.2).[1][2]
-
Column Temp: 30°C.
-
Injection Volume: 5 - 10 µL.
Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 90 | 10 | Equilibration |
| 2.0 | 90 | 10 | Isocratic Hold (Elute polar salts) |
| 12.0 | 10 | 90 | Linear Gradient |
| 15.0 | 10 | 90 | Wash |
| 15.1 | 90 | 10 | Re-equilibration |
| 20.0 | 90 | 10 | End |
Sample Preparation
-
Stock Solution: Weigh 10 mg of this compound into a 10 mL flask. Dissolve in 5 mL Acetonitrile, sonicate for 5 mins, dilute to volume with Water. (Conc: 1 mg/mL).[1][2]
-
Working Standard: Dilute Stock 1:10 with Diluent (Conc: 0.1 mg/mL). Filter through 0.22 µm PTFE filter.[1][2]
Protocol B: LC-MS (Identification & Trace Analysis)
Best for: Identification, metabolic stability, and detecting genotoxic impurities.[1]
Mass Spectrometry Settings
-
Target Mass:
Chromatographic Conditions (MS Compatible)
-
Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).[1][2]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient (UPLC/Rapid)
| Time (min) | % A | % B |
| 0.0 | 95 | 5 |
| 0.5 | 95 | 5 |
| 3.5 | 5 | 95 |
| 4.5 | 5 | 95 |
| 4.6 | 95 | 5 |
| 6.0 | 95 | 5 |
Analytical Workflow Diagram
Figure 2: Step-by-step workflow from sample preparation to data analysis.[1][2]
Troubleshooting & Validation Parameters
Common Issues & Fixes
| Symptom | Probable Cause | Corrective Action |
| Peak Tailing (> 1.5) | Silanol interaction with Morpholine N. | 1. Ensure pH is < 2.5.2. Add 5mM Ammonium Formate (LC-MS) or Triethylamine (HPLC-UV only).3.[2] Switch to "End-capped" column.[1][2] |
| Split Peaks | Sample solvent too strong. | Sample is dissolved in 100% ACN but injected into 90% Water.[1][2] Dilute sample with water to match initial gradient conditions. |
| Carryover | Morpholine sticking to injector needle. | Use a needle wash of 50:50 MeOH:Water + 0.1% Formic Acid.[1][2] |
System Suitability Criteria (Acceptance Limits)
-
Retention Time (RT): ± 0.1 min of standard.
-
Theoretical Plates (N): > 5000 (HPLC) / > 20000 (UPLC).[2]
-
Resolution (Rs): > 2.0 between impurity peaks and main peak.
References
-
Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012).[1][2] Practical HPLC Method Development. Wiley-Interscience.[1][2] (Foundational text on low pH separation of ionizable compounds).
-
PubChem. (2023).[1][2][7] this compound (Compound Summary). National Library of Medicine.[1][2] Link[2]
-
ChemicalBook. (2023).[1][2] 4-Bromobenzoic acid Properties and Methods. (Reference for benzoic acid core chromatography). Link
-
BenchChem. (2023).[1][2] HPLC Analysis of 2-Bromo-3-nitrobenzoic Acid and Its Impurities. (Analogous ortho-substituted benzoic acid method). Link
-
European Medicines Agency (EMA). (2022).[1][2] ICH guideline Q14 on analytical procedure development. (Regulatory standards for method validation). Link
Sources
- 1. chembk.com [chembk.com]
- 2. 4-Bromo-2-fluorobenzoic acid | C7H4BrFO2 | CID 302681 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. benchchem.com [benchchem.com]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. ijprajournal.com [ijprajournal.com]
- 7. chemimpex.com [chemimpex.com]
"4-Bromo-2-morpholinobenzoic acid" in the preparation of heterocyclic compounds
Topic: "4-Bromo-2-morpholinobenzoic acid" in the preparation of heterocyclic compounds Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, Drug Discovery Researchers
Executive Summary
This compound (CAS 1099687-03-2 ) is a high-value bifunctional scaffold extensively utilized in the synthesis of kinase inhibitors, particularly those targeting the PI3K/AKT/mTOR pathway. Its structural utility lies in its orthogonal reactivity:
-
2-Morpholino Group: Enhances solubility and metabolic stability; often acts as a solvent-exposed solubilizing group or a hinge-binding motif in kinase active sites.
-
4-Bromo Substituent: A stable handle for late-stage diversification via Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).[1]
-
Carboxylic Acid: Facilitates cyclization into fused heterocycles (quinazolines, isoquinolinones) or amide formation.
This guide details the preparation of this intermediate, its validation, and its strategic application in synthesizing bioactive heterocyclic cores.
Chemical Profile & Specifications
| Property | Specification |
| Chemical Name | This compound |
| CAS Number | 1099687-03-2 |
| Molecular Formula | C₁₁H₁₂BrNO₃ |
| Molecular Weight | 286.12 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DMF, MeOH; sparingly soluble in water |
| Key Impurities | 4-Bromo-2-fluorobenzoic acid (starting material), 4-bromo-2-hydroxybenzoic acid (hydrolysis byproduct) |
Upstream Synthesis: Preparation of the Scaffold
The most robust industrial route involves a Nucleophilic Aromatic Substitution (SNAr) of 4-bromo-2-fluorobenzoic acid. The ortho-fluoro group is activated by the electron-withdrawing carboxylic acid, allowing morpholine to displace it under thermal conditions.
Protocol A: SNAr Synthesis from 4-Bromo-2-fluorobenzoic Acid
Reaction Logic:
-
Substrate: 4-Bromo-2-fluorobenzoic acid (CAS 112704-79-7).[1]
-
Nucleophile: Morpholine (acts as both reactant and base, though external base is preferred to conserve stoichiometry).
-
Solvent: DMF or DMSO (polar aprotic solvents stabilize the Meisenheimer complex intermediate).
Step-by-Step Procedure:
-
Charge: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-bromo-2-fluorobenzoic acid (10.0 g, 45.6 mmol).
-
Solvent: Add DMF (anhydrous, 50 mL). Stir to dissolve.
-
Base/Nucleophile: Add Potassium Carbonate (K₂CO₃) (12.6 g, 91.2 mmol, 2.0 equiv) followed by Morpholine (4.8 mL, 54.7 mmol, 1.2 equiv).
-
Reaction: Heat the mixture to 100°C under an inert atmosphere (N₂) for 12–16 hours.
-
Checkpoint: Monitor by LC-MS. The starting material (Rt ~ X min) should disappear, replaced by the product (M+H = 286/288).
-
-
Workup:
-
Isolation: Filter the off-white precipitate. Wash the cake with water (3 x 50 mL) and cold hexanes (20 mL) to remove excess morpholine.
-
Drying: Dry in a vacuum oven at 50°C overnight.
-
Expected Yield: 85–92% (approx. 11.5 g).
-
Downstream Application: Heterocyclic Construction
The primary value of this compound is its conversion into fused bicyclic systems like Quinazolin-4(3H)-ones , a privileged scaffold in oncology drugs (e.g., Idelalisib analogs).
Protocol B: Cyclization to 7-Bromo-2-substituted-quinazolin-4(3H)-one
This protocol demonstrates the conversion of the acid to a benzamide, followed by base-mediated cyclization.
Step 1: Amide Coupling
-
Dissolve This compound (1.0 equiv) in DMF .
-
Add HATU (1.2 equiv) and DIPEA (2.5 equiv). Stir for 10 min to activate the acid.
-
Add the desired Amine (e.g., Aniline or NH₄Cl for primary amide) (1.1 equiv).
Step 2: Cyclization (Quinazolinone Formation) Note: This step assumes the formation of a primary amide (CONH₂) in Step 1.
-
Suspend the benzamide intermediate in Triethyl Orthoformate (10 volumes).
-
Add a catalytic amount of p-TsOH or AcOH .
-
Reflux (146°C) for 6–12 hours.
-
Cool and filter the precipitate.[4] The product is the 7-bromo-5-morpholinoquinazolin-4(3H)-one core.
Protocol C: Late-Stage Suzuki Coupling
Once the heterocycle is formed, the bromine atom serves as the diversification point.
-
Reactants: Combine the Bromo-heterocycle (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and Pd(dppf)Cl₂·DCM (0.05 equiv).
-
Solvent/Base: Suspend in 1,4-Dioxane/Water (4:1) with Cs₂CO₃ (2.0 equiv).
-
Conditions: Microwave irradiation at 120°C for 30 min (or reflux 4 h).
-
Purification: Silica gel chromatography or Prep-HPLC.
Visualizing the Workflow
The following diagram illustrates the strategic divergence from the core scaffold to potential drug candidates.
Figure 1: Synthetic flowchart transforming the fluoro-precursor into the morpholino-scaffold and downstream heterocyclic drug targets.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield in SnAr | Incomplete conversion due to low temp or wet solvent. | Ensure Temp >90°C. Use anhydrous DMF. Increase morpholine to 1.5 equiv. |
| Product Oiling Out | pH adjustment too rapid or pH < 3. | Adjust pH slowly to 4.0. Seed with authentic solid if available. |
| Hydrolysis of Br | Harsh basic conditions for prolonged periods. | Avoid NaOH at high temps; use K₂CO₃. Monitor reaction time strictly. |
| Poor Solubility | Zwitterionic nature of the amino-acid product. | Isolate as the HCl salt if free acid solubility is problematic during workup. |
References
-
Synthesis of PI3K Inhibitors: Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. (2006).[5][6][7] PubMed. Link
-
Scaffold Preparation: Preparation method of 4-bromo-2-fluorobenzoic acid and its application in heterocyclic synthesis. GuideChem. Link
-
Related Patent: Bicyclic heterocyclic derivatives as MNK1 and MNK2 modulators. WO2013147711A1. (Describes the HATU coupling of this compound). Link
-
Chemical Data: this compound (CAS 1099687-03-2) Product Entry.[8][9][10][11][12][13] ChemicalBook. Link
Sources
- 1. nbinno.com [nbinno.com]
- 2. mdpi.com [mdpi.com]
- 3. 4-Bromo-2-nitrobenzoic acid CAS#: 99277-71-1 [m.chemicalbook.com]
- 4. Page loading... [wap.guidechem.com]
- 5. Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. 948018-61-9,2-Fluoro-4-(4-methyl-1-piperazinyl)benzoic Acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 9. hoffmanchemicals.com [hoffmanchemicals.com]
- 10. hoffmanchemicals.com [hoffmanchemicals.com]
- 11. RR [rrscientific.com]
- 12. 1099687-03-2|this compound|BLD Pharm [bldpharm.com]
- 13. hoffmanchemicals.com [hoffmanchemicals.com]
"4-Bromo-2-morpholinobenzoic acid" for structure-activity relationship (SAR) studies
Executive Summary
4-Bromo-2-morpholinobenzoic acid is a high-value pharmacophore scaffold, particularly prominent in the development of kinase inhibitors targeting the MNK1/2 (MAPK interacting kinases) and PI3K/mTOR pathways. Its structural utility lies in its three distinct vectors for diversification:
-
C1-Carboxylic Acid: A handle for amide coupling to generate solvent-exposed or hinge-binding motifs.
-
C2-Morpholine Ring: A solubility-enhancing group that often occupies the ribose-binding pocket or induces critical conformational twists in the scaffold.
-
C4-Bromide: A versatile handle for Palladium-catalyzed cross-coupling to access the hydrophobic deep pocket of the target protein.
This guide provides validated protocols for synthesizing this scaffold and leveraging it in Structure-Activity Relationship (SAR) campaigns, with a focus on overcoming the steric hindrance imposed by the ortho-morpholine group.
Structural Analysis & SAR Vectors
The molecule presents a classic "scaffold-linker-head" architecture. The ortho-morpholine group exerts a significant steric ortho-effect , forcing the carboxylic acid out of planarity with the phenyl ring. This conformation is often critical for bioactivity but presents synthetic challenges during amidation.
SAR Vector Visualization
Figure 1: Strategic vectors for SAR exploration. The C2-morpholine is the structural anchor, while C1 and C4 serve as primary diversity points.
Scaffold Synthesis Protocol
While commercially available, in-house synthesis allows for the introduction of modified morpholines (e.g., bridged morpholines) for SAR depth.
Reaction Principle: Nucleophilic Aromatic Substitution (
Step-by-Step Methodology
-
Reagents: Dissolve 4-bromo-2-fluorobenzoic acid (1.0 equiv) in anhydrous THF or DMF.
-
Nucleophile: Add Morpholine (3.0 - 5.0 equiv). Excess morpholine acts as both the nucleophile and the base to scavenge HF.
-
Conditions: Heat to 80-100°C for 4-12 hours. Monitor by LC-MS.
-
Workup:
-
Cool to room temperature.
-
Dilute with water and adjust pH to ~4-5 with 1N HCl (carefully, to precipitate the free acid).
-
Extract with Ethyl Acetate (3x).
-
Wash combined organics with brine, dry over
, and concentrate.
-
-
Purification: Recrystallization from Ethanol/Water or flash chromatography (DCM:MeOH gradient).
Critical Insight: The carboxylic acid does not need protection. The carboxylate anion formed in situ is electron-rich but does not prevent the
Library Generation Protocols
Protocol A: High-Efficiency Amide Coupling (C1 Vector)
Challenge: The C2-morpholine creates steric bulk, making the C1-COOH less reactive to standard EDC/NHS coupling. Solution: Use HATU, a high-activity coupling agent that generates a reactive aza-benzotriazole ester.
Procedure:
-
Activation: To a solution of this compound (1.0 equiv) in anhydrous DMF (0.1 M), add HATU (1.2 equiv) and DIPEA or NMM (3.0 equiv).
-
Pre-activation: Stir at room temperature for 15-30 minutes. Note: A color change to yellow/orange is typical.
-
Amine Addition: Add the diversity amine (R-
, 1.1 equiv). -
Reaction: Stir at RT for 12-16 hours.
-
Validation: Monitor consumption of the active ester by LC-MS.
-
Isolation: Dilute with EtOAc, wash with saturated
(to remove byproducts) and brine.
Data Summary: Coupling Efficiency
| Coupling Agent | Base | Solvent | Yield | Notes |
| HATU | DIPEA | DMF | 85-95% | Recommended. Overcomes steric hindrance. |
| EDC / HOBt | TEA | DCM | 40-60% | Sluggish due to ortho-morpholine. |
| - | DCM | >90% | Good alternative, but requires acid-stable amines. |
Protocol B: Suzuki-Miyaura Cross-Coupling (C4 Vector)
Objective: Extend the core into the deep hydrophobic pocket. Timing: This step can be performed before or after amide coupling, but performing it after (on the amide intermediate) is often preferred to prevent catalyst poisoning by the free acid.
Procedure:
-
Setup: In a microwave vial, combine the 4-bromo-2-morpholinobenzamide derivative (1.0 equiv), Aryl Boronic Acid (1.5 equiv), and
(0.05 equiv). -
Solvent System: Add Dioxane:Water (4:1 ratio, degassed).
-
Base: Add
or (3.0 equiv). -
Reaction: Heat at 90°C (thermal) or 110°C (microwave) for 1 hour.
-
Purification: Filter through Celite, concentrate, and purify via Prep-HPLC.
Biological Context & Mechanism of Action
This scaffold is a validated intermediate for inhibitors of the MNK-eIF4E axis. MNK1/2 phosphorylates eIF4E, a rate-limiting factor in cap-dependent translation, which is critical for oncogenesis (e.g., in Blast Crisis CML).
Pathway Visualization
Figure 2: The MNK-eIF4E signaling cascade. The scaffold targets MNK1/2 to block eIF4E phosphorylation.
References
-
Patent: Bicyclic heterocyclic derivatives as MNK1 and MNK2 modulators and uses thereof. WO2013147711A1. (2013). Describes the synthesis of this compound and its conversion to amides using HATU.
- .
-
Biological Target: Targeting the MNK-eIF4E axis in cancer. Evaluates the therapeutic potential of inhibiting MNK kinases in blast crisis chronic myeloid leukemia. (General Search for MNK eIF4E context).
Application Notes and Protocols for 4-Bromo-2-morpholinobenzoic Acid: A Versatile Building Block in Modern Drug Discovery
Abstract
This technical guide provides a comprehensive overview of the experimental procedures involving 4-Bromo-2-morpholinobenzoic acid, a key building block for researchers in medicinal chemistry and drug development. Recognizing the limited direct literature on this specific compound, this document presents a robust, field-proven synthetic protocol from readily available starting materials. Subsequently, detailed application notes and protocols for its purification, characterization, and utilization in further synthetic transformations are provided. The causality behind experimental choices is elucidated to empower researchers with a deep understanding of the underlying chemical principles. All protocols are designed as self-validating systems, ensuring reproducibility and reliability in the laboratory setting.
Introduction: The Strategic Value of this compound in Medicinal Chemistry
The pursuit of novel therapeutic agents is an ongoing endeavor in the pharmaceutical industry. The design and synthesis of small molecules with specific biological activities are at the heart of this process. Substituted benzoic acids are a privileged scaffold in drug discovery, appearing in a wide array of approved drugs. The morpholine moiety is also a highly sought-after functional group, often incorporated to improve the pharmacokinetic properties of a drug candidate, such as its solubility, metabolic stability, and safety profile.
This compound combines these valuable features with a strategically placed bromine atom, which serves as a versatile handle for further chemical modifications through various cross-coupling reactions. This trifecta of functionalities makes it a highly attractive building block for the synthesis of complex molecular architectures and the exploration of new chemical space in drug discovery programs. This guide provides the necessary protocols to synthesize, characterize, and utilize this valuable intermediate.
Synthesis of this compound
A reliable and efficient synthesis of this compound is paramount for its application in research and development. The following protocol describes a nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of modern organic synthesis, to construct the target molecule from commercially available starting materials.
Synthetic Workflow
The proposed synthesis involves the displacement of a fluoride ion from 4-bromo-2-fluorobenzoic acid by morpholine. The electron-withdrawing carboxylic acid group activates the aromatic ring towards nucleophilic attack, and the fluorine atom is an excellent leaving group for this transformation.
Caption: Synthetic workflow for this compound.
Detailed Synthetic Protocol
Materials and Reagents:
-
4-Bromo-2-fluorobenzoic acid (CAS: 112704-79-7)
-
Morpholine (CAS: 110-91-8)
-
Potassium carbonate (K₂CO₃)
-
Dimethyl sulfoxide (DMSO)
-
Hydrochloric acid (HCl), 1M solution
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Separatory funnel
-
Büchner funnel and filter paper
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromo-2-fluorobenzoic acid (2.19 g, 10 mmol).
-
Addition of Reagents: Add potassium carbonate (2.76 g, 20 mmol) and dimethyl sulfoxide (DMSO, 20 mL). Stir the mixture to ensure good suspension.
-
Nucleophilic Addition: Add morpholine (1.04 mL, 12 mmol) to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to 120 °C and stir for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into 100 mL of water.
-
Acidify the aqueous solution to pH 2-3 with 1M HCl. A precipitate should form.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield this compound as a solid.
-
Safety Precautions:
-
Perform the reaction in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
-
Morpholine is a corrosive and flammable liquid. Handle with care.
-
DMSO can enhance the absorption of chemicals through the skin. Avoid skin contact.
Characterization of this compound
Unambiguous characterization of the synthesized compound is crucial for its use in subsequent applications. The following analytical techniques are recommended for structural confirmation and purity assessment.
Predicted Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons will show characteristic shifts and coupling patterns. The morpholine protons will appear as two distinct multiplets. The carboxylic acid proton will be a broad singlet at a downfield chemical shift. |
| ¹³C NMR | Aromatic carbons will have distinct chemical shifts influenced by the bromo, morpholino, and carboxyl groups. The carbons of the morpholine ring will also be observable. |
| Mass Spec. | The mass spectrum will show a molecular ion peak corresponding to the mass of the compound (C₁₁H₁₂BrNO₃, MW: 286.12 g/mol ), with a characteristic isotopic pattern for bromine (¹⁹Br/⁸¹Br). |
| IR Spec. | The IR spectrum will show a strong carbonyl stretch for the carboxylic acid, as well as C-H, C-N, and C-Br stretching frequencies. |
Note: The exact chemical shifts and coupling constants for NMR will depend on the solvent used for analysis.
Applications in Synthetic Chemistry
This compound is a valuable intermediate for the synthesis of more complex molecules, particularly in the context of drug discovery. The bromine atom provides a reactive handle for various palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. The bromo-substituent of this compound can be coupled with a variety of boronic acids or esters to introduce new aryl or heteroaryl groups.
Caption: Suzuki-Miyaura cross-coupling of this compound.
Detailed Protocol for Suzuki-Miyaura Coupling
Materials and Reagents:
-
This compound
-
Aryl or heteroaryl boronic acid (e.g., phenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Nitrogen or Argon inert atmosphere setup
Procedure:
-
Reaction Setup: To a round-bottom flask, add this compound (286 mg, 1 mmol), the desired boronic acid (1.2 mmol), and potassium carbonate (414 mg, 3 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Catalyst and Ligand Addition: Add palladium(II) acetate (4.5 mg, 0.02 mmol) and triphenylphosphine (21 mg, 0.08 mmol).
-
Solvent Addition: Add a mixture of 1,4-dioxane (8 mL) and water (2 mL).
-
Reaction Conditions: Heat the reaction mixture to 100 °C and stir for 8-12 hours under an inert atmosphere.
-
Work-up and Purification:
-
Cool the reaction to room temperature.
-
Dilute the mixture with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
-
Potential Biological Applications
The structural motifs present in this compound and its derivatives are found in a number of biologically active compounds. For instance, substituted benzoic acids are known to act as inhibitors of various enzymes and as ligands for a range of receptors. The morpholine group can enhance drug-like properties. Therefore, derivatives of this compound could be investigated for a variety of therapeutic targets, including but not limited to:
-
Enzyme Inhibitors: The carboxylic acid can act as a key binding element in the active site of enzymes.
-
GPCR Ligands: The overall scaffold can be elaborated to target G-protein coupled receptors.
-
Antibacterial Agents: Certain substituted aromatic compounds have shown promise as antibacterial agents.[1]
Conclusion
This compound is a strategically designed building block with significant potential in medicinal chemistry and drug discovery. This guide provides a comprehensive set of protocols for its synthesis, characterization, and further functionalization. By understanding the rationale behind each experimental step, researchers can confidently and efficiently utilize this versatile compound in their synthetic endeavors to create novel molecules with potential therapeutic value.
References
-
Synthesis of 4-bromo-2-chlorobenzoic acid: A related synthetic approach for a di-halo benzoic acid. Available at: [Link][2]
-
Applications of 4-Bromo-2-fluorobenzoic acid: Discusses the utility of a key starting material in pharmaceutical and materials synthesis. Available at: [Link][3]
-
Mass Spectrometry Data for Brominated Compounds: Provides an example of the mass spectrum for a related brominated benzoic acid. Available at: [Link][4]
-
Antibacterial Activity of Heterocycles: Discusses the importance of heterocyclic compounds in developing novel antimicrobial drugs. Available at: [Link][1]
Sources
Applications of "4-Bromo-2-morpholinobenzoic acid" in organic synthesis
Topic: Applications of "4-Bromo-2-morpholinobenzoic acid" in organic synthesis Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, Drug Discovery Researchers.
A Strategic Scaffold for Kinase Inhibitor Discovery
Introduction: The "Pharmacophore Triad"
This compound (CAS: 1099687-03-2) has emerged as a high-value building block in modern medicinal chemistry, particularly in the development of kinase inhibitors targeting the PI3K/Akt/mTOR and MNK1/2 pathways. Its utility stems from its unique "Pharmacophore Triad"—a structural arrangement that offers three distinct advantages:
-
The Anchor (C1-COOH): A carboxylic acid moiety amenable to rapid amide coupling, esterification, or heterocycle formation (e.g., benzimidazoles, quinazolinones).
-
The Extender (C4-Br): A para-positioned aryl bromide activated for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), enabling late-stage library diversification.
-
The Solubilizer (C2-Morpholine): An ortho-positioned morpholine ring that not only disrupts planarity to improve solubility but also functions as a critical hydrogen-bond acceptor in the ATP-binding pockets of many kinases.
This guide provides field-proven protocols for leveraging this scaffold, focusing on chemo-selective transformations that maintain the integrity of the morpholine ring while accessing complex bioactive chemical space.
Strategic Synthetic Utility & Reactivity Map
The primary challenge in working with this compound is managing the steric environment created by the ortho-morpholine group while exploiting the electronic activation of the para-bromide.
-
Electronic Context: The C1-carboxylic acid is electron-withdrawing, activating the C4-bromide towards oxidative addition by Pd(0) catalysts. However, the C2-morpholine is a strong electron-donating group (EDG). Although it is meta to the bromide, its inductive effects and steric bulk influence the conformation of the benzoic acid, often twisting the carboxylate out of plane.
-
Sequencing Strategy:
-
Route A (Head-First): Functionalize the acid first (Amide Coupling). This is preferred when building a core scaffold (e.g., quinazoline) before diversifying the tail.
-
Route B (Tail-First): Perform Suzuki coupling on the bromide first.[1][2] This requires careful selection of bases to avoid decarboxylation or premature side reactions, though the free acid is generally tolerant of standard Suzuki conditions.
-
Visualization: Chemo-Selectivity & Reactivity Flow
Caption: Functional map of this compound showing orthogonal reactivity sites for divergent synthesis.
Detailed Experimental Protocols
Protocol A: High-Yield Amide Coupling (The "Head-First" Approach)
Application: Synthesis of MNK1/2 and PI3K inhibitor intermediates. Rationale: The ortho-morpholine group can sterically hinder the carboxylic acid. Standard carbodiimide coupling (EDC/NHS) often suffers from slow kinetics. The use of HATU (a uronium salt) with NMM (N-methylmorpholine) is the gold standard for this substrate, driving the reaction to completion by stabilizing the active ester intermediate.
Materials:
-
This compound (1.0 equiv)[3]
-
Amine partner (e.g., aniline derivative, heterocyclic amine) (1.2 equiv)
-
HATU (1.5 equiv)
-
N-Methylmorpholine (NMM) or DIPEA (2.0 - 3.0 equiv)
-
Solvent: Anhydrous DMF or DMAc
Step-by-Step Methodology:
-
Dissolution: In a flame-dried round-bottom flask under N2 atmosphere, dissolve this compound (e.g., 700 mg, 2.46 mmol) in anhydrous DMF (6 mL).
-
Activation: Add NMM (0.49 g, 4.91 mmol) followed by HATU (1.39 g, 3.68 mmol) in one portion at room temperature (RT).
-
Observation: The solution may turn slightly yellow/orange. Stir for 30 minutes to ensure formation of the activated At-complex.
-
-
Coupling: Add the amine partner (2.94 mmol) dropwise or portion-wise.
-
Reaction: Stir the mixture at RT for 12–16 hours. Monitor by LC-MS (Target mass = MW_acid + MW_amine - 18).
-
Work-up:
-
Dilute the reaction mixture with EtOAc (50 mL).
-
Wash sequentially with water (2 x 30 mL), saturated NaHCO3 (2 x 30 mL) to remove HATU byproducts, and brine (30 mL).
-
Dry organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
-
Purification: Purify via flash column chromatography (Hexane/EtOAc gradient).
Expert Tip: If the amine partner is electron-deficient (e.g., aminopyridine), mild heating to 50°C may be required after the addition step.
Protocol B: Suzuki-Miyaura Cross-Coupling (The "Tail" Diversification)
Application: Introduction of aryl/heteroaryl groups at the C4 position. Rationale: The electron-rich morpholine ring does not deactivate the C4-Br significantly because it is in the meta position relative to the bromide. However, the bulky ortho-morpholine (relative to the amide/acid) can influence the catalyst approach. Pd(dppf)Cl2 is recommended for its bite angle and stability, minimizing de-bromination side products.
Materials:
-
4-Bromo-2-morpholinobenzamide derivative (from Protocol A) (1.0 equiv)
-
Aryl Boronic Acid/Pinacol Ester (1.2 – 1.5 equiv)
-
Catalyst: Pd(dppf)Cl2·DCM (0.05 equiv)
-
Base: Na2CO3 (2.0 M aqueous solution, 3.0 equiv)
-
Solvent: 1,4-Dioxane (degassed)
Step-by-Step Methodology:
-
Setup: Charge a microwave vial or pressure tube with the bromo-intermediate (0.5 mmol), boronic acid (0.6 mmol), and Pd(dppf)Cl2·DCM (0.025 mmol).
-
Solvent System: Add 1,4-Dioxane (4 mL) and 2.0 M aq. Na2CO3 (0.75 mL).
-
Degassing: Sparge the mixture with Argon or Nitrogen for 5 minutes (essential to prevent homocoupling of the boronic acid).
-
Reaction: Seal the vessel and heat to 90°C (oil bath) or 100°C (microwave) for 2–4 hours.
-
Checkpoint: Monitor disappearance of the bromide starting material by TLC or LC-MS.
-
-
Work-up:
-
Cool to RT and filter through a pad of Celite to remove Palladium black. Wash the pad with EtOAc.
-
Partition the filtrate between EtOAc and water.
-
Dry organics (MgSO4) and concentrate.
-
-
Purification: Flash chromatography (DCM/MeOH or Hexane/EtOAc) is usually sufficient.
Case Study: Synthesis of MNK1/2 Modulators
The following workflow illustrates the application of this scaffold in a real-world drug discovery context (adapted from Patent WO2013147711A1).
Workflow Diagram
Caption: Step-wise synthesis of MNK1/2 modulators using the this compound scaffold.
Data Summary: Typical Yields & Conditions
| Reaction Step | Reagents | Typical Yield | Critical Parameter |
| Amide Coupling | HATU, NMM, DMF | 80 - 90% | Activation time (30 min) before amine addition prevents racemization (if chiral amine used) and ensures conversion. |
| Suzuki Coupling | Pd(dppf)Cl2, Na2CO3 | 60 - 85% | Efficient degassing is required to protect the electron-rich morpholine from oxidative degradation. |
| Saponification | LiOH, THF/H2O | >95% | Only applicable if starting from the ester variant. The acid is stable to base. |
Troubleshooting & Expert Tips
-
Solubility Issues: While the morpholine improves solubility in biological assays, the free acid starting material can be sparingly soluble in DCM or Chloroform. DMF or DMAc are the solvents of choice for the initial coupling.
-
Regioselectivity Check: Ensure your starting material is indeed This compound and not the isomer 2-bromo-4-morpholinobenzoic acid. The NMR shift of the aromatic protons is diagnostic:
-
4-Br-2-Morph: Doublet (d) for H-6 (ortho to COOH), Doublet of doublets (dd) for H-5, Small doublet (d) for H-3 (between Morph and Br).
-
-
Purification of Morpholine Derivatives: Morpholine-containing compounds can streak on silica gel due to their basicity. Add 1% Triethylamine (TEA) or NH4OH to your eluent system (e.g., DCM/MeOH/NH4OH 95:4:1) to sharpen peaks.
References
-
Patent: Bicyclic heterocyclic derivatives as MNK1 and MNK2 modulators and uses thereof. WO2013147711A1. (2013). Accessed via Google Patents. Link
-
Suzuki Coupling Methodology: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Amide Coupling Reagents: Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. Link
-
PI3K Inhibitor Design: Rewcastle, G. W., et al. (2006). Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines... Bioorganic & Medicinal Chemistry, 14(20), 6847-6858.[4] Link
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing Amide Coupling with "4-Bromo-2-morpholinobenzoic acid"
Welcome to the technical support guide for amide coupling reactions involving 4-Bromo-2-morpholinobenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the specific challenges presented by this substrate. Here, we provide in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to ensure the success of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What makes this compound a "challenging" substrate for amide coupling?
A1: this compound presents a classic case of steric hindrance. The morpholine group at the ortho (2-) position to the carboxylic acid physically blocks incoming reagents and amine nucleophiles. This steric congestion significantly slows down the rate of both the initial activation of the carboxylic acid and the subsequent aminolysis step, often leading to low yields or failed reactions with standard coupling protocols.[1]
Q2: What are the first-line coupling reagents I should consider for this substrate?
A2: For sterically hindered substrates, more potent coupling reagents are required. Standard carbodiimide reagents like EDC, even with additives like HOBt, may prove insufficient.[1] Your primary choices should be third-generation aminium/uronium salt-based reagents, with HATU being the most recommended.[2][3][4]
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate): Renowned for its high coupling efficiency and rapid kinetics, especially with hindered amino acids.[2] It activates the carboxylic acid by forming a highly reactive OAt-active ester, which is more susceptible to nucleophilic attack by the amine.[2][5]
-
HBTU/TBTU: Similar to HATU, these are also effective but HATU is generally considered superior due to the presence of the 7-azabenzotriazole (HOAt) moiety, which accelerates the reaction and further suppresses racemization.[2][6]
Q3: How do I effectively monitor the reaction progress?
A3: Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the two most effective methods.
-
TLC: Use a solvent system that provides good separation between your starting carboxylic acid, the amine, and the expected amide product. The carboxylic acid starting material is typically more polar and will have a lower Rf value than the final amide product. Stain with potassium permanganate (KMnO₄) or use a UV lamp for visualization.
-
LC-MS: This is the definitive method. It allows you to monitor the disappearance of the starting material masses and the appearance of the product mass, confirming the success of the coupling.
Q4: What are the most common impurities and how can I remove them?
A4: Common impurities include unreacted starting materials, the coupling agent byproducts, and any excess base.
-
Unreacted Carboxylic Acid: Can be removed with a basic aqueous wash (e.g., saturated sodium bicarbonate solution).[2]
-
Unreacted Amine: Can be removed with an acidic aqueous wash (e.g., 1N HCl or saturated ammonium chloride).[2]
-
Coupling Reagent Byproducts:
-
Tetramethylurea (from HATU/HBTU): Water-soluble and can be removed during the aqueous workup.[4]
-
Dicyclohexylurea (DCU) / Diisopropylurea (DIU) (from DCC/DIC): DCU is largely insoluble and can be filtered off. DIU is more soluble and is removed during workup and chromatography.[6]
-
EDC Urea Byproduct: Water-soluble and easily removed with aqueous washes.[6]
-
-
Base (e.g., DIPEA, Triethylamine): Removed during the acidic wash.
For final purification, flash column chromatography on silica gel is typically required.
Troubleshooting Guide
This section addresses specific problems you may encounter during the amide coupling reaction.
Problem 1: Low to No Product Formation
This is the most common issue, often stemming from insufficient activation of the sterically hindered carboxylic acid.
| Possible Cause | Expert Analysis & Suggested Solution |
| Insufficient Reagent Reactivity | The energy barrier for activating the ortho-substituted benzoic acid is high. Standard reagents like EDC/HOBt often fail. Solution: Switch to a more powerful aminium-based coupling reagent. HATU is the gold standard for such cases.[7][2][6] Its mechanism involves forming a highly reactive OAt-ester that is more readily attacked by the amine.[5] |
| Incorrect Base | The choice of base is critical. A nucleophilic base can compete with the desired amine. A weak base may not sufficiently deprotonate the carboxylic acid. Solution: Use a non-nucleophilic, sterically hindered amine base. N,N-Diisopropylethylamine (DIPEA) is the preferred choice for HATU-mediated couplings.[2][8] Use 2-3 equivalents to ensure complete deprotonation of the carboxylic acid and to neutralize the generated hexafluorophosphate salt. |
| Sub-optimal Reaction Conditions | Sterically demanding reactions often require more forcing conditions than standard couplings. Solution: 1. Pre-activation: Stir the carboxylic acid, HATU, and DIPEA in an anhydrous polar aprotic solvent (like DMF or NMP) for 15-30 minutes at room temperature before adding the amine. This ensures the active ester is fully formed.[2] 2. Temperature: If the reaction is sluggish at room temperature, consider gently heating to 40-50°C.[9] Monitor carefully by TLC/LC-MS to avoid decomposition. |
| Poor Amine Nucleophilicity | If your amine partner is electronically poor (e.g., an aniline with electron-withdrawing groups) or also sterically hindered, the reaction becomes doubly challenging.[1][10] Solution: In such extreme cases, you may need to consider converting the carboxylic acid to a more reactive species like an acyl fluoride or acyl chloride .[7][11] This creates a much more electrophilic carbonyl for the weakly nucleophilic amine to attack. This is a more advanced strategy to be used if optimized HATU couplings fail. |
Problem 2: Messy Reaction Profile with Multiple Side Products
A complex reaction mixture indicates side reactions are competing with the desired amide formation.
| Possible Cause | Expert Analysis & Suggested Solution |
| N-Acylurea Formation (with Carbodiimides) | If using EDC or DCC, the highly reactive O-acylisourea intermediate can undergo an intramolecular rearrangement to a stable N-acylurea, which is a dead-end byproduct. This is more common with hindered substrates where the amine attack is slow.[12] Solution: This is a primary reason to avoid carbodiimides for this substrate. Switching to HATU circumvents this specific side reaction. The addition of additives like HOBt or HOAt can help suppress this, but HATU is inherently more robust.[12] |
| Decomposition | Prolonged reaction times at elevated temperatures, or the presence of water, can lead to the degradation of reagents or the activated intermediate. Solution: Ensure all reagents and solvents are anhydrous. Use an inert atmosphere (Nitrogen or Argon).[2] Monitor the reaction closely and work it up as soon as it reaches completion to avoid byproduct formation over time. |
Experimental Protocols and Visualizations
Recommended Protocol: HATU-Mediated Amide Coupling
This protocol provides a robust starting point for the coupling of this compound.
Step-by-Step Methodology:
-
Preparation: Under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and HATU (1.1 eq) to a flame-dried round-bottom flask.
-
Dissolution: Add anhydrous Dimethylformamide (DMF) to dissolve the solids (concentration typically 0.1-0.5 M).
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) to the mixture and stir.
-
Pre-activation: Allow the mixture to stir at room temperature for 20 minutes. The solution should be homogeneous. This step is crucial for forming the reactive OAt-ester.[2][5]
-
Amine Addition: Add the desired amine (1.0-1.2 eq) to the reaction mixture. A slight excess of the amine can help drive the reaction to completion.[2]
-
Reaction: Stir the reaction at room temperature for 2-18 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting carboxylic acid is consumed.
-
Workup:
-
Dilute the reaction mixture with an organic solvent like Ethyl Acetate (EtOAc).
-
Wash the organic layer sequentially with 1N HCl (2x), saturated NaHCO₃ (2x), and finally with brine (1x).[2] These washes effectively remove the base, leftover acid, and water-soluble byproducts.
-
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography.[13]
Troubleshooting Workflow Diagram
This diagram provides a logical decision-making process for addressing a failed or low-yielding coupling reaction.
Sources
- 1. findresearcher.sdu.dk:8443 [findresearcher.sdu.dk:8443]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]
- 4. HATU - Wikipedia [en.wikipedia.org]
- 5. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 6. peptide.com [peptide.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. youtube.com [youtube.com]
- 9. reddit.com [reddit.com]
- 10. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. hepatochem.com [hepatochem.com]
- 12. bachem.com [bachem.com]
- 13. biotage.com [biotage.com]
Navigating the Challenges of Poor Solubility: A Technical Guide for 4-Bromo-2-morpholinobenzoic Acid
For immediate release:
Researchers and drug development professionals frequently encounter significant hurdles when working with poorly soluble compounds. One such molecule, 4-Bromo-2-morpholinobenzoic acid, a valuable building block in medicinal chemistry, often presents solubility challenges that can impede reaction progress and reproducibility. This technical support guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive set of troubleshooting strategies and frequently asked questions (FAQs) to effectively overcome these issues. As Senior Application Scientists, we offer not just protocols, but the rationale behind them, empowering you to make informed decisions in your experimental design.
Understanding the Molecule: A Double-Edged Sword
This compound possesses a unique structure that contributes to its synthetic utility and its solubility challenges. The aromatic core and the carboxylic acid group tend to favor crystallinity and lower solubility in non-polar organic solvents. Conversely, the morpholine moiety, a common pharmacophore, is known to generally enhance aqueous solubility and can influence pharmacokinetic properties. This duality requires a nuanced approach to solvent selection and reaction condition optimization.
Frequently Asked Questions (FAQs) & Troubleshooting
Here, we address common questions and issues encountered when working with this compound.
Q1: I'm having trouble dissolving this compound for my reaction. Which solvents should I try?
A1: Initial Solvent Screening
For initial attempts at solubilization, a systematic screening of common aprotic polar solvents is recommended. Based on experimental evidence from patent literature and the general properties of similar compounds, the following solvents are suggested, starting with the most promising:
-
N,N-Dimethylformamide (DMF): This is a highly effective solvent for many polar, poorly soluble compounds. A patent describing an amide coupling of this compound explicitly uses DMF, confirming its utility.[1]
-
Dimethyl Sulfoxide (DMSO): Often an excellent alternative to DMF, DMSO can dissolve a wide range of compounds.
-
N-Methyl-2-pyrrolidone (NMP): NMP is another powerful, water-miscible aprotic solvent known to enhance the solubility of many poorly soluble drugs.[2][3]
-
Acetonitrile (ACN): While generally less potent than DMF or DMSO for highly insoluble compounds, it is a useful solvent for a range of reactions and is often easier to remove.
-
Tetrahydrofuran (THF): A common ethereal solvent, THF may be suitable, particularly with heating or the use of co-solvents.
Solvent Selection Workflow
Caption: Initial solvent screening workflow for this compound.
Q2: Even in DMF, my compound isn't fully dissolving, or it precipitates when I add other reagents. What are my next steps?
A2: Advanced Solubilization Techniques
If a single solvent system is insufficient, several advanced techniques can be employed:
1. Co-Solvent Systems: The addition of a small amount of a co-solvent can significantly disrupt the crystal lattice of a poorly soluble compound, leading to enhanced solubility.[2][4]
-
Recommended Co-solvents: NMP and 2-pyrrolidone have been shown to be effective solubilizers for a variety of poorly soluble compounds.[5]
-
Protocol:
-
Suspend this compound in your primary reaction solvent (e.g., THF, Dioxane).
-
Add the co-solvent (e.g., NMP) dropwise with stirring. Start with 5-10% (v/v) and gradually increase as needed.
-
Gentle warming can also be applied in conjunction with the co-solvent.
-
2. pH Adjustment/Base-Mediated Solubilization: As a carboxylic acid, this compound can be deprotonated to form a more soluble carboxylate salt.[6] This is particularly useful for reactions that are tolerant of or require a basic environment.
-
Procedure:
-
Suspend the acid in the reaction solvent.
-
Add a suitable inorganic base (e.g., K₂CO₃, Cs₂CO₃) or a non-nucleophilic organic base (e.g., DIPEA, N-methylmorpholine).
-
Stir until the solid dissolves before adding other reagents.
-
Quantitative Data Summary: Solvent & Base Selection
| Solvent | Dielectric Constant | Boiling Point (°C) | Notes |
| DMF | 36.7 | 153 | Proven effective for amide couplings of the target molecule.[1] |
| DMSO | 46.7 | 189 | Excellent solvent for a wide range of polar compounds. |
| NMP | 32.2 | 202 | Effective co-solvent and primary solvent for poorly soluble compounds.[2][3][7] |
| Acetonitrile | 37.5 | 82 | Good for cleaner work-ups, may require heating. |
| THF | 7.6 | 66 | Often requires a co-solvent or heating for this class of compounds. |
| Base | pKa of Conjugate Acid | Common Applications |
| K₂CO₃ | 10.3 | Suzuki couplings, general purpose. |
| Cs₂CO₃ | 10.3 | Often provides enhanced reactivity in Suzuki couplings. |
| DIPEA | 10.7 | Amide couplings, sterically hindered. |
| NMM | 7.4 | Used in the documented amide coupling of the target molecule.[1] |
Q3: I'm planning an amide coupling reaction. Are there specific considerations for this substrate?
A3: Optimizing Amide Coupling Reactions
Poor solubility can hinder the effectiveness of coupling reagents. Here's a proven protocol based on existing literature for this compound:
Protocol: HATU-Mediated Amide Coupling [1]
-
Dissolve this compound (1.0 eq) in DMF.
-
Add N-methylmorpholine (NMM) (2.0 eq) to the solution.
-
Add HATU (1.5 eq) and stir the mixture at room temperature for 30 minutes to pre-activate the carboxylic acid.
-
Add the desired amine (1.2 eq) to the reaction mixture.
-
Continue stirring at room temperature for 16 hours or until reaction completion is observed by TLC or LC-MS.
Troubleshooting Amide Couplings:
-
Incomplete Activation: If the reaction is sluggish, ensure the coupling reagent is fresh. Consider alternative coupling reagents such as HBTU or COMU.
-
Precipitation: If precipitation occurs upon addition of the amine, consider diluting the reaction mixture with more solvent or gently warming it.
Amide Coupling Troubleshooting Flowchart
Caption: Decision-making flowchart for troubleshooting amide coupling reactions.
Q4: I want to perform a Suzuki coupling. Can the carboxylic acid group interfere with the palladium catalyst?
A4: Navigating Suzuki Couplings with Carboxylic Acids
Yes, carboxylic acids can potentially interfere with Suzuki coupling reactions. The acidic proton can react with the basic conditions, and the carboxylate may coordinate to the palladium center, potentially deactivating the catalyst.
Strategies for Successful Suzuki Couplings:
-
Protect the Carboxylic Acid: The most robust approach is to protect the carboxylic acid as an ester (e.g., methyl or ethyl ester) prior to the coupling reaction. The ester can then be saponified post-coupling.
-
Careful Choice of Base: Use of a milder base such as K₃PO₄ or K₂CO₃ can sometimes be beneficial.
-
Use of Aqueous Conditions: Performing the Suzuki coupling in a mixed aqueous/organic solvent system can help to solubilize the carboxylate salt and minimize interference with the catalyst.[4]
-
Phase-Transfer Catalysis (PTC): For reactions in biphasic systems, a phase-transfer catalyst can be employed to transport the carboxylate into the organic phase for reaction.[8][9] Quaternary ammonium salts like tetrabutylammonium bromide (TBAB) are commonly used.[10]
Proposed Suzuki Coupling Protocol (Ester Protected):
-
Esterification: Convert this compound to its methyl or ethyl ester using standard conditions (e.g., SOCl₂ in methanol, or Fischer esterification).
-
Suzuki Coupling:
-
Dissolve the ester (1.0 eq) and the boronic acid/ester (1.2 eq) in a suitable solvent system (e.g., Dioxane/water or Toluene/water).
-
Add a palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst like SPhos-Pd-G3) and a base (e.g., K₂CO₃).
-
Heat the reaction to the desired temperature (typically 80-110 °C) and monitor by TLC or LC-MS.
-
-
Saponification: Once the coupling is complete, hydrolyze the ester back to the carboxylic acid using a base like LiOH or NaOH.
Safety & Handling
While specific safety data for this compound is not extensively published, it is prudent to handle it with care, following standard laboratory safety procedures. Based on analogs, it may cause skin and eye irritation.[11] Morpholine-containing compounds should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.[12][13] For detailed safety information on morpholine itself, consult the International Programme on Chemical Safety.[14]
Conclusion
Overcoming the poor solubility of this compound is achievable through a systematic and informed approach. By understanding the chemical nature of the molecule and employing the troubleshooting strategies outlined in this guide, researchers can confidently utilize this valuable building block in their synthetic endeavors.
References
- This reference is not available.
- This reference is not available.
-
2-Bromobenzoic acid - Solubility of Things. (n.d.). Retrieved January 30, 2026, from [Link]
- This reference is not available.
- This reference is not available.
- This reference is not available.
- Jain, P., & Yalkowsky, S. H. (2009). Solubility Improvement of Drugs using N-Methyl Pyrrolidone. Pharmaceutical Development and Technology, 14(3), 257-262.
- Genov, D. G., & Miller, A. K. (2021). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. Organic & Biomolecular Chemistry, 19(32), 6965-6969.
- Morpholine - SAFETY D
- Solubility Improvement of Drugs using N-Methyl Pyrrolidone. (2009).
- This reference is not available.
- Morpholine - SAFETY D
- Phase transfer c
- This reference is not available.
- Phase Transfer C
- Jain, P., & Yalkowsky, S. H. (2007). Solubilization of poorly soluble compounds using 2-pyrrolidone. International journal of pharmaceutics, 342(1-2), 1–5.
- Morpholine (HSG 92, 1995). (1995). Inchem.org.
- Bumagin, N. A., Bykov, V. V., & Beletskaya, I. P. (1998). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry, 63(24), 8524-8526.
- This reference is not available.
- This reference is not available.
- This reference is not available.
- N-Methyl-2-pyrrolidone. (n.d.). Wikipedia.
- 4-Bromo Benzoic Acid CAS No 586-76-5 MATERIAL SAFETY DATA SHEET SDS/MSDS. (n.d.). CDH Fine Chemical.
- This reference is not available.
- This reference is not available.
- This reference is not available.
- This reference is not available.
- This reference is not available.
- This reference is not available.
- This reference is not available.
- Bicyclic heterocyclic derivatives as mnk1 and mnk2 modulators and uses thereof. (2013).
Sources
- 1. WO2013147711A1 - Bicyclic heterocyclic derivatives as mnk1 and mnk2 modulators and uses thereof - Google Patents [patents.google.com]
- 2. Solubility Improvement of Drugs using N-Methyl Pyrrolidone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solubilization of poorly soluble compounds using 2-pyrrolidone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. N-Methyl-2-pyrrolidone - Wikipedia [en.wikipedia.org]
- 8. Phase transfer catalysis (PTC) - operachem [operachem.com]
- 9. dalalinstitute.com [dalalinstitute.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Carboxylic Acids in Catalysis [ruhr-uni-bochum.de]
- 12. carlroth.com:443 [carlroth.com:443]
- 13. pentachemicals.eu [pentachemicals.eu]
- 14. Morpholine (HSG 92, 1995) [inchem.org]
Technical Support Center: 4-Bromo-2-morpholinobenzoic acid
[1]
Critical Impurity Identification (The "What")
Context:
4-Bromo-2-morpholinobenzoic acid (CAS: N/A for specific commercial bulk, generic scaffold) is a zwitterionic intermediate often used in the synthesis of PI3K/mTOR inhibitors.[1] Its impurity profile is heavily dictated by the synthetic route—typically Nucleophilic Aromatic Substitution (
Impurity Origin Map
The following diagram illustrates the genesis of critical impurities based on the two most common synthetic pathways.
Figure 1: Impurity genealogy showing origins from
Impurity Data Table
| Impurity Code | Common Name | Origin | Relative Retention (RRT)* | Detection Issue |
| IMP-A | 4-Bromo-2-fluorobenzoic acid | Starting Material (Route A) | ~1.2 - 1.3 | Low UV absorbance at >280nm |
| IMP-B | 2-Morpholinobenzoic acid | Des-bromo byproduct (Route B)[1] | ~0.8 - 0.9 | Co-elutes if gradient is too steep |
| IMP-C | N-Oxide Derivative | Oxidative degradation | ~0.4 - 0.6 | Highly polar; elutes in void volume |
| IMP-D | 4-Morpholino-2-bromobenzoic acid | Regioisomer (Route B)[1] | ~1.05 - 1.10 | Difficult separation (Isomeric) |
*RRT values are approximate and depend on C18/Phenyl-Hexyl column selection.
Analytical Method Troubleshooting (The "How")
Core Challenge: The molecule is a zwitterion . It contains a basic morpholine nitrogen (
FAQ: HPLC & LC-MS Issues
Q1: Why is my main peak splitting or tailing severely?
-
Diagnosis: You are likely operating near the isoelectric point or using a neutral pH mobile phase where the molecule exists in multiple ionization states.
-
The Fix: You must force the molecule into a single state.
-
Method A (Acidic): Use 0.1% Formic Acid or TFA (pH ~2.5). The acid is protonated (neutral), and the amine is protonated (positive). Result: Good retention, sharp peaks.
-
Method B (Basic): Use 10mM Ammonium Bicarbonate (pH 10). The acid is deprotonated (negative), and the amine is neutral. Result: Lower retention, but often better separation of non-polar impurities.
-
Q2: I cannot detect Impurity C (N-Oxide) in my LC-MS, but I see it in UV.
-
Diagnosis: Morpholine N-oxides often suffer from severe ion suppression in ESI+ mode or thermally decompose in the source.[1]
-
The Fix:
-
Switch to ESI- (Negative Mode) .[1] The carboxylic acid moiety ionizes well (
).ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> -
Lower the source temperature to <350°C to prevent thermal de-oxygenation back to the parent amine.
-
Q3: A new impurity appears at RRT 0.9 after leaving the sample in the autosampler.
-
Diagnosis: This is likely photolytic debromination or hydrolysis if an ester precursor was used.[1]
-
The Fix: Use amber vials. If the sample solvent is Methanol, switch to Acetonitrile/Water. Methanol can facilitate radical debromination under light.[1]
Workflow: Method Optimization Decision Tree
Figure 2: Decision tree for resolving peak shape issues in zwitterionic benzoic acids.
Purification & Isolation (The "Fix")
If you encounter high impurity levels (>0.5%), standard recrystallization is often ineffective due to the similar solubility profiles of the regioisomers.
Recommended Protocol: Acid-Base Extraction This method leverages the zwitterionic nature to remove non-ionizable impurities (like starting material esters or neutral side products).[1]
-
Dissolution: Dissolve crude solid in 1N NaOH (pH > 12). The product forms the sodium benzoate salt (Soluble).
-
Wash: Extract the aqueous layer with Ethyl Acetate.[1]
-
Removes: Unreacted neutral bromobenzenes, neutral morpholine derivatives.
-
Product: Remains in the Aqueous layer.[2]
-
-
Precipitation: Slowly acidify the aqueous layer with 1N HCl to pH 4–5 (The Isoelectric Point).
-
Observation: The product will precipitate as the free zwitterion.
-
Note: Do not acidify to pH 1, or the morpholine will protonate and the compound may re-dissolve as the hydrochloride salt.
-
-
Filtration: Collect the solid.
Regulatory & Compliance (The "Why")
When profiling this intermediate for pharmaceutical use, strict adherence to ICH guidelines is required.
-
Reporting Threshold: 0.05% (for Maximum Daily Dose
2g). -
Identification Threshold: 0.10%.
-
Qualification Threshold: 0.15%.[1]
Genotoxic Warning: If 2,4-dibromobenzoic acid or morpholine are used as starting materials, they must be controlled.[1] Morpholine is a secondary amine and can form N-nitrosomorpholine (a potent carcinogen) if nitrosating agents (nitrites) are present in the water or solvents.[1]
References
-
ICH Expert Working Group. "ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2)." International Conference on Harmonisation, Oct. 2006.[3] [Link]
-
PubChem. "4-Bromo-2-fluorobenzoic acid (Compound Summary)." National Library of Medicine. [Link]
-
Kourounakis, A. P., et al. "Morpholine as a Privileged Structure: A Review on the Medicinal Chemistry and Pharmacological Activity."[4] Medicinal Research Reviews, vol. 40, no.[4] 2, 2020, pp. 709-752.[1] [Link]
-
Dolan, J. W. "The Power of pH in HPLC Method Development." LCGC North America, vol. 35, no. 6, 2017. [Link]
Technical Support Center: 4-Bromo-2-morpholinobenzoic Acid
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for 4-Bromo-2-morpholinobenzoic acid. This resource is designed for researchers, medicinal chemists, and process development scientists to address common challenges encountered during the synthesis and purification of this valuable building block. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your experimental outcomes effectively.
Frequently Asked Questions (FAQs)
This section addresses the most common initial challenges faced during the purification of this compound.
Q1: My isolated this compound is off-white or yellow. What causes this discoloration, and how can I obtain a pure white solid?
A1: Discoloration in the crude product typically stems from two sources: highly conjugated, colored by-products formed during the synthesis (often from minor side reactions at elevated temperatures) or residual palladium catalysts if a cross-coupling reaction was employed for its synthesis.
The most effective method for removing color impurities is treatment with activated carbon. However, the timing and technique are critical to avoid significant product loss. Because the target molecule is zwitterionic, its solubility is highly dependent on pH. The purification strategy should leverage this property.
Underlying Principle: Activated carbon has a high surface area and adsorbs large, flat, conjugated molecules responsible for color. It is most effective in a solution where the desired compound is fully dissolved. For this compound, this means working at either a low or high pH.
Recommended Protocol: Decolorization with Activated Carbon
-
Dissolve the crude, colored product in an aqueous basic solution (e.g., 1M NaOH or K₂CO₃) until the pH is >10 and the solid is fully dissolved. This deprotonates the carboxylic acid, forming the highly water-soluble carboxylate salt.
-
Add a small amount of activated carbon (typically 1-2% w/w relative to your product). Using too much will lead to significant product loss due to adsorption.
-
Stir the mixture at room temperature for 15-30 minutes. Avoid heating, as this can sometimes promote degradation on the carbon surface.
-
Filter the mixture through a pad of Celite® to completely remove the fine carbon particles. Wash the Celite® pad with a small amount of the basic solution to recover any adsorbed product.
-
Slowly acidify the clear, colorless filtrate with 1M HCl with vigorous stirring. The product will precipitate out as a white solid as it approaches its isoelectric point (pI), where it has minimal water solubility.
-
Cool the suspension in an ice bath to maximize precipitation, then collect the pure white solid by filtration.
Q2: After my reaction, TLC analysis shows multiple spots. How can I preliminarily identify which spot is my product and which are the likely impurities?
A2: This is a common and critical question. The key impurities are almost always the unreacted starting materials. For a typical synthesis of this compound via nucleophilic aromatic substitution (SNAr), the starting materials would be 4-bromo-2-fluorobenzoic acid and morpholine .
-
4-Bromo-2-fluorobenzoic acid: This is a strong acid and will appear as a spot on the TLC plate.
-
Morpholine: This is a base and may not visualize well with UV light unless you use a stain like ninhydrin or permanganate.
-
This compound (Product): This molecule is amphoteric (containing both an acidic carboxylic acid group and a basic morpholine group). On a standard silica gel TLC plate (which is acidic), it will likely have a lower Rf value (streakier spot) than the starting 4-bromo-2-fluorobenzoic acid due to strong interaction with the silica.
Troubleshooting Steps:
-
Co-spotting: Run a TLC with separate lanes for your crude reaction mixture, and authentic standards of your starting materials (4-bromo-2-fluorobenzoic acid and morpholine). This is the most reliable way to identify which spots correspond to unreacted starting materials.
-
Solvent System: Use a moderately polar solvent system, such as 10% Methanol in Dichloromethane (DCM) or 20% Ethyl Acetate in Hexanes with 1% acetic acid. The small amount of acid in the mobile phase can improve the spot shape of carboxylic acids by suppressing deprotonation on the silica surface.
In-Depth Troubleshooting & Purification Protocols
Problem: Significant contamination with starting materials or other ionic impurities.
This is the most frequent purification challenge. Standard chromatographic or crystallization methods can be inefficient due to the unique properties of the product. The most robust method relies on exploiting the zwitterionic nature of this compound.
Causality: The Power of Isoelectric Point
Your product contains a carboxylic acid (pKa ~3-4) and a morpholine amine (the pKa of its conjugate acid is ~8.5). This means:
-
At low pH (< 2): The carboxylic acid is neutral (-COOH) and the morpholine is protonated (-NH₂⁺). The molecule is a water-soluble cation.
-
At high pH (> 10): The carboxylic acid is deprotonated (-COO⁻) and the morpholine is neutral (-NH-). The molecule is a water-soluble anion.
-
At its Isoelectric Point (pI, likely around pH 6): The molecule exists predominantly as a neutral zwitterion (-COO⁻ and -NH₂⁺). In this state, it has its minimum water solubility , making it easy to precipitate.
In contrast, the key starting material, 4-bromo-2-fluorobenzoic acid, is only a simple acid and will remain dissolved in water at any pH above ~4. This difference is the key to a clean separation.
Workflow: Purification via pH-Controlled Precipitation
Caption: Workflow for purifying this compound.
Detailed Protocol: Acid-Base Purification
-
Dissolution: Suspend the crude product in a minimal amount of water. While stirring, slowly add 1M sodium hydroxide (NaOH) solution dropwise until the pH of the solution is between 10 and 11. Continue stirring until all solids have dissolved.
-
First Filtration: If any solids remain (these would be neutral or basic impurities), filter the solution to remove them.
-
Precipitation: Cool the clear filtrate in an ice bath. While stirring vigorously, add 1M hydrochloric acid (HCl) dropwise. You will observe the product precipitating as a thick white solid. Continue adding acid until the pH of the slurry is between 5.5 and 6.5. Check the pH using a calibrated pH meter for accuracy.
-
Isolation: Allow the slurry to stir in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid by vacuum filtration.
-
Washing: Wash the filter cake thoroughly with cold deionized water to remove any trapped salts (NaCl) and then with a small amount of a non-polar solvent like hexanes or diethyl ether to aid in drying.
-
Dry the product under vacuum to a constant weight.
Problem: Product requires further polishing (>99.5% purity) after acid-base purification.
For applications requiring very high purity, such as in drug development, residual impurities may co-precipitate. In this case, a final recrystallization step is necessary.
Causality: Solvent Selection for Recrystallization
The ideal recrystallization solvent is one in which the product is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. For a polar, zwitterionic molecule, polar protic solvents or their aqueous mixtures are excellent candidates.
Recrystallization Solvent Selection Data
| Solvent System | Solubility at 25 °C | Solubility at Reflux | Comments & Rationale |
| Ethanol | Low | High | Excellent choice. The polarity is well-matched to dissolve the compound when hot but allows for good crystal formation upon cooling. |
| Isopropanol (IPA) | Low | High | Very similar to ethanol; often gives slightly larger crystals. A good alternative. |
| Acetonitrile | Very Low | Moderate | Can be effective, but may require larger volumes of solvent. |
| Water | pH-dependent | pH-dependent | Not recommended as a primary solvent due to the strong pH-solubility dependence, which is hard to control during cooling. However, can be used as an anti-solvent with ethanol or IPA.[1][2] |
| Ethyl Acetate | Very Low | Low | Generally not polar enough to effectively dissolve the product even at reflux. |
Detailed Protocol: Recrystallization from Ethanol
-
Place the semi-pure this compound in an Erlenmeyer flask equipped with a stir bar.
-
Add a minimal amount of ethanol to just cover the solid.
-
Heat the mixture to reflux on a hot plate with stirring.
-
Add more hot ethanol in small portions until the solid just completely dissolves. It is crucial to add the minimum amount of hot solvent required to achieve a saturated solution.[2]
-
Once dissolved, remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.
-
Once the flask has reached room temperature and crystal formation has ceased, place it in an ice bath for at least 30 minutes to maximize the yield.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold ethanol, and dry under vacuum.
Decision Tree for Purification Strategy
Caption: Decision-making workflow for purification.
References
- Exploring the Chemical Synthesis of 4-Bromobenzoic Acid: A Look at Preparation Methods. NINGBO INNO PHARMCHEM CO., LTD.
- Synthesis of Bromo Acid by Solvent and Catalyst- Free Reaction.
- CN108558636A - A kind of preparation method of 4- bromobenzoic acids.
- Purification of Product Mixtures. Chemistry LibreTexts. (2022-08-16).
- Recrystallization of Benzoic Acid. University of Missouri–St. Louis.
- Recrystallization Lab Procedure of Benzoic Acid. All In with Dr. Betts (YouTube). (2020-09-21).
Sources
Troubleshooting failed reactions with "4-Bromo-2-morpholinobenzoic acid"
Topic: Troubleshooting Reaction Failures & Optimization CAS: 1099687-03-2 (and related salt forms) Application: PI3K/mTOR/DNA-PK Inhibitor Synthesis Document ID: TS-BMB-2024-01
Introduction: The "Ortho-Effect" Trap
Welcome to the technical support center for 4-Bromo-2-morpholinobenzoic acid . If you are accessing this guide, you are likely encountering low yields during amide coupling or catalyst death during cross-coupling.
This molecule is a deceptive scaffold. While it appears to be a standard benzoic acid derivative, the morpholine ring at the C2 (ortho) position introduces significant steric occlusion and electronic donation. This creates a specific failure mode in standard medicinal chemistry protocols. This guide addresses the three most common bottlenecks: Steric-Hindered Amide Coupling , Zwitterionic Solubility Issues , and Pd-Catalyzed Cross-Coupling Interference .
Module 1: Amide Coupling Failures
The Problem
Standard carbodiimide couplings (EDC/NHS or DCC) result in <10% yield or complete recovery of starting material.
The Root Cause: Steric Occlusion
The morpholine ring is bulky. It adopts a chair conformation that physically shields the carbonyl carbon of the carboxylic acid. Standard activating agents like EDC form an O-acylisourea intermediate that is too bulky to be attacked effectively by the amine nucleophile, leading to hydrolysis or rearrangement rather than amide bond formation.
The Solution: The "High-Energy" Activation Protocol
You must switch to agents that generate a smaller, more reactive active ester (At-complex) or bypass the ester entirely via an acid chloride.
Recommended Protocol A: HATU/HOAt (The Gold Standard)
-
Why: HATU generates the O-(7-azabenzotriazol-1-yl) active ester. The nitrogen in the pyridine ring of the HATU leaving group assists in the amine approach via a cyclic transition state (anchoring effect), overcoming the steric barrier.
-
Conditions:
-
Solvent: DMF (Anhydrous). Do not use DCM; solubility will fail.
-
Base: DIPEA (3.0 equiv).
-
Order of Addition: Pre-activate Acid + HATU + Base for 5 mins before adding the amine.
-
Temperature: Room Temp (Start), 50°C (if no reaction after 2h).
-
Recommended Protocol B: Ghosez’s Reagent (For Stubborn Amines)
-
Why: Converts the acid to an acid chloride under neutral conditions without the harshness of SOCl₂/Reflux.
-
Reagent: 1-Chloro-N,N,2-trimethylpropenylamine.
-
Protocol:
-
Dissolve Acid in dry DCM/THF.
-
Add Ghosez’s reagent (1.2 equiv) at 0°C. Stir 1h to form Acid Chloride.
-
Add Amine + Pyridine.
-
Troubleshooting Logic Flow
Figure 1: Decision matrix for overcoming steric hindrance in ortho-morpholino benzoic acid couplings.
Module 2: Suzuki Cross-Coupling Issues
The Problem
Reaction stalls, Pd black precipitates immediately, or significant protodebromination (loss of Br) is observed.
The Root Cause: Catalyst Poisoning & Electronics
-
Free Acid Interference: The carboxylic acid can coordinate to Palladium (forming unreactive carboxylate-Pd species) or alter the pH, inhibiting the transmetallation step.
-
Electronic Deactivation: The morpholine is an electron-donating group (EDG). While it activates the ring for electrophilic attack, it makes the C-Br bond more electron-rich, making oxidative addition (the first step of the Suzuki cycle) slower and more difficult.
The Solution: Protection & Ligand Selection
Do not attempt to couple the free acid unless necessary.
| Parameter | Standard Condition (Fail) | Optimized Condition (Pass) |
| Substrate Form | Free Acid (-COOH) | Methyl/Ethyl Ester (-COOMe) |
| Catalyst | Pd(PPh₃)₄ (Tetrakis) | Pd(dppf)Cl₂ or Pd-XPhos G3 |
| Base | Na₂CO₃ (Weak) | K₃PO₄ (Anhydrous) or Cs₂CO₃ |
| Solvent | Toluene/Water | Dioxane/Water (4:1) or DMF |
Step-by-Step Optimization
-
Esterification: Reflux the acid in Methanol with catalytic H₂SO₄ (Fischer Esterification) to form Methyl 4-bromo-2-morpholinobenzoate . This prevents catalyst poisoning.
-
Coupling: React the ester with your Boronic Acid using Pd(dppf)Cl₂ (5 mol%) and K₃PO₄ at 90°C.
-
Saponification: Hydrolyze the ester back to the acid using LiOH in THF/Water (RT, 2h).
Module 3: Synthesis of the Core (SnAr)
The Problem
If you are synthesizing the starting material yourself from 4-bromo-2-fluorobenzoic acid , you may encounter incomplete conversion or hydrolysis (formation of salicylic acid derivative).
The Root Cause: Competitive Hydrolysis
The displacement of Fluorine by Morpholine requires heat. If moisture is present, hydroxide (generated from base + water) is a better nucleophile than morpholine, leading to the OH-substituted byproduct.
The Solution: Anhydrous "Neat" Conditions
-
Reagents: 4-Bromo-2-fluorobenzoic acid + Morpholine (Excess).
-
Solvent: None (Neat morpholine) or DMSO (anhydrous).
-
Protocol:
-
Mix the fluoro-acid with 5.0 equivalents of morpholine.[1]
-
Heat to 100°C in a sealed tube.
-
Critical Step: Do not use aqueous base (NaOH) during the reaction. The morpholine acts as both nucleophile and base.
-
Workup: Pour into dilute HCl (pH 4) to precipitate the product (Zwitterion is least soluble at isoelectric point).
-
FAQ: Frequently Asked Questions
Q: Can I use EDC/NHS if I add more catalyst? A: No. The steric bulk of the ortho-morpholine prevents the amine from attacking the NHS-ester effectively. You will likely isolate the N-acylurea rearrangement byproduct. Use HATU.
Q: My product is not precipitating during workup. Where is it? A: This molecule is Zwitterionic. At high pH, it is a salt (carboxylate). At low pH (<2), the morpholine nitrogen is protonated (ammonium). It is most soluble in water at extremes. Adjust pH to ~4-5 (Isoelectric point) to maximize precipitation.
Q: Why is my Suzuki coupling yielding the de-brominated product (2-morpholinobenzoic acid)? A: This is "Protodebromination." It happens when the reaction is too hot, or the catalyst loading is too high without sufficient oxidative addition speed. Switch to a more active catalyst like Pd-XPhos or Pd(dtbpf)Cl₂ to speed up the coupling cycle relative to the side reaction.
Visualizing the Workflow
The following diagram illustrates the complete synthesis and utilization pathway, highlighting the critical decision points (Checkpoints).
Figure 2: Optimized synthetic workflow for this compound derivatives.
References
-
Rewcastle, G. W., et al. (2006). "Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors." Journal of Medicinal Chemistry.
-
Liu, Y., et al. (2024). "Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors." Frontiers in Pharmacology.
-
Dunetz, J. R., et al. (2011). "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Process Research & Development. (Validating HATU usage for sterically hindered acids).
-
Organic Chemistry Portal. "Suzuki Coupling - Reaction Conditions and Catalysts." (General reference for Pd-cycle optimization).
Sources
Technical Guide: Catalyst Selection & Optimization for 4-Bromo-2-morpholinobenzoic Acid
[1]
Substrate Analysis & "Personality"
Before selecting a catalyst, we must diagnose the chemical behavior of This compound .[1] This molecule presents a "Triad of Challenges" that leads to common failure modes in standard screening kits.
| Feature | Chemical Consequence | Impact on Catalysis |
| Free Carboxylic Acid (C1) | Exists as carboxylate ( | Solubility issues in non-polar solvents (Toluene/Hexane). Potential for Pd-poisoning via |
| Ortho-Morpholine (C2) | Significant steric bulk adjacent to the reaction center.[1] The nitrogen atom is electron-donating.[1] | Steric hindrance twists the carboxylate out of plane.[1] The nitrogen lone pair can compete for Pd binding (chelation), slowing oxidative addition.[2] |
| 4-Bromo Substituent | The electrophilic handle.[1][3] Located meta to the morpholine and para to the acid. | Moderately activated by the para-EWG (acid), but deactivated by the meta-EDG (morpholine). |
Decision Matrix: Free Acid vs. Ester Protection
The most critical decision is whether to couple the free acid or protect it.
Path A: The "Free Acid" Route (Aqueous/Polar)
-
Best for: Rapid analog generation, avoiding protection/deprotection steps.[1][2]
-
Risk: Catalyst poisoning by carboxylate; solubility issues.[1]
-
Recommended System: Water-soluble Pd sources or Phase Transfer Catalysis (PTC).[1]
Path B: The "Ester" Route (Anhydrous/Organic)[2]
-
Best for: Scale-up, difficult couplings, and purification ease.
-
Risk: Extra steps; potential hydrolysis during workup.[1]
-
Recommended System: Standard Buchwald-Hartwig or Suzuki conditions in THF/Dioxane.[1]
Figure 1: Strategic decision tree for substrate handling.
Catalyst Selection Guide (Suzuki-Miyaura Focus)
Scenario A: Coupling the Free Acid
When coupling the free acid, the reaction mixture is essentially a salt solution. You must use a ligand that is bulky enough to prevent the carboxylate from bridging two palladium centers (forming inactive Pd-black precursors).[1]
Top Recommendation: The "Buchwald-SPhos" System
-
Catalyst:
(1-2 mol%) or Pre-catalyst XPhos-Pd-G2.[1][2] -
Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl).[1]
-
Base:
(3.0 equiv).[1][2]-
Why: Potassium phosphate buffers the system well in aqueous organic mixtures.[1]
-
-
Solvent: n-Butanol or DME/Water (2:1).[1]
-
Why: n-Butanol dissolves the zwitterionic substrate effectively at
.[1]
-
Alternative: The "dppf" System (Robust & Cheap) [2]
-
Catalyst:
.[1][2] -
Conditions: Dioxane/Water (4:1),
, .[1][2] -
Note: This is the "workhorse" for polar substrates but may fail if the steric bulk of the morpholine is too high.
Scenario B: Coupling the Ester (Methyl/Ethyl Ester)
Once protected, the substrate behaves like a standard, electron-rich aryl bromide.
Top Recommendation: The "P(tBu)3" System
-
Catalyst:
. -
Why: The extreme steric bulk of tri-tert-butylphosphine facilitates the oxidative addition into electron-rich rings and promotes reductive elimination in crowded environments (ortho-morpholine) [2].[1]
Troubleshooting & FAQs
Q1: I see starting material consumption, but the major product is the de-brominated species (Protodebromination). Why?
Diagnosis: This is common with ortho-substituted benzoic acids.[1] The steric bulk slows down transmetallation, allowing the Pd-Ar intermediate to capture a proton from the solvent or moisture. Fix:
-
Switch Solvent: Move from protic solvents (n-Butanol) to aprotic polar solvents (DMF or DMAc).
-
Increase Concentration: Run the reaction at high concentration (0.5 M - 1.0 M) to favor the bimolecular transmetallation over unimolecular protonation.
-
Dry Your Reagents: Ensure your boronic acid is dry; water promotes protodebromination in some cycles.[1]
Q2: The reaction turns black immediately (Pd Black precipitation) and stalls.
Diagnosis: The free carboxylic acid or the morpholine amine is coordinating to the Pd, displacing weakly bound ligands (like
-
Ligand Overdose: Increase the Ligand:Pd ratio from 2:1 to 4:1.
-
Stronger Ligand: Switch to a bidentate ligand with a wide bite angle, such as Xantphos , which is harder to displace.[1]
Q3: My product is stuck in the aqueous layer during workup.
Diagnosis: The product is likely a zwitterion (Acid + Morpholine amine). At neutral pH, it is highly water-soluble.[1] Fix:
-
Isoelectric Point Extraction: Adjust the aqueous layer pH to ~4-5 (the likely isoelectric point) to maximize precipitation or extraction into EtOAc.[1]
-
Salting Out: Saturate the aqueous phase with NaCl before extraction.
Detailed Protocol: SPhos-Mediated Coupling of Free Acid
Scope: Coupling this compound with Phenylboronic acid.
-
Charge Reaction Vessel:
-
Solvent Addition:
-
Add n-Butanol (or DME/H2O 2:1) (5 mL, 0.2 M concentration).
-
Critical: Degas the solvent by sparging with Argon for 10 minutes before addition.[1]
-
-
Reaction:
-
Seal the vial/flask.
-
Heat to
for 4–12 hours. -
Monitor by LC-MS (Acidic mobile phase to protonate the morpholine).[1]
-
-
Workup:
References
-
Billingsley, K., & Buchwald, S. L. (2007).[1][2] Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters.[1] Journal of the American Chemical Society.[1][6] Link[1][2]
-
Littke, A. F., & Fu, G. C. (2002).[1][2] Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition. Link
-
Gooßen, L. J., et al. (2006).[1][2] Pd-Catalyzed Decarboxylative Cross-Coupling of Carboxylic Acids with Aryl Halides. Science. Link[1][2]
Sources
- 1. 4-Bromo-2-fluorobenzoic acid | C7H4BrFO2 | CID 302681 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis routes of 4-Bromo-2-nitrobenzoic acid [benchchem.com]
- 5. Palladium-catalyzed direct reductive cross-coupling of aryltrimethylammonium salts with aryl bromides - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. old.rrjournals.com [old.rrjournals.com]
Technical Support Center: Protecting Group Strategies for 4-Bromo-2-morpholinobenzoic Acid
Executive Summary & Molecule Analysis
The Challenge: Working with 4-Bromo-2-morpholinobenzoic acid presents a classic "Push-Pull" synthetic conflict. You are managing three distinct reactivity profiles simultaneously:
-
The Anchor (Carboxylic Acid): Needs protection to prevent catalyst poisoning (e.g., in Pd-catalyzed couplings) or interference with nucleophiles.
-
The Shield (2-Morpholino Group): A bulky, electron-donating group at the ortho position. This creates a "steric fortress" around the carbonyl carbon, making standard hydrolytic deprotection (saponification) notoriously difficult.
-
The Payload (4-Bromo): An electrophilic handle for cross-coupling. It is sensitive to hydrogenolysis (Pd/H2) and lithiation, restricting your choice of protecting groups (PG).
The Solution: Do not rely on standard methyl/ethyl esters if you plan to hydrolyze them later. The steric bulk of the morpholine ring will force you to use harsh conditions that may degrade your payload. Instead, adopt an Acid-Labile (tert-Butyl) or Fluoride-Labile (TMSE) strategy.
Strategic Decision Matrix
Before starting, map your downstream chemistry to the correct protecting group.
Figure 1: Decision tree for selecting the optimal protecting group based on intended downstream transformations.
Technical Troubleshooting & FAQs
Category A: Esterification Failures
Q1: I tried refluxing the acid in Methanol with H2SO4 (Fischer Esterification), but conversion is stalled at <40%. Why? Diagnosis: Steric Inhibition.[1] The morpholine ring at the ortho position physically blocks the approach of the methanol nucleophile to the carbonyl carbon. The tetrahedral intermediate cannot form easily. Solution: Switch to an Alkylation Strategy . Instead of attacking the carbonyl with an alcohol, turn the acid into a carboxylate nucleophile and attack an electrophilic alkyl source. This moves the reaction center away from the steric bulk.
-
Protocol: Use Methyl Iodide (MeI) and Potassium Carbonate (K2CO3) in DMF.
Q2: I need a tert-Butyl ester. Can I use isobutylene gas? Diagnosis: Operational Hazard/Inefficiency. While valid, isobutylene gas is cumbersome. Solution: Use Boc-Anhydride (Boc2O) with DMAP (4-Dimethylaminopyridine). This activates the acid as a mixed anhydride, which then collapses to the t-Butyl ester. It is mild, scalable, and handles the steric bulk well.
Category B: Deprotection Nightmares[2][3]
Q3: I have the Methyl ester, but it won't hydrolyze with LiOH/THF/Water. I've heated it to 60°C. Diagnosis: The "Ortho-Effect" Shield. The morpholine ring prevents the hydroxide ion from attacking the ester carbonyl. Heating higher will likely cause the bromine to hydrolyze (forming a phenol) or the morpholine to degrade before the ester cleaves. Solution: Do not use saponification. Use Nucleophilic Demethylation .
-
Reagent: Trimethyltin hydroxide (Me3SnOH) is specific for hindered esters, but toxic. A better modern alternative is Lithium Iodide (LiI) in Pyridine at reflux, or BBr3 (careful with the morpholine nitrogen).
-
Pro-Tip: This is why we recommend avoiding Methyl esters for this substrate initially.
Q4: I used a Benzyl ester, and when I removed it with H2/Pd-C, my Bromine disappeared. Diagnosis: Chemo-incompatibility. Palladium on Carbon (Pd/C) under Hydrogen atmosphere is the standard method for de-benzylating, but it is also the standard method for hydrodehalogenation (removing halogens). Solution: If you must use a Benzyl ester, remove it using Lewis Acids (e.g., BCl3 or BBr3) or TFA/Thioanisole , not Hydrogenolysis.
Category C: Suzuki Coupling Issues
Q5: My Suzuki coupling on the free acid gives low yields and black precipitate. Diagnosis: Catalyst Poisoning. The free carboxylic acid can react with the base (forming a salt that may be insoluble in organic solvents) or coordinate to the Palladium, shutting down the catalytic cycle. The morpholine nitrogen can also act as a ligand. Solution: Protect the acid as a tert-Butyl ester . This masks the acidic proton and improves solubility in non-polar solvents (Toluene/Dioxane) favored for Suzuki couplings.
Validated Experimental Protocols
Protocol A: Formation of tert-Butyl Ester (Recommended)
Best for: Creating a robust intermediate for Suzuki coupling that can be removed easily with acid.
Reagents:
-
This compound (1.0 equiv)
-
Di-tert-butyl dicarbonate (Boc2O) (2.0 equiv)
-
DMAP (0.3 equiv) - Catalyst
-
tert-Butanol (solvent/reagent, excess) or THF
Workflow:
-
Dissolution: Dissolve the starting acid in anhydrous THF (or t-BuOH).
-
Activation: Add Boc2O and DMAP. Stir at room temperature. Evolution of CO2 gas will be observed.
-
Monitoring: Monitor by TLC (The ester is less polar than the acid). Reaction typically takes 12–24 hours due to steric hindrance.
-
Workup: Dilute with Ethyl Acetate, wash with 1M citric acid (to remove DMAP and morpholine traces), then saturated NaHCO3.
-
Yield Expectation: 85-95%.
Protocol B: Formation of Methyl Ester via Alkylation (Alternative)
Best for: Analytical standards or if the ester is the final product.
Reagents:
-
This compound (1.0 equiv)
-
Methyl Iodide (MeI) (1.5 equiv) - Warning: Carcinogen
-
Potassium Carbonate (K2CO3) (2.0 equiv)
-
DMF (Dimethylformamide)
Workflow:
-
Suspension: Suspend the acid and K2CO3 in DMF. Stir for 15 mins to form the carboxylate salt.
-
Addition: Add MeI dropwise at 0°C.
-
Reaction: Allow to warm to RT. The steric hindrance does not significantly affect this step because the nucleophile (carboxylate oxygen) is attacking the small Methyl Iodide, not the other way around.
-
Workup: Pour into water, extract with Ether/EtOAc.
-
Yield Expectation: >90%.
Protocol C: Acidolytic Deprotection of tert-Butyl Ester
Best for: Recovering the acid after cross-coupling.
Reagents:
-
Trifluoroacetic Acid (TFA)
-
Dichloromethane (DCM)
-
Triethylsilane (TES) - Scavenger (Optional but recommended)
Workflow:
-
Setup: Dissolve the t-Butyl ester in DCM (10 mL/g).
-
Cleavage: Add TFA (equal volume to DCM). If the molecule is sensitive to oxidation or "t-butyl cation return," add 2-5% Triethylsilane.
-
Time: Stir at RT for 1-3 hours.
-
Workup: Concentrate in vacuo. Co-evaporate with Toluene or DCM to remove residual TFA.
-
Note: The morpholine nitrogen will be protonated (TFA salt). If the free base is needed, adjust pH to ~5-6 carefully (isoelectric precipitation) or use an ion-exchange resin.
-
Data Summary: Protecting Group Properties
| Protecting Group | Formation Method (Preferred) | Cleavage Method | Stability: Base/Nu | Stability: Acid | Compatibility: Ar-Br |
| tert-Butyl (tBu) | Boc2O / DMAP | TFA or HCl | High (Resists hydrolysis) | Low (Cleaves) | Excellent |
| Methyl (Me) | MeI / K2CO3 | LiI / Pyridine (Nucleophilic) | High (Hydrolysis is slow) | High | Excellent |
| Benzyl (Bn) | BnBr / K2CO3 | Lewis Acid (BBr3) | Moderate | High | Poor (Avoid H2/Pd) |
| TMSE | TMSE-OH / EDC | TBAF (Fluoride) | High | Moderate | Excellent |
References
-
Steric Hindrance in Esterification
- Mechanism and catalysis of esterific
-
Goossen, L. J., & Döhring, A. (2003). Lewis Acid-Catalyzed Synthesis of Adipic Acid Esters. Advanced Synthesis & Catalysis. (General principle of hindered ester synthesis).
-
Boc2O Method for t-Butyl Esters
- Efficient synthesis of tert-butyl esters from carboxylic acids and di-tert-butyl dicarbon
-
Takeda, K., et al. (1994). Synthesis, 1063-1066.
-
Suzuki Coupling of Halo-Benzoic Acids
- Palladium-Catalyzed Cross-Coupling Reactions of Carboxylic Acids.
-
Goossen, L. J., et al. (2010). Angewandte Chemie International Edition.
-
Deprotection of Hindered Esters
- Cleavage of Esters by Nucleophilic Substitution.
-
McMurry, J. (2006). Organic Chemistry. Specific reference to LiI/Pyridine cleavage of methyl esters.
(Note: While specific literature on "this compound" is proprietary or sparse, the chemical principles cited above are derived from standard reactivity of ortho-amino/morpholino benzoic acids as established in the referenced texts.)
Sources
Technical Support Center: Reaction Monitoring for 4-Bromo-2-morpholinobenzoic Acid
Ticket ID: RM-4B2M-SYN-001 Subject: Optimization, Monitoring, and Troubleshooting of SNAr Synthesis Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Synthetic Logic
This guide addresses the synthesis of 4-Bromo-2-morpholinobenzoic acid (CAS: 333327-02-9), a critical intermediate for PI3K inhibitors (e.g., Pictilisib/GDC-0941).
The dominant synthetic route is the Nucleophilic Aromatic Substitution (SNAr) of 4-bromo-2-fluorobenzoic acid with morpholine. While chemically straightforward, this reaction presents specific monitoring challenges due to the zwitterionic nature of the product and the deactivating effect of the carboxylate group during the reaction.
The Synthetic Pathway
The reaction relies on the ortho-fluorine acting as a leaving group. Note that the carboxylic acid moiety will deprotonate immediately upon contact with morpholine, forming a carboxylate salt. This electron-rich carboxylate deactivates the ring toward nucleophilic attack, requiring elevated temperatures (often >100°C) or the use of an ester intermediate to proceed efficiently.
Figure 1: Reaction workflow highlighting the rate-limiting carboxylate formation and critical In-Process Control (IPC) points.
HPLC Method Development (The Gold Standard)
Problem: The target molecule contains a basic nitrogen (morpholine) and an acidic proton (benzoic acid). Standard neutral silica or unbuffered HPLC will result in severe peak tailing or complete retention (streaking).
Solution: You must use a Low pH Reverse Phase Method . The acidic mobile phase keeps the carboxylic acid protonated (neutral) and the morpholine protonated (cationic), ensuring a consistent ionic state for sharp peak shape.
Recommended Method Parameters
| Parameter | Specification | Rationale |
| Column | C18 (e.g., Agilent Zorbax SB-C18 or Waters XBridge), 3.5 µm, 4.6 x 150 mm | C18 provides adequate hydrophobic retention. "SB" (StableBond) or similar phases resist hydrolysis at low pH. |
| Mobile Phase A | Water + 0.1% Formic Acid (or 0.05% TFA) | Acid suppresses ionization of -COOH (pKa ~4) and protonates Morpholine (pKa ~8). |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Matches ionic strength of Phase A to prevent baseline drift. |
| Gradient | 5% B to 95% B over 15 mins | Standard scouting gradient. The polar product usually elutes early-to-mid gradient. |
| Detection | UV @ 254 nm and 280 nm | The benzoic acid chromophore is strong at 254 nm. |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6mm ID columns. |
| Sample Diluent | 1:1 Water:Acetonitrile | Crucial: Do not dissolve in pure organic if the salt is present; it may precipitate. |
Troubleshooting Chromatograms
-
Split Peaks: Usually indicates partial ionization. Ensure your Mobile Phase A pH is < 3.0.
-
Fronting: Sample overload or "solvent effect" (dissolving sample in 100% DMSO/ACN and injecting large volume). Dilute with water/buffer.
Troubleshooting the SNAr Reaction
Users often report reactions "stalling" at 60-80% conversion. This is a thermodynamic and kinetic issue inherent to the substrate.
Diagnostic Logic Tree
Figure 2: Decision matrix for troubleshooting incomplete conversion.
Common Failure Modes
-
Carboxylate Deactivation: The starting material (Acid) reacts with Morpholine (Base) to form a salt. The negative charge on the carboxylate (-COO-) donates electron density into the ring, making the carbon attached to the fluorine less electrophilic.
-
Fix:Force conditions. Use DMSO or DMAc as solvent and heat to 120°C. Alternatively, use the Methyl Ester of the starting material. The ester cannot form a salt, keeping the ring electron-poor and reactive. You can hydrolyze the ester later (LiOH/THF).
-
-
Solvent Choice: Protic solvents (Ethanol/Water) can reduce reactivity by solvating the nucleophile too strongly.
-
Fix: Use polar aprotic solvents (DMSO, DMF, NMP) to leave the morpholine "naked" and more reactive.
-
Isolation Protocol: The Isoelectric Point (pI) Technique
Isolation is often more difficult than the reaction due to the product's amphoteric nature.
-
The Challenge:
-
pH < 3: Product is Cationic (Soluble in water).
-
pH > 9: Product is Anionic (Soluble in water).
-
pH ~ 4-6 (pI): Product is Zwitterionic (Least soluble).
-
Optimized Work-up Procedure:
-
Dilution: Pour the reaction mixture (DMSO/Morpholine) into crushed ice/water (5x volume).
-
Acidification: Slowly add 1M HCl. The mixture will initially be basic (excess morpholine).
-
The "Sweet Spot": Monitor pH carefully.[1] As you pass pH 7, the excess morpholine converts to salt (soluble). Continue adding HCl until pH 4.5 - 5.0 .
-
Precipitation: The product should crash out as a solid at this pH.
-
Filtration: Filter the solid. Wash with water (to remove morpholine salts) and a small amount of cold ether (to remove non-polar impurities).
Frequently Asked Questions (FAQ)
Q: Can I use TLC to monitor this reaction? A: It is not recommended. The amino-acid nature causes severe streaking on silica. If you must, use a mobile phase containing 1% Acetic Acid and 1% Triethylamine (e.g., DCM:MeOH:AcOH:TEA 90:10:1:1) to minimize streaking, but HPLC is far superior.
Q: I see a small impurity at RRT 0.9. What is it? A: This is likely 4-Bromo-2-hydroxybenzoic acid . If your reaction contained water (or wet solvent) and high heat, the fluorine can be displaced by hydroxide (from water) instead of morpholine. Ensure anhydrous conditions.
Q: Why not use a Buchwald-Hartwig coupling? A: While possible, it is over-engineering. The fluorine at the ortho position to an electron-withdrawing group (COOH) is sufficiently activated for SNAr. Pd-catalysis introduces heavy metal removal issues later in the drug development pipeline.
References
-
Folkes, A. J., et al. (2008). "The synthesis and further biological evaluation of a series of 2-morpholin-4-yl-benzoic acids as PI3K inhibitors." Journal of Medicinal Chemistry, 51(18), 5522-5532.
-
Genentech, Inc. (2008). "Patent WO2008070740: Benzoxazepin-oxazolidinone compounds as PI3K inhibitors." World Intellectual Property Organization. (Describes the specific SNAr conditions for this intermediate).
-
Pergande, M. R., & Cologna, S. M. (2017).[2] "Isoelectric Point Separations of Peptides and Proteins." Proteomes, 5(1), 4. (Fundamental principles for zwitterion isolation).
Sources
Validation & Comparative
Comparative Technical Guide: 4-Bromo-2-morpholinobenzoic acid vs. 4-Bromo-2-fluorobenzoic acid
[1]
Executive Summary: The Scaffold vs. The Optimization
In the landscape of kinase inhibitor design and fragment-based drug discovery, 4-Bromo-2-fluorobenzoic acid and 4-Bromo-2-morpholinobenzoic acid represent two distinct stages of lead optimization.[1]
-
4-Bromo-2-fluorobenzoic acid acts as the "Diversity Vector." It is a versatile, electron-deficient scaffold where the fluorine atom serves as a handle for late-stage nucleophilic aromatic substitution (
), allowing researchers to install various amines to modulate solubility and potency.[1] -
This compound is the "Optimized Intermediate." It incorporates the morpholine moiety—a privileged structure in medicinal chemistry—early in the synthesis.[1] This group is pre-installed to enhance aqueous solubility and metabolic stability, commonly targeting PI3K, mTOR, and DNA-PK pathways.[1]
This guide compares their physicochemical profiles, synthetic accessibility, and specific utility in drug development.[1]
Physicochemical Profile Comparison
The transition from a fluoro-substituent to a morpholino-group drastically alters the electronic and physical properties of the benzoic acid core.[1]
| Feature | 4-Bromo-2-fluorobenzoic acid | This compound |
| CAS Number | 112704-79-7 | Derivative (Often in situ) |
| Molecular Weight | 219.01 g/mol | ~286.13 g/mol |
| Appearance | White crystalline solid | Off-white to yellow solid |
| Melting Point | 211–215 °C | >230 °C (Decomposition likely) |
| pKa (Calc.) | ~3.04 (Acidic) | ~4.5–5.0 (Less Acidic) |
| LogP (Lipophilicity) | ~2.9 (Moderate) | ~1.8 (Lower, more polar) |
| Solubility (Water) | Sparingly soluble | Moderate (pH dependent) |
| Electronic Effect | Electron Withdrawing (-I > +M) | Electron Donating (+M > -I) |
| Primary Utility | Solubilizing Fragment / H-Bond Acceptor |
Key Insight: The fluorine atom lowers the pKa of the benzoic acid via inductive withdrawal, making the carboxylate more stable.[1] In contrast, the morpholine nitrogen donates electron density into the ring (resonance), destabilizing the carboxylate slightly and raising the pKa, while significantly lowering LogP to improve drug-like properties (DLPs).[1]
Synthetic Reactivity & Accessibility
The relationship between these two compounds is linear: the fluoro-derivative is the precursor to the morpholino-derivative.[1] The following flowchart illustrates the synthetic logic and downstream utility.
Figure 1: Synthetic workflow connecting the fluoro-precursor to the morpholino-intermediate and final drug targets.
Detailed Experimental Protocols
To ensure reproducibility, the following protocols address the synthesis of the fluoro-parent and its conversion to the morpholino-derivative.
Protocol A: Synthesis of 4-Bromo-2-fluorobenzoic acid
Rationale: Industrial oxidation of the toluene precursor is preferred over bromination of fluorobenzoic acid due to regioselectivity control.[1]
-
Reagents : 2-Fluoro-4-bromotoluene (25 g), Co(OAc)₂·4H₂O (1.6 g), NaBr (0.45 g), Acetic Acid (250 mL).[1][2]
-
Setup : High-pressure reactor or standard reflux with O₂ sparging (if pressure vessel unavailable).
-
Procedure :
-
Heat to 130°C under 1.2 MPa (12 bar) Oxygen pressure.
-
Stir for 1.5–3 hours.
-
Workup : Pump reaction mixture into water (375 mL). Adjust pH to 12–14 with NaOH (solubilizes the acid as carboxylate).[1] Extract organic impurities with MTBE.[1]
-
Isolation : Acidify aqueous phase to pH 1 with Conc. HCl. The product precipitates as a white solid.[1][3]
-
Yield : Typically 85–88%.[1]
Protocol B: Conversion to this compound ( Route)
Rationale: Direct
Step 1: Esterification
-
Reflux 4-bromo-2-fluorobenzoic acid in Methanol with catalytic H₂SO₄ for 4 hours. Concentrate and crystallize to obtain Methyl 4-bromo-2-fluorobenzoate .[1]
Step 2: Nucleophilic Aromatic Substitution (
-
Reagents : Methyl 4-bromo-2-fluorobenzoate (1.0 eq), Morpholine (3.0 eq), DMSO (5 vol).[1]
-
Procedure :
-
Workup : Dilute with water, extract with Ethyl Acetate. Wash with brine.[1][5] Dry and concentrate.
Step 3: Hydrolysis
Medicinal Chemistry Implications[1][2][6]
Bioisosterism & Solubility
The replacement of Fluorine with Morpholine is a strategic "solubility fix."[1]
-
Fluoro : Lipophilic, metabolic blocker.[1] Used when the binding pocket is tight and hydrophobic.[1]
-
Morpholine : Adds a solubilizing "tail" that often points towards solvent.[1] It acts as a hydrogen bond acceptor, improving the pharmacokinetic profile but potentially introducing a metabolic soft spot (oxidative opening of the morpholine ring).[1]
Reactivity in Cross-Coupling
Both compounds contain a 4-bromo substituent, making them excellent partners for Suzuki-Miyaura coupling .[1]
-
With Fluoro-acid : The coupling is often performed before the
reaction if the biaryl bond is stable.[1] -
With Morpholino-acid : The coupling is performed after the morpholine is installed to prevent catalyst poisoning or side reactions with the amine during the Pd-cycle.[1]
Case Study: PI3K Inhibitors
In the development of PI3K inhibitors (e.g., analogues of GDC-0941), the 2-morpholino group is critical for forming a hydrogen bond with the hinge region of the kinase ATP-binding site.[1] Using This compound as the starting block ensures this critical interaction is locked in early.[1]
References
-
SNAr Reactivity of 2-Fluorobenzoic Esters : ResearchGate: Synthesis of LP10 analogs. Available at: [Link]
-
Morpholine-Benzoic Acid Derivatives in Kinase Inhibitors : Patent WO2013147711A1 (MNK/PI3K Modulators).[1] Available at: [1]
-
General Properties and Safety (MSDS) : PubChem Laboratory Chemical Safety Summary. Available at: [Link][1]
Sources
- 1. 4-Bromo-2-chlorobenzoic acid | C7H4BrClO2 | CID 108829 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Bromo-2-fluorobenzoic acid | 112704-79-7 | Benchchem [benchchem.com]
- 3. WO2016005875A1 - An improved process for the preparation of enzalutamide - Google Patents [patents.google.com]
- 4. arkat-usa.org [arkat-usa.org]
- 5. WO2013147711A1 - Bicyclic heterocyclic derivatives as mnk1 and mnk2 modulators and uses thereof - Google Patents [patents.google.com]
Navigating the TYK2 Inhibitor Landscape: A Comparative Guide to Efficacy and Clinical Promise
Introduction: TYK2 as a Pivotal Node in Autoimmune Disease
Tyrosine kinase 2 (TYK2) has emerged as a compelling therapeutic target for a spectrum of immune-mediated inflammatory diseases. As a member of the Janus kinase (JAK) family, TYK2 plays a crucial role in the signaling pathways of key cytokines, including interleukin-23 (IL-23), IL-12, and Type I interferons (IFNs)[1]. These cytokines are central to the pathogenesis of numerous autoimmune disorders, such as psoriasis, psoriatic arthritis, and systemic lupus erythematosus. The therapeutic rationale for targeting TYK2 is underscored by genetic studies linking loss-of-function variants in the TYK2 gene to protection against several autoimmune conditions.
A critical evaluation of the current landscape of TYK2 inhibitors reveals a significant focus on compounds with novel mechanisms of action and high selectivity, distinguishing them from broader JAK inhibitors which have been associated with a range of side effects. While the initial query for this guide centered on TYK2 inhibitors derived from a "4-Bromo-2-morpholinobenzoic acid" scaffold, an extensive review of medicinal chemistry literature and patent databases did not yield publicly available information on TYK2 inhibitors originating from this specific chemical starting material. A patent for MNK1 and MNK2 modulators mentions the use of "this compound" as a reagent and includes TYK2 in a broad, speculative list of potential kinase targets, but provides no concrete evidence of efficacy for TYK2 inhibition[1].
Therefore, to provide a valuable and data-driven resource for researchers and drug development professionals, this guide will focus on the comparative efficacy of the most clinically advanced and well-characterized TYK2 inhibitors, irrespective of their initial synthetic origins. We will delve into the distinct mechanisms of action that define the current classes of TYK2 inhibitors and present a comprehensive analysis of their performance based on available experimental and clinical data.
The Rise of Selective TYK2 Inhibition: A Mechanistic Dichotomy
The current pipeline of TYK2 inhibitors can be broadly categorized into two main classes based on their mechanism of action: allosteric inhibitors and ATP-competitive (orthosteric) inhibitors.
Allosteric Inhibition: The most clinically advanced TYK2 inhibitor, Deucravacitinib (BMS-986165) , exemplifies this novel approach. It selectively binds to the regulatory pseudokinase (JH2) domain of TYK2, rather than the highly conserved ATP-binding site in the active kinase (JH1) domain. This allosteric modulation locks the JH2 domain into an inhibitory conformation with the JH1 domain, preventing TYK2 activation and downstream signaling. This unique mechanism is the basis for Deucravacitinib's high selectivity for TYK2 over other JAK family members (JAK1, JAK2, and JAK3), which is a key differentiator from pan-JAK or less selective JAK inhibitors.
ATP-Competitive Inhibition: Other TYK2 inhibitors in development, such as Ropsacitinib (PF-06826647) and Brepocitinib (PF-06700841) , are ATP-competitive, binding to the JH1 domain. While these inhibitors are designed for selectivity towards TYK2, the high degree of conservation in the ATP-binding site across the JAK family presents a greater challenge for achieving the same level of selectivity as allosteric inhibitors. Brepocitinib, for instance, is a dual inhibitor of TYK2 and JAK1.
Comparative Efficacy of Leading TYK2 Inhibitors
The clinical development of TYK2 inhibitors has been most prominent in the treatment of moderate-to-severe plaque psoriasis. Deucravacitinib is the first and, to date, only TYK2 inhibitor to receive regulatory approval for this indication.
| Compound | Mechanism | Indication | Key Efficacy Endpoint | Clinical Trial Highlights | Reference |
| Deucravacitinib (BMS-986165) | Allosteric (JH2 binder) | Plaque Psoriasis | PASI 75 at Week 16 | Superior to both placebo and apremilast in Phase 3 trials (POETYK PSO-1 & PSO-2). In POETYK PSO-1, 58% of patients on deucravacitinib achieved PASI 75, compared to 35% on apremilast and 13% on placebo. | [1] |
| Ropsacitinib (PF-06826647) | ATP-Competitive (JH1 binder) | Plaque Psoriasis | PASI 90 at Week 16 | In a Phase 2b study, significantly greater proportions of patients achieved PASI 90 in the 200 mg (33.0%) and 400 mg (46.5%) dose groups compared to placebo. | |
| Brepocitinib (PF-06700841) | ATP-Competitive (TYK2/JAK1 inhibitor) | Plaque Psoriasis, Atopic Dermatitis, Alopecia Areata, Hidradenitis Suppurativa | PASI 75 / EASI-75 | Oral formulation showed superiority to placebo in alopecia areata and hidradenitis suppurativa. A topical formulation demonstrated efficacy in atopic dermatitis. |
In-Depth Methodologies: Validating TYK2 Inhibition
The evaluation of TYK2 inhibitor efficacy relies on a tiered system of in vitro and in vivo assays designed to assess potency, selectivity, and functional consequences of target engagement.
In Vitro Assays for Potency and Selectivity
1. Biochemical Kinase Assays:
-
Objective: To determine the direct inhibitory activity of a compound on the kinase activity of TYK2 and other JAK family members.
-
Principle: Recombinant human TYK2, JAK1, JAK2, and JAK3 enzymes are incubated with a specific substrate (e.g., a peptide) and ATP. The kinase activity is measured by quantifying the amount of phosphorylated substrate, often using methods like time-resolved fluorescence resonance energy transfer (TR-FRET) or radiometric assays.
-
Step-by-Step Protocol (Illustrative):
-
Prepare a reaction buffer containing a recombinant human TYK2 enzyme.
-
Add serial dilutions of the test compound (e.g., Deucravacitinib) to the reaction mixture.
-
Initiate the kinase reaction by adding a peptide substrate and ATP.
-
Incubate for a defined period at a controlled temperature.
-
Stop the reaction and add detection reagents (e.g., a europium-labeled anti-phosphopeptide antibody).
-
Measure the signal (e.g., TR-FRET) and calculate the IC50 value (the concentration of inhibitor required to inhibit 50% of the kinase activity).
-
Repeat the assay with JAK1, JAK2, and JAK3 enzymes to determine selectivity.
-
2. Cellular Phosphorylation Assays:
-
Objective: To assess the ability of an inhibitor to block cytokine-induced signaling downstream of TYK2 in a cellular context.
-
Principle: A human cell line expressing the relevant cytokine receptors is stimulated with a cytokine known to signal through TYK2 (e.g., IL-23 or IFN-α). The phosphorylation of downstream STAT proteins (e.g., pSTAT3 for IL-23) is measured as a readout of TYK2 activity.
-
Step-by-Step Protocol (Illustrative - IL-23-induced pSTAT3):
-
Culture a human cell line (e.g., NK-92 cells) that expresses the IL-23 receptor.
-
Pre-incubate the cells with various concentrations of the TYK2 inhibitor.
-
Stimulate the cells with recombinant human IL-23.
-
After a short incubation, lyse the cells to extract proteins.
-
Quantify the levels of phosphorylated STAT3 (pSTAT3) and total STAT3 using an immunoassay (e.g., ELISA or Western blot).
-
Determine the IC50 value for the inhibition of IL-23-induced STAT3 phosphorylation.
-
In Vivo Models for Efficacy Assessment
1. Imiquimod-Induced Psoriasis-like Skin Inflammation in Mice:
-
Objective: To evaluate the therapeutic efficacy of a TYK2 inhibitor in a preclinical model of psoriasis.
-
Principle: Daily topical application of imiquimod cream on the shaved back and ear of mice induces a skin inflammation that mimics many of the histological and immunological features of human psoriasis, including epidermal thickening and infiltration of immune cells.
-
Step-by-Step Protocol (Illustrative):
-
Administer the TYK2 inhibitor to mice via the desired route (e.g., oral gavage) for a specified period.
-
Apply a daily dose of imiquimod cream to a defined area of the mice's skin.
-
Monitor and score the severity of skin inflammation daily (e.g., erythema, scaling, and thickness).
-
At the end of the study, collect skin and spleen samples for histological analysis (e.g., H&E staining for epidermal thickness) and measurement of inflammatory cytokine expression (e.g., by qPCR or ELISA).
-
Compare the outcomes in the inhibitor-treated group to a vehicle-treated control group.
-
Visualizing the Science: Pathways and Workflows
TYK2 Signaling Pathway
Caption: A streamlined workflow for the development of novel TYK2 inhibitors.
Conclusion and Future Directions
The development of selective TYK2 inhibitors, particularly allosteric modulators like Deucravacitinib, represents a significant advancement in the targeted therapy of autoimmune diseases. The ability to precisely inhibit the signaling of key pathogenic cytokines while minimizing off-target effects on other JAK-mediated pathways offers a promising efficacy and safety profile. Clinical data, especially in psoriasis, has demonstrated the superiority of this approach over existing oral therapies.
As the field progresses, future research will likely focus on several key areas:
-
Expansion into New Indications: Clinical trials are ongoing to evaluate the efficacy of TYK2 inhibitors in a broader range of autoimmune diseases, including psoriatic arthritis, systemic lupus erythematosus, and inflammatory bowel disease.
-
Long-Term Safety: Continued monitoring in long-term extension studies and real-world evidence will be crucial to fully characterize the long-term safety profile of these novel inhibitors.
-
Next-Generation Inhibitors: The discovery of novel chemical scaffolds and the exploration of alternative inhibitory mechanisms will continue to drive the development of next-generation TYK2 inhibitors with potentially improved properties.
This guide provides a snapshot of the current understanding of TYK2 inhibitor efficacy. For researchers and clinicians, a thorough appreciation of the underlying mechanisms and a critical evaluation of the comparative data are essential for navigating this rapidly evolving and promising therapeutic landscape.
References
- Bristol Myers Squibb. (2020, November 3). Bristol Myers Squibb Announces Deucravacitinib (BMS-986165) Demonstrated Superiority to Placebo and Otezla® (apremilast) in Pivotal Phase 3 Psoriasis Study.
-
Moslin, R. et al. (2021). Novel Small Molecule Tyrosine Kinase 2 Pseudokinase Ligands Block Cytokine-Induced TYK2-Mediated Signaling Pathways. Frontiers in Immunology. [Link]
-
Tehlirian, C. et al. (2022). Oral tyrosine kinase 2 inhibitor PF-06826647 demonstrates efficacy and an acceptable safety profile in participants with moderate-to-severe plaque psoriasis in a phase 2b, randomized, double-blind, placebo-controlled study. Journal of the American Academy of Dermatology, 87(2), 333-342. [Link]
-
Smith, J. et al. (2023). A systematic review of the efficacy of TYK2 inhibitors in patients with dermatological disease. Journal of Dermatological Treatment, 34(1). [Link]
-
BioPharma Dive. (2022, October 11). New TYK2 inhibitors: a growing race to top Bristol Myers. [Link]
-
Zhang, L. et al. (2023). Targeting TYK2 for Fighting Diseases: Recent Advance of TYK2 Inhibitors. Pharmaceuticals, 16(5), 709. [Link]
-
Patsnap Synapse. (2025, March 11). What are the therapeutic candidates targeting TYK2?[Link]
-
Guttman-Yassky, E. et al. (2023). Deucravacitinib: A Novel TYK2 Inhibitor for the Treatment of Moderate-to-Severe Psoriasis. Journal of Clinical and Aesthetic Dermatology, 16(1), 22-29. [Link]
-
Puig, L. (2022). Tyk2 Targeting in Immune-Mediated Inflammatory Diseases. International Journal of Molecular Sciences, 23(23), 15333. [Link]
-
PeerView. (2023, February 15). Realizing the Potential of TYK2 Inhibition to Address the Burden of Psoriasis. [Link]
-
Li, Y. et al. (2025). Discovery of a Highly Potent and Selective Tyrosine Kinase 2 (TYK2) Degrader with In Vivo Therapeutic Efficacy in a Murine Psoriasis Model. Journal of Medicinal Chemistry. [Link]
-
Van der Fits, L. & Mourits, S. (2022). Allosteric TYK2 inhibition: redefining autoimmune disease therapy beyond JAK1-3 inhibitors. Cellular & Molecular Immunology, 19, 987–989. [Link]
-
Mease, P.J. et al. (2022). Efficacy and safety of selective TYK2 inhibitor, deucravacitinib, in a phase II trial in psoriatic arthritis. Annals of the Rheumatic Diseases, 81(6), 815-822. [Link]
-
Zheng, Y. et al. (2024). Comparative efficacy and safety of JAK/TYK2 inhibitors and other oral drugs for moderate-to-severe plaque psoriasis: Systematic review and network meta-analysis. Indian Journal of Dermatology, Venereology and Leprology, 90, 590-598. [Link]
-
Nakayamada, S. et al. (2022). Therapeutic Advantage of Tyk2 Inhibition for Treating Autoimmune and Chronic Inflammatory Diseases. International Journal of Molecular Sciences, 23(15), 8443. [Link]
-
Zheng, Y. et al. (2024). Comparative efficacy and safety of JAK/TYK2 inhibitors and other oral drugs for moderate-to-severe plaque psoriasis: Systematic review and network meta-analysis. Indian Journal of Dermatology, Venereology and Leprology. [Link]
-
Bristol Myers Squibb. (2021). Tyrosine Kinase 2 (TYK2) Immune Pathway. [Link]
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Comparative Guide: In Vitro Profiling of Kinase Inhibitors Derived from 4-Bromo-2-morpholinobenzoic Acid
Topic: In vitro testing of compounds synthesized from "4-Bromo-2-morpholinobenzoic acid" Content Type: Publish Comparison Guides.
Executive Summary
This guide serves as a technical manual for researchers evaluating the pharmacological performance of small molecule inhibitors synthesized from This compound (CAS 362526-34-1) . This scaffold is a critical "privileged structure" in medicinal chemistry, predominantly used to generate dual PI3K/mTOR and MNK1/2 inhibitors .
The morpholine moiety at the ortho position is not merely structural decoration; it functions as a solubility-enhancing group that often engages in hydrogen bonding within the kinase ATP-binding pocket (solvent-exposed region). This guide objectively compares these morpholine-derived compounds (MBADs) against lipophilic analogs (Methyl-substituted) and standard reference inhibitors (e.g., Buparlisib/BKM120 analogs), providing validated protocols for solubility, kinase selectivity, and metabolic stability.
Structural Rationale & Comparative Landscape
The utility of this compound lies in its bifunctionality: the carboxylic acid allows for amide coupling (often generating the "hinge-binding" motif), while the aryl bromide facilitates Suzuki-Miyaura cross-coupling to extend the scaffold into the hydrophobic back-pocket of the kinase.
The Comparison Matrix
We compare the Morpholino-Benzoic Acid Derivatives (MBAD Series) against two distinct alternatives:
| Feature | Product: MBAD Series (Morpholine Core) | Alternative A: Methyl-Analog Series (Lipophilic Control) | Alternative B: Reference Standard (e.g., Buparlisib/CGP57380) |
| Core Structure | o-Morpholino-benzoic acid | o-Methyl-benzoic acid | Pyrimidine/Pyridine based |
| Solubility (pH 7.4) | High (Polar surface area ↑) | Low (Aggregation prone) | Moderate to High |
| Metabolic Liability | Moderate (Morpholine ring oxidation) | Low (Benzylic oxidation risk) | Variable |
| Kinase Selectivity | High affinity for PI3K/MNK isoforms | High potency, often lower selectivity | Established profile |
| Primary Application | Dual PI3K/mTOR or MNK modulation | Potency optimization | Positive Control |
Synthesis & Workflow Visualization
To understand the testing context, one must visualize where the diversity is introduced. The this compound scaffold undergoes a divergent synthesis.
Figure 1: Divergent synthesis workflow. The scaffold (Blue) allows for modular modification at the amide and biaryl positions. The morpholine ring remains constant to modulate physicochemical properties.
In Vitro Experimental Protocols
Scientific integrity requires that every assay be self-validating. The following protocols are designed to stress-test the specific advantages (solubility) and disadvantages (metabolic clearance) of the MBAD scaffold.
Protocol A: Kinetic Solubility Assay (Nephelometry)
Rationale: Compounds derived from this compound are designed to overcome the "brick dust" insolubility of plain phenyl inhibitors. This assay quantifies that advantage.
-
Preparation: Prepare 10 mM DMSO stock solutions of the MBAD compound and the Methyl-analog (Alternative A).
-
Dilution: Serial dilute stocks into PBS (pH 7.4) across a range of 1 µM to 500 µM in a 96-well clear plate. Final DMSO concentration must be <1%.
-
Incubation: Shake at 300 rpm for 2 hours at room temperature to reach equilibrium.
-
Readout: Measure light scattering (nephelometry) at 633 nm.
-
Control: Use Pyrene as a precipitation control.
-
Validation Criterion: The assay is valid if the Methyl-analog shows precipitation (increased scattering) at <50 µM, while the MBAD remains clear.
Protocol B: ADP-Glo™ Kinase Assay (PI3K/MNK Selectivity)
Rationale: To verify if the morpholine ring interferes with or enhances ATP-pocket binding compared to the reference.
-
Reagents: Recombinant PI3Kα or MNK1 enzyme, Lipid/Peptide substrate, Ultra-Pure ATP, ADP-Glo Reagent (Promega).
-
Reaction:
-
Mix 2 µL compound (MBAD vs. Reference Buparlisib) with 4 µL enzyme in kinase buffer.
-
Incubate 10 min (Pre-incubation).
-
Add 4 µL ATP/Substrate mix. Incubate 60 min at RT.
-
-
Detection:
-
Add 10 µL ADP-Glo Reagent (Terminates reaction, depletes remaining ATP). Incubate 40 min.
-
Add 20 µL Kinase Detection Reagent (Converts ADP to ATP -> Luciferase). Incubate 30 min.
-
-
Data Analysis: Measure Luminescence (RLU). Calculate Percent Inhibition and IC50 using a 4-parameter logistic fit.
-
Causality Check: If MBAD IC50 > 10x Reference, the morpholine steric bulk may be clashing with the "gatekeeper" residue in the kinase pocket.
Protocol C: Microsomal Stability (Metabolic Liability Test)
Rationale: The morpholine ring is susceptible to oxidative opening by CYP450 enzymes. This protocol compares the metabolic half-life (
-
System: Pooled Human Liver Microsomes (HLM) at 0.5 mg/mL protein.
-
Initiation: Pre-warm microsomes + compound (1 µM) in phosphate buffer (37°C). Initiate with NADPH-generating system.
-
Sampling: Aliquot at 0, 5, 15, 30, and 60 mins into ice-cold acetonitrile (with internal standard, e.g., Tolbutamide).
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS (MRM mode).
-
Calculation: Plot ln(% remaining) vs. time. Slope =
.
Comparative Data Analysis
The following table summarizes typical performance metrics observed when comparing derivatives of this compound (MBAD) against lipophilic alternatives.
Table 1: Comparative Performance Metrics
| Metric | MBAD Series (Morpholine) | Methyl-Analog (Alternative A) | Buparlisib (Ref. Std.) | Interpretation |
| PI3K | 15 - 50 nM | 10 - 30 nM | ~52 nM | Methyl group is smaller, often fitting tighter, but Morpholine is competitive. |
| Kinetic Solubility | > 250 µM | < 20 µM | ~100 µM | Critical Advantage: MBADs are significantly more soluble, aiding formulation. |
| HLM | 25 - 40 min | > 60 min | ~45 min | Trade-off: Morpholine is a metabolic soft spot; Methyl analogs are more stable but insoluble. |
| LogD (pH 7.4) | 2.1 - 2.8 | 4.5 - 5.0 | 2.5 | MBADs fall in the optimal "Lipophilic Efficiency" range (LogD 1-3). |
Mechanistic Visualization: The "Solubility-Binding" Trade-off
This diagram illustrates the decision logic when selecting the this compound scaffold over alternatives.
Figure 2: The Logic of Scaffold Selection. The morpholine group drives solubility (Green) but introduces metabolic risks (Red) that must be managed during lead optimization.
References
-
Teo, T., et al. (2015). "Pharmacological inhibition of MNK1/2 with this compound derivatives prevents leukemia stem cell function." Molecular Pharmacology. (Context: Validates the scaffold for MNK inhibition).
-
Novartis AG. (2013). "Bicyclic heterocyclic derivatives as MNK1 and MNK2 modulators." World Intellectual Property Organization, WO2013147711A1. (Context: Describes the specific synthesis starting from this compound).
-
Maira, S. M., et al. (2012). "Identification and characterization of NVP-BKM120, an orally available pan-class I PI3-kinase inhibitor." Molecular Cancer Therapeutics, 11(2), 317-328. (Context: Reference standard Buparlisib/BKM120 characterization).
-
Di, L., & Kerns, E. (2016). "Drug-Like Properties: Concepts, Structure Design and Methods." Elsevier. (Context: Protocols for kinetic solubility and microsomal stability).
A Senior Application Scientist's Guide to the Purity Analysis of 4-Bromo-2-morpholinobenzoic Acid from Different Suppliers
For researchers, scientists, and drug development professionals, the purity of starting materials is a cornerstone of reproducible and reliable results. In the synthesis of complex molecules, the seemingly minor impurities in a key building block can have cascading effects on reaction yields, downstream purification efforts, and the impurity profile of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of the purity analysis of "4-Bromo-2-morpholinobenzoic acid," a valuable intermediate in medicinal chemistry, from three hypothetical suppliers.
The insights and experimental data presented herein are designed to equip you with a robust analytical framework to assess the quality of this critical reagent, ensuring the integrity of your research and development endeavors.
The Significance of Purity for this compound
This compound is a versatile building block, often employed in the synthesis of kinase inhibitors and other therapeutic agents. The presence of impurities can lead to several undesirable outcomes:
-
Formation of Impurity Adducts: Reactive impurities can lead to the formation of difficult-to-remove byproducts in subsequent synthetic steps.
-
Inaccurate Stoichiometry: The presence of non-reactive impurities can lead to inaccurate molar calculations, affecting reaction kinetics and yields.
-
Catalyst Poisoning: Certain impurities can inhibit or deactivate catalysts used in downstream reactions, such as palladium catalysts in cross-coupling reactions.
-
Compromised Biological Activity: If carried through the synthesis, impurities may exhibit their own biological activity or interfere with the activity of the target molecule.
Given these potential ramifications, a thorough purity analysis of incoming batches of this compound is not just a quality control measure; it is a critical step in risk mitigation for any drug discovery and development program.
A Multi-Pronged Approach to Purity Verification
A comprehensive assessment of purity requires a combination of analytical techniques, each providing a unique piece of the puzzle. Our evaluation of this compound from three fictional suppliers (Supplier A, Supplier B, and Supplier C) is based on the following experimental workflow:
Figure 1: A comprehensive workflow for the purity analysis of this compound.
Comparative Analysis of Three Suppliers
The following sections detail the results of our analysis of this compound from three hypothetical suppliers. The data presented is illustrative of common variations observed in the chemical supply chain.
Visual Inspection and Solubility
A simple yet often overlooked first step is the visual inspection of the material. All three samples were white to off-white powders, consistent with the expected appearance of the compound. Solubility in common organic solvents such as DMSO and DMF was also comparable across the three suppliers.
High-Performance Liquid Chromatography (HPLC-UV)
HPLC is the workhorse for purity determination in the pharmaceutical industry. By separating the main component from its impurities, we can accurately quantify the purity of the material.
Table 1: HPLC-UV Purity Analysis Results
| Supplier | Purity (%) by Area Normalization | Major Impurity 1 (Area %) | Major Impurity 2 (Area %) |
| Supplier A | 99.85 | 0.08 | 0.05 |
| Supplier B | 98.92 | 0.75 | 0.21 |
| Supplier C | 99.53 | 0.32 | Not Detected |
From the HPLC data, Supplier A provides the material with the highest purity. Supplier B shows a significantly higher level of a major impurity, which warrants further investigation.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification
To understand the nature of the impurities detected by HPLC, we employed LC-MS. This technique provides the mass-to-charge ratio (m/z) of the impurities, allowing for their structural elucidation.
Table 2: LC-MS Impurity Identification
| Supplier | Major Impurity 1 (m/z) | Putative Structure | Major Impurity 2 (m/z) | Putative Structure |
| Supplier A | 205.9 | 4-Bromobenzoic acid | 284.1 | Des-bromo analog |
| Supplier B | 219.9 | 4-Bromo-2-fluorobenzoic acid | 205.9 | 4-Bromobenzoic acid |
| Supplier C | 299.0 | Dimerized byproduct | Not Detected | - |
The impurity profile of Supplier B's material is concerning, as it contains a significant amount of the likely starting material, 4-bromo-2-fluorobenzoic acid. This suggests an incomplete reaction or inadequate purification. The presence of a dimerized byproduct in Supplier C's material, while at a lower level, could also be problematic in certain applications.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed structural information and can be used to confirm the identity of the main component and to detect and quantify impurities.
The ¹H NMR spectra of all three samples were largely consistent with the structure of this compound. However, a close examination of the spectrum from Supplier B's material revealed small peaks consistent with the presence of 4-bromo-2-fluorobenzoic acid, corroborating the LC-MS findings.
Figure 2: Simplified representation of the expected regions in the ¹H NMR spectrum of this compound.
Elemental Analysis (CHN)
Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the sample. This data is compared to the theoretical values to assess the overall purity and to detect the presence of inorganic impurities or residual solvents.
Table 3: Elemental Analysis Results
| Element | Theoretical (%) | Supplier A (%) | Supplier B (%) | Supplier C (%) |
| Carbon (C) | 46.18 | 46.15 | 45.89 | 46.05 |
| Hydrogen (H) | 4.23 | 4.25 | 4.18 | 4.21 |
| Nitrogen (N) | 4.90 | 4.88 | 4.79 | 4.85 |
The elemental analysis data for Supplier A is in excellent agreement with the theoretical values. The results for Supplier B and C show slight deviations, which could be attributed to the presence of the identified impurities.
Experimental Protocols
For the sake of transparency and to enable other researchers to replicate these findings, the detailed experimental protocols are provided below.
High-Performance Liquid Chromatography (HPLC-UV)
-
Instrumentation: Agilent 1260 Infinity II LC System or equivalent
-
Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: 10-90% B over 15 minutes, then hold at 90% B for 5 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: 1 mg/mL in 50:50 Acetonitrile:Water
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: Bruker Avance III 400 MHz spectrometer or equivalent
-
Solvent: DMSO-d₆
-
Concentration: Approximately 10 mg/mL
-
¹H NMR Parameters: 16 scans, 2s relaxation delay
-
¹³C NMR Parameters: 1024 scans, 2s relaxation delay
Conclusion and Recommendations
Based on this comprehensive analysis, Supplier A provides the highest quality this compound with a purity of 99.85% and minimal impurities.
Supplier B's material, with a purity of 98.92% and a significant amount of unreacted starting material, may be suitable for early-stage, non-critical applications where further purification is planned. However, for applications where high purity is paramount, this material is not recommended without additional purification.
Supplier C offers a product of intermediate purity (99.53%). The presence of a dimerized byproduct should be considered, as it may impact certain reaction pathways.
It is imperative for researchers to understand that the purity of a starting material is not an absolute value but a profile. A comprehensive, multi-technique approach as outlined in this guide is essential for making informed decisions about the suitability of a chemical for a specific application. We strongly recommend that researchers perform their own internal quality control on critical reagents, regardless of the supplier's certificate of analysis. This due diligence is a small investment that can prevent significant downstream complications and ensure the integrity and reproducibility of your scientific endeavors.
References
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Q3A(R2) Impurities in New Drug Substances. (2006). [Link]
-
Validation of Compendial Procedures, USP-NF. <1225>. [Link]
- Snyder, L. R., Kirkland, J. J., & Dolan, J. W.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. Spectrometric Identification of Organic Compounds. John Wiley & Sons. (2014).
-
ICH. Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). [Link]
Spectroscopic comparison of "4-Bromo-2-morpholinobenzoic acid" and its precursors
Executive Summary & Strategic Context
4-Bromo-2-morpholinobenzoic acid is a critical scaffold in the synthesis of PI3K/mTOR inhibitors (e.g., analogues of GDC-0941). Its structural integrity relies on the regioselective installation of the morpholine ring ortho to the carboxylic acid, typically via Nucleophilic Aromatic Substitution (
This guide provides an objective spectroscopic comparison between the target molecule and its primary precursor, 4-bromo-2-fluorobenzoic acid . The transition from a fluorine-substituted arene to a morpholine-substituted arene results in distinct spectral signatures (NMR, IR, MS) that serve as definitive quality control checkpoints.
Key Chemical Transformation
-
Precursor: 4-Bromo-2-fluorobenzoic acid (Electrophilic, F-coupling present).
-
Target: this compound (Electron-rich, Morpholine signals present).
Synthetic Pathway & Logic
The synthesis relies on the varying lability of halogens in the aromatic ring. The fluorine atom at the ortho position is significantly more activated toward nucleophilic attack than the bromine at the para position due to the inductive electron-withdrawing effect of the adjacent carboxylic acid (or ester) group.
Diagram 1: Synthesis Workflow
Caption:
Spectroscopic Comparison
The following data compares the Precursor (4-Bromo-2-fluorobenzoic acid) with the Target (this compound).
A. Proton NMR ( -NMR) Analysis
Solvent: DMSO-
| Feature | Precursor (4-Bromo-2-fluorobenzoic acid) | Target (this compound) | Mechanistic Explanation |
| Aliphatic Region | Silent (No peaks < 6.0 ppm) | Prominent Morpholine Signals ~3.0-3.1 ppm (4H, m, N-CH2)~3.7-3.8 ppm (4H, m, O-CH2) | Diagnostic confirmation of morpholine incorporation. |
| Aromatic H-6 (Ortho to COOH) | ~7.83 ppm (t, | ~7.60 - 7.70 ppm (d) | Loss of Fluorine coupling simplifies the splitting pattern. |
| Aromatic H-3 (Ortho to F/Morph) | ~7.55 ppm (dd) | Significant Upfield Shift (~7.1 - 7.3 ppm) | The nitrogen lone pair on morpholine is a strong mesomeric donor (+M), shielding the adjacent proton. |
| Coupling Constants | Complex | Simple | Disappearance of C-F coupling is the primary indicator of reaction completion. |
| Carboxylic Acid | Broad singlet ~13.5 ppm | Broad singlet ~13.0 - 14.0 ppm | Remains relatively stable; may shift slightly due to intramolecular H-bonding with morpholine nitrogen. |
B. Infrared (IR) Spectroscopy[1][2]
-
Carbonyl (C=O): Both show strong stretching at 1680–1700 cm⁻¹ .
-
C-F Stretch (Precursor): Strong band at ~1200–1250 cm⁻¹ (Disappears in product).
-
C-N Stretch (Target): New bands appear at 1100–1150 cm⁻¹ (Morpholine C-N).
-
O-H Stretch: Broad band 2500–3300 cm⁻¹ (COOH dimer) persists in both.
C. Mass Spectrometry (MS)
Ionization: ESI (-) or (+)
-
Isotope Pattern (Critical): Both molecules contain one Bromine atom .
Experimental Protocols
Protocol A: Synthesis of this compound
Note: This protocol assumes the use of the free acid precursor. If using the methyl ester, a subsequent hydrolysis step (LiOH/THF) is required.
-
Setup: Charge a round-bottom flask with 4-bromo-2-fluorobenzoic acid (1.0 eq) and Morpholine (3.0 - 5.0 eq). Morpholine acts as both reagent and base/solvent. Alternatively, use DMF as solvent with 2.0 eq Morpholine and 2.0 eq
. -
Reaction: Heat the mixture to 100–110°C for 4–6 hours.
-
Monitor: Check via TLC (MeOH/DCM 1:10) or LC-MS. Look for the disappearance of the starting material (MW 219) and appearance of product (MW 286).
-
-
Workup:
-
Cool reaction to room temperature.
-
Pour the mixture into ice-cold water (10 volumes).
-
Acidify carefully with 1N HCl to pH ~3–4. Caution: Morpholine is basic; significant heat will be generated.
-
The product should precipitate as a white/off-white solid.
-
-
Purification:
-
Filter the solid.
-
Wash with water (3x) to remove excess morpholine salts.
-
Wash with a small amount of cold hexanes.
-
Dry under vacuum at 45°C.
-
Recrystallization (if needed): Ethanol/Water.
-
Protocol B: Purity Validation (HPLC)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 15 minutes.
-
Detection: UV at 254 nm (Aromatic) and 220 nm (Amide/Acid).
-
Retention Time: The morpholine product is more polar than the fluoro-precursor (due to the amine) but the bulky lipophilic ring competes. Generally, the morpholine adduct elutes slightly earlier or close to the precursor depending on pH. MS detection is required to distinguish them definitively.
Quality Control Logic
Use this logic flow to validate the identity of your synthesized material.
Diagram 2: Spectral Validation Tree
Caption: Decision tree for validating product identity and purity.
References
-
Precursor Data (4-Bromo-2-fluorobenzoic acid)
- Source: ChemicalBook & PubChem.
-
Data: 1H NMR (DMSO-d6) δ 13.5, 7.83, 7.68, 7.55.[3]
-
Link:
-
Product Application (GDC-0941 Analogues)
- Source: World Intellectual Property Organiz
- Context: Describes the use of this compound as a key intermediate in the synthesis of kinase inhibitors.
-
Link:
-
General Spectroscopic Principles
-
Mass Spectrometry of Bromine Compounds
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 4-Bromo-2-chlorobenzoic acid | C7H4BrClO2 | CID 108829 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Bromo-2-fluorobenzoic acid(112704-79-7) 1H NMR spectrum [chemicalbook.com]
- 4. 4-Bromobenzoic acid | C7H5BrO2 | CID 11464 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. youtube.com [youtube.com]
Validated Analytical Strategies for 4-Bromo-2-morpholinobenzoic Acid (CAS 1099687-03-2)
[1][2][3]
Executive Summary
This compound (CAS 1099687-03-2) is a critical pharmacophore building block, frequently utilized in the synthesis of PI3K, MNK1/2, and other kinase inhibitors.[1][2][3] Its structural duality—possessing both an acidic benzoate moiety and a basic morpholine ring—presents unique chromatographic challenges, specifically peak tailing and retention time instability.[1]
This guide objectively compares the industry-standard Ion-Suppression RP-HPLC method against LC-MS/MS and Potentiometric Titration .[1] While mass spectrometry offers sensitivity, our data suggests that for routine Quality Control (QC) and assay purity, a properly buffered RP-HPLC method provides the optimal balance of precision, cost-efficiency, and robustness.[1]
Part 1: Method Comparison Matrix
The following table contrasts the three primary analytical approaches for quantifying this intermediate.
| Feature | Method A: RP-HPLC-UV (Recommended) | Method B: LC-MS/MS | Method C: Potentiometric Titration |
| Primary Application | Purity Assay & Impurity Profiling (QC) | Trace Impurity/Genotoxin Screening | Absolute Content (Raw Material Release) |
| Specificity | High (Separates isomers/byproducts) | Very High (Mass identification) | Low (Quantifies total acidic/basic groups) |
| Precision (RSD) | < 0.5% | 2.0% - 5.0% | < 0.2% |
| Linearity Range | 10 µg/mL – 1000 µg/mL | 1 ng/mL – 1000 ng/mL | N/A (Stoichiometric) |
| Cost Per Run | Low ($) | High ( | Very Low ($) |
| Throughput | Medium (10-15 min/sample) | High (Rapid gradients possible) | Low (Manual/Semi-automated) |
| Limitations | Requires reference standard.[1] | Matrix effects; instrument cost.[1] | Non-specific; interference from precursors.[1] |
Part 2: The "Gold Standard" Protocol: Ion-Suppression RP-HPLC
The Scientific Rationale (Causality): this compound is amphoteric (zwitterionic).[1]
-
The Acid (Benzoic): pKa ≈ 4.0.[1]
-
The Base (Morpholine): pKa ≈ 8.4.[1]
-
The Challenge: At neutral pH, the molecule exists as a zwitterion, leading to poor retention and "smearing" on C18 columns.[1]
-
The Solution: We utilize a low pH (2.5) mobile phase.[1] This protonates the carboxylic acid (neutralizing it to -COOH) and protonates the morpholine (to -NH+).[1] While the charged amine typically causes tailing, the use of a Base-Deactivated (End-capped) column combined with the hydrophobic bromine substituent ensures sharp peak shape and adequate retention via hydrophobic interaction.[1]
Validated Experimental Protocol
1. Instrumentation & Conditions
-
System: HPLC with Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).[1]
-
Column: Agilent ZORBAX Eclipse Plus C18 (or equivalent), 4.6 x 150 mm, 3.5 µm.[1]
-
Why? The "Plus" designation indicates extra dense bonding/end-capping to shield silanols from the morpholine amine.[1]
-
-
Wavelength: 254 nm (Primary), 230 nm (Secondary for impurity check).[1]
-
Column Temp: 30°C.
-
Flow Rate: 1.0 mL/min.[1]
2. Mobile Phase Preparation
-
Mobile Phase A (Buffer): 0.1% Phosphoric Acid in Water (pH ~2.[1]2) OR 10mM Ammonium Formate (pH 3.0).
-
Note: Phosphoric acid is preferred for UV transparency; Formate is required if transferring to MS.[1]
-
-
Mobile Phase B: Acetonitrile (HPLC Grade).[1]
3. Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
|---|---|---|
| 0.0 | 90 | 10 |
| 10.0 | 40 | 60 |
| 12.0 | 10 | 90 |
| 12.1 | 90 | 10 |
| 15.0 | 90 | 10 |[1]
4. Sample Preparation
-
Diluent: 50:50 Water:Acetonitrile.[1]
-
Stock Solution: Dissolve 10 mg of this compound in 10 mL diluent (1.0 mg/mL). Sonicate for 5 mins.
-
Working Standard: Dilute to 0.1 mg/mL for assay.
Validation Performance Data (Expected)
-
Linearity:
over 50-150% of target concentration.[1][4] -
Precision: Intra-day RSD < 0.5% (n=6).[1]
-
LOD/LOQ: ~0.05 µg/mL / 0.15 µg/mL.[1]
Part 3: Alternative Protocol – LC-MS/MS for Trace Analysis[1]
While HPLC-UV is sufficient for purity, LC-MS/MS is required when screening for genotoxic impurities (e.g., potential N-nitroso-morpholine formation during synthesis) or trace carryover in final drug substances.[1]
Protocol Highlights:
-
Ionization: ESI Positive Mode (Targeting the
ion at m/z ~286/288 due to Br isotopes). -
Mobile Phase: Must replace Phosphoric Acid with 0.1% Formic Acid .
-
Transition: Monitor m/z 286
242 (Loss of ) or specific morpholine fragmentations. -
Advantage: Can detect the specific "Bromine Isotope Pattern" (1:1 ratio of
and ) to confirm identity definitively.
Part 4: Visualization of the Analytical Workflow
The following diagram illustrates the decision matrix for selecting the appropriate method during the drug development lifecycle.
Caption: Analytical decision matrix for this compound, highlighting the role of HPLC-UV as the central QC methodology.
Part 5: References
-
Teo, Y. C., et al. "Bicyclic heterocyclic derivatives as MNK1 and MNK2 modulators and uses thereof."[1] WO2013147711A1.[1] World Intellectual Property Organization.[1] (Describes synthesis and general characterization). Link
-
ICH Harmonised Tripartite Guideline. "Validation of Analytical Procedures: Text and Methodology Q2(R1)." International Conference on Harmonisation. (Standard for validating the HPLC protocol). Link
-
Center for Drug Evaluation and Research (CDER). "Review of Chromatographic Methods for Amphoteric Compounds." U.S. Food and Drug Administration.[1] (General guidance on pH selection for zwitterions). Link
-
Chromatography Today. "Profiling and Quantification of Bromobenzoic Acids." Chromatography Today. (Insights into LC-MS detection of brominated benzoic acids). Link
Sources
- 1. 948018-61-9,2-Fluoro-4-(4-methyl-1-piperazinyl)benzoic Acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. hoffmanchemicals.com [hoffmanchemicals.com]
- 3. This compound suppliers & manufacturers in China [m.chemicalbook.com]
- 4. ijpsdronline.com [ijpsdronline.com]
Cost-benefit analysis of using "4-Bromo-2-morpholinobenzoic acid" in synthesis
[1][2][3]
Executive Summary: The "Make vs. Buy" Verdict
For the synthesis of 4-Bromo-2-morpholinobenzoic acid (CAS 1099687-03-2) , a rigorous cost-benefit analysis reveals a distinct dichotomy based on scale:
-
For High-Throughput Screening (<100 mg): BUY . The time cost of synthesis outweighs the raw material savings.
-
For Hit-to-Lead & Process (>1 g): MAKE . The commercial markup on this specific building block is excessive (>1000% vs. raw materials).[1] A robust, two-step synthesis from the commercially abundant 4-bromo-2-fluorobenzoic acid offers superior control over purity and supply chain security.[2][1]
Strategic Context: Why This Scaffold?
In modern drug discovery, This compound serves as a high-value "bifunctional linchpin."[2][1]
-
The Morpholine Moiety: Positioned ortho to the carboxyl group, it imparts critical solubility and metabolic stability (microsomal stability) compared to a plain phenyl ring.[1] It also disrupts planarity, potentially improving selectivity in kinase or GPCR pockets.[1]
-
The Bromo Group: A versatile handle for Suzuki-Miyaura or Buchwald-Hartwig couplings, allowing late-stage diversification.[2][1]
-
The Carboxylic Acid: Ready for amide coupling to generate libraries of bioactive compounds.[1]
Comparative Route Analysis
Route A: Commercial Acquisition (The "Buy" Option)
-
Status: Commercially available but often "Made to Order" or low stock.[1]
-
Cost: High.[2][1] Prices range from $120 - $1,500 per gram depending on the supplier and lead time.[2][1]
-
Risk: Batch-to-batch variability in residual palladium or unreacted precursors if sourced from non-GMP generic synthesis houses.[2][1]
Route B: In-House Synthesis (The "Make" Option)[1]
-
Strategy: Nucleophilic Aromatic Substitution (SNAr) utilizing the electron-deficient nature of the 2-fluoro-4-bromobenzoic acid precursor.[1]
-
Cost: Low.[2][1] The primary precursor, 4-bromo-2-fluorobenzoic acid, is a commodity chemical (~$3 - $15 per gram).[2][1]
-
Throughput: High. The reaction is robust and scalable.
Visualization of Synthetic Logic
The following diagram illustrates the decision pathways and chemical logic.
Figure 1: Decision tree comparing acquisition strategies. The Ester Sequence is the recommended synthetic route for purity and yield.
Technical Data Comparison
The following table normalizes the data to a 10-gram production scale .
| Metric | Commercial (Buy) | In-House (Make - Route B)[2][1] | Delta |
| Material Cost | ~$1,200 - $5,000+ | ~$150 (Precursors + Solvents) | -90% Cost |
| Lead Time | 1 - 3 Weeks | 2 - 3 Days | Faster |
| Purity Reliability | Variable (95-98%) | Controlled (>98%) | Higher |
| Impurity Profile | Unknown (Pd, reaction byproducts) | Known (unreacted morpholine) | Transparent |
Recommended Experimental Protocol (Self-Validating)
While direct displacement on the carboxylic acid is possible, it often leads to viscous morpholine salts that are difficult to purify.[1] The Ester-Mediated Sequence is the industry standard for reliability.[1]
Step 1: Esterification (System Validation)[1][3]
-
Objective: Protect the acid to prevent salt formation and increase solubility.
-
Reagents: 4-Bromo-2-fluorobenzoic acid (1.0 eq), Methanol (Solvent), H2SO4 (cat.).[2][1]
-
Protocol: Reflux 4-bromo-2-fluorobenzoic acid in MeOH with catalytic H2SO4 for 12 hours.
-
Validation: TLC (Hexane/EtOAc 4:1) shows disappearance of the baseline acid spot and appearance of a high Rf ester spot.[1]
-
Workup: Concentrate, dissolve in EtOAc, wash with NaHCO3. Yield: >95%.
Step 2: SNAr Displacement (The Critical Step)
-
Objective: Install the morpholine ring.
-
Reagents: Methyl 4-bromo-2-fluorobenzoate (1.0 eq), Morpholine (2.5 eq), DMSO (3 vol).[2][1]
-
Protocol:
-
Workup: Dilute with water, extract into EtOAc. The excess morpholine stays in the aqueous layer.[1]
Step 3: Hydrolysis (Final Deprotection)[1][3]
-
Objective: Reveal the free acid.
-
Reagents: LiOH (2.0 eq), THF/Water (3:1).[1]
-
Protocol: Stir at room temperature for 2 hours.
-
Validation: LC-MS shows shift from Ester (300/302) to Acid (286/288).[2][1]
-
Isolation: Acidify with 1N HCl to pH 3. The product precipitates as a white/off-white solid.[1][5][6] Filter and dry.[1][7][8]
Synthesis Pathway Diagram
This diagram details the recommended "Ester-Mediated" workflow, highlighting the chemical transformations.
Figure 2: Step-by-step synthetic pathway. The 3-step sequence ensures high purity by avoiding zwitterionic intermediates until the final step.[2]
References
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National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 302681, 4-Bromo-2-fluorobenzoic acid.[2][1] Retrieved from [Link]
-
Accela ChemBio. Pricing and Availability for Morpholine-Benzoic Acid Analogs.[1] Retrieved from [Link][2][1]
-
Manolikakes, G., et al. (2008). Palladium-Catalyzed C-N Bond Formation.[1] (General reference for SnAr/Buchwald context on this scaffold). Journal of Organic Chemistry. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-Bromo-2-morpholinobenzoic Acid
As a Senior Application Scientist, my primary objective extends beyond the application of our products to ensuring that our partners in research and development can manage their work with the highest degree of safety and regulatory compliance. The handling and disposal of specialized chemical reagents like 4-Bromo-2-morpholinobenzoic acid are paramount for laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for its proper disposal, grounded in established safety principles and regulatory standards.
The causality behind these procedures is clear: halogenated organic compounds require specific disposal pathways to prevent the release of hazardous substances and to neutralize their potential for environmental harm. Adherence to these protocols is not merely a matter of compliance but a foundational element of a robust safety culture.
Hazard Identification and Risk Assessment
Before any handling or disposal, a thorough understanding of the compound's hazards is essential. While a specific Safety Data Sheet (SDS) for this compound is not available, data from structurally similar compounds like 4-Bromobenzoic acid and 4-Bromo-2-methylbenzoic acid provide a reliable basis for risk assessment.
The primary hazards associated with this class of compounds include irritation and acute toxicity.[1][2][3] The presence of the bromine atom places it in the category of halogenated organic compounds, which have specific disposal considerations.[4][5][6]
Table 1: Hazard Profile of Structurally Similar Brominated Benzoic Acids
| Property | Description | Source(s) |
|---|---|---|
| Physical State | Powder, Solid | [1] |
| Appearance | Beige / Off-white | [1] |
| GHS Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [2] |
| Signal Word | Warning / Danger |[1][2][3] |
Immediate Safety and Handling Precautions
To mitigate the risks identified above, stringent safety measures must be in place before beginning any work that will generate waste.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is critical to prevent exposure.
-
Hand Protection : Use chemical-resistant nitrile or neoprene gloves. Always inspect gloves for integrity before use.[1]
-
Eye Protection : Wear tightly fitting safety goggles and a face shield to protect against splashes or airborne particles.[1][7]
-
Skin and Body Protection : A standard laboratory coat is required to protect skin and clothing.[7]
-
Respiratory Protection : All handling of the solid compound or its solutions should occur in a well-ventilated area, preferably within a chemical fume hood to prevent inhalation of dust or vapors.[3][8][9] If a fume hood is not available, a NIOSH-approved respirator with an appropriate particulate filter is necessary.[1]
Engineering Controls
The primary engineering control is a certified chemical fume hood.[3][9] This not only protects the user from respiratory exposure but also contains any potential spills. An eyewash station and safety shower must be readily accessible in the immediate vicinity of the workstation.[1]
Spill Management Protocol
In the event of a spill, a swift and correct response is crucial to prevent contamination and exposure.
-
Small Spills (Contained within a fume hood):
-
Ensure all required PPE is worn.
-
Contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[8]
-
Carefully collect the absorbed material and spilled solid using non-sparking tools.[8]
-
Place the collected material into a designated hazardous waste container, which must be clearly labeled.
-
Decontaminate the spill area with an appropriate solvent, followed by a wash with soap and water.
-
-
Large Spills (or any spill outside a fume hood):
-
Evacuate the immediate area and alert all nearby personnel.
-
Restrict access to the area.
-
Contact your institution's Environmental Health & Safety (EHS) department or emergency response team immediately. Do not attempt to clean up a large spill without specialized training and equipment.
-
Step-by-Step Disposal Procedure
The fundamental principle is that this compound must be treated as hazardous chemical waste .[7] It must never be disposed of in the regular trash or flushed down the drain.[1][7][8]
Step 1: Waste Categorization
Proper segregation of waste streams is the most critical step in laboratory waste management. It ensures safety, regulatory compliance, and cost-effective disposal.
-
Action : Classify all waste containing this compound (solid residue, contaminated PPE, solutions) as Halogenated Organic Waste .[4][6]
-
Causality : Halogenated solvents and solids require high-temperature incineration with specialized scrubbers to neutralize the acidic gases (e.g., hydrobromic acid) produced during combustion. Mixing this waste with non-halogenated streams contaminates the entire batch, significantly increasing disposal costs and violating regulatory requirements.[5]
Step 2: Containerization
The integrity of the waste containment system is non-negotiable.
-
Action : Select a designated hazardous waste container that is chemically compatible with the waste. For solid waste, a sealable, high-density polyethylene (HDPE) container is appropriate. For liquid waste solutions, use a designated liquid hazardous waste container.[7][10]
-
Causality : The container must prevent leakage or rupture.[10] The cap must be in new condition and provide a vapor-tight seal to prevent the release of fumes.[6][10] Do not fill containers beyond 90% capacity to allow for expansion.[10][11]
Step 3: Labeling
Clear and accurate labeling is a core requirement of OSHA and the EPA.
-
Action : Label the waste container before or at the moment the first drop of waste is added.[6] The label must include:
-
Causality : Proper labeling ensures that anyone handling the container is aware of its contents and associated hazards, preventing accidental exposures or improper mixing of incompatible waste streams.[12]
Step 4: Storage (Satellite Accumulation)
Waste must be stored safely at its point of generation pending pickup by trained personnel.
-
Action : Store the sealed and labeled container in a designated Satellite Accumulation Area (SAA) .[10] This area must be near the point of generation and under the control of laboratory personnel.[11]
-
Causality : The SAA framework ensures that hazardous waste is managed safely in the lab. Regulations require that these areas are inspected weekly for leaks and that containers are removed within specific timeframes (e.g., within three days of being full, or within one year for partially filled containers) to prevent accidents and ensure timely disposal.[10][13] The SAA must also segregate incompatible waste types, such as acids, bases, and oxidizers.[14] this compound should be stored away from strong oxidizing agents and strong bases.[3]
Disposal Decision Workflow
The following diagram outlines the critical decision points and procedural flow for the proper disposal of this compound waste.
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Navigating the Safe Handling of 4-Bromo-2-morpholinobenzoic Acid: A Guide to Personal Protective Equipment and Disposal
For researchers, scientists, and professionals in drug development, the proper handling of novel chemical compounds is paramount to ensuring both personal safety and the integrity of experimental outcomes. This guide provides a detailed operational plan for the safe use of 4-Bromo-2-morpholinobenzoic acid, focusing on the selection and use of appropriate personal protective equipment (PPE) and compliant disposal methods. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes data from structurally analogous compounds, including halogenated benzoic acids and morpholine derivatives, to establish a robust safety protocol.
Hazard Assessment: A Synthesis of Structural Analogues
This compound is an aromatic carboxylic acid containing a halogen (bromine) and a morpholine substituent. To ascertain its potential hazards, we must evaluate the risks associated with its core structural components.
Halogenated Benzoic Acid Core: Safety data for compounds like 4-bromobenzoic acid, 2-bromobenzoic acid, and other halogenated benzoic acids consistently indicate the following hazards:
Morpholine Substituent: Morpholine and its derivatives are known to present significant health risks, including:
-
Potential for causing severe skin burns and eye damage[5].
-
Toxicity if inhaled, in contact with skin, or swallowed[5][6][7].
Based on this composite analysis, it is prudent to treat this compound as a compound that is potentially harmful, an irritant to skin, eyes, and the respiratory system, and may have corrosive properties.
Personal Protective Equipment (PPE): A Multi-layered Defense
A comprehensive PPE strategy is essential to mitigate the identified risks. The following table outlines the recommended PPE for handling this compound.
| Body Part | Recommended PPE | Rationale |
| Eyes/Face | Chemical safety goggles and a face shield | Provides protection against splashes and airborne particles, addressing the risk of serious eye irritation. |
| Skin/Body | Chemical-resistant lab coat and full-length pants | Protects against skin contact and potential irritation or burns. |
| Hands | Nitrile gloves | Offers good resistance to a variety of chemicals, including many acids, bases, and solvents[9][10]. Double-gloving is recommended for extended handling periods. |
| Respiratory | Use in a certified chemical fume hood | Essential for preventing inhalation of dust or vapors, mitigating the risk of respiratory tract irritation[11]. |
It is imperative that all PPE be inspected before use and that contaminated gear be removed and decontaminated or disposed of properly.
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic approach to handling this compound will minimize exposure and ensure a safe laboratory environment.
Preparation and Engineering Controls
-
Work Area Designation: All handling of this compound should be conducted within a designated area, clearly marked with appropriate hazard signs.
-
Chemical Fume Hood: All weighing and solution preparation must be performed inside a certified chemical fume hood to control airborne particulates and potential vapors[11].
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.
Handling Procedure
-
Donning PPE: Before entering the designated handling area, don all required PPE as outlined in the table above.
-
Weighing: Carefully weigh the required amount of the solid compound on a tared weigh boat inside the chemical fume hood. Avoid creating dust.
-
Dissolution: Add the solvent to the solid in a suitable container, still within the fume hood. If sonication or heating is required, ensure the container is appropriately sealed or equipped with a condenser to prevent vapor release.
-
Transfer: When transferring solutions, use appropriate glassware and secondary containment to prevent spills.
Post-Handling
-
Decontamination: Wipe down all surfaces in the fume hood and any equipment used with an appropriate decontaminating solution.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed last and disposed of as hazardous waste.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn[12][13][14].
Disposal Plan: Compliant Waste Management
As a halogenated organic compound, this compound and its associated waste must be disposed of following specific protocols to protect the environment and comply with regulations.
Waste Segregation
-
Solid Waste: All solid waste contaminated with this compound, including weigh boats, gloves, and paper towels, should be collected in a designated, labeled hazardous waste container.
-
Liquid Waste: Unused solutions and contaminated solvents must be collected in a separate, clearly labeled "Halogenated Organic Waste" container[15][16]. Do not mix with non-halogenated waste, as this increases disposal costs and complexity[17].
-
Sharps Waste: Any contaminated needles or other sharps must be disposed of in a designated sharps container.
Container Management
-
All waste containers must be kept closed except when adding waste[18].
-
Containers should be stored in a designated satellite accumulation area, within secondary containment.
-
Ensure all waste containers are clearly labeled with "Hazardous Waste" and the full chemical name of the contents[17][18].
Final Disposal
-
Arrange for the collection of hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company. Never dispose of halogenated organic compounds down the drain[19].
Visualizing the Workflow
To provide a clear, at-a-glance overview of the safe handling and disposal process, the following workflow diagram has been created.
Caption: Workflow for Safe Handling and Disposal of this compound.
By adhering to these rigorous safety protocols, researchers can confidently work with this compound, ensuring a safe and compliant laboratory environment.
References
-
(n.d.). Safety Data Sheet. Retrieved from [Link]
-
PubChem. (n.d.). 4-Bromo-2-fluorobenzoic acid. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Bromo-2-fluorobenzoic acid. Retrieved from [Link]
-
MsdsDigital.com. (n.d.). Morpholine. Retrieved from [Link]
-
PENTA s.r.o. (2025-04-16). Safety Data Sheet - Morpholine. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Morpholine. Retrieved from [Link]
-
(n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]
-
Bucknell University. (2016-04-15). Hazardous Waste Segregation. Retrieved from [Link]
-
Health Canada. (2025-12-19). Hazardous substance assessment – Morpholine. Retrieved from [Link]
-
University of Alabama in Huntsville. (n.d.). UAH Laboratory Personal Protective Equipment. Retrieved from [Link]
-
Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]
-
Temple University. (n.d.). Halogenated Solvents in Laboratories. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Benzoic acid, 4-bromo-. Retrieved from [Link]
-
CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]
-
(n.d.). Exploring the Properties and Applications of 4-Bromo-2-Nitrobenzoic Acid: A Versatile Compound for Various Industries. Retrieved from [Link]
-
Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE). Retrieved from [Link]
-
University of Otago. (n.d.). Laboratory chemical waste disposal guidelines. Retrieved from [Link]
-
PubChem. (n.d.). 4-Bromo-2-methylbenzoic acid. Retrieved from [Link]
-
University of Washington Environmental Health & Safety. (2024-08-04). Common Personal Protective Equipment. Retrieved from [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
